5-Bromo-2-(cyclohexylthio)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-cyclohexylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBPXULGUZFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682448 | |
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-56-6 | |
| Record name | 5-Bromo-2-(cyclohexylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-2-(cyclohexylthio)pyrimidine in Modern Drug Discovery
This compound, identified by the CAS number 1242336-56-6, is a specialized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry.[1][2] Its significance is particularly pronounced in the development of novel therapeutics, most notably in the burgeoning area of targeted protein degradation. The pyrimidine core is a well-established scaffold in numerous clinically approved drugs, owing to its ability to engage in various biological interactions.[3][4] The strategic placement of a bromine atom and a cyclohexylthio group on this core imparts unique chemical reactivity and structural attributes, making it a versatile intermediate for the synthesis of complex bioactive molecules.[5][6]
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis, characterization, and pivotal application in the design of proteolysis-targeting chimeras (PROTACs) and other protein degraders.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into larger molecular frameworks.
| Property | Value | Source |
| CAS Number | 1242336-56-6 | [1][2] |
| Molecular Formula | C10H13BrN2S | [2] |
| Molecular Weight | 273.2 g/mol | [2] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds |
| Purity | Commercially available with ≥98% purity | [2] |
| Storage | Room temperature | [2] |
The structure of this compound features a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a cyclohexylthio group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of diverse chemical moieties. The cyclohexylthio group can influence the compound's lipophilicity and conformational flexibility, which are critical parameters in drug design.
Proposed Synthesis and Characterization
Proposed Synthetic Workflow
A potential two-step synthesis could start from the commercially available 5-bromo-2-chloropyrimidine.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents) to facilitate the deprotonation of the thiol.
-
Nucleophilic Addition: Slowly add cyclohexanethiol (1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Progression: The reaction mixture can be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the pyrimidine ring protons and the cyclohexyl group protons.
-
¹³C NMR will confirm the presence of all ten carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-Br, C-S, and C=N bonds within the molecule.[7]
-
Elemental Analysis: To confirm the elemental composition (C, H, Br, N, S) of the synthesized compound.
Application in Targeted Protein Degradation
The primary application of this compound is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conceptual Workflow for PROTAC Synthesis
This workflow illustrates how this compound can be utilized in the modular synthesis of a PROTAC.
Sources
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Physical and chemical properties of 5-Bromo-2-(cyclohexylthio)pyrimidine
An In-Depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique trifunctional architecture, featuring a reactive bromine atom for cross-coupling, a versatile thioether linkage, and a biologically relevant pyrimidine core, positions it as a valuable intermediate in the synthesis of complex molecular entities. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed, field-proven synthetic methodology, detailed characterization workflows, and an exploration of its primary application as a building block for targeted protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their discovery programs.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation into a vast array of FDA-approved therapeutics.[2][3] Pyrimidine-based drugs have demonstrated efficacy across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders, underscoring the scaffold's versatility and therapeutic value.[1][4][5] The strategic functionalization of the pyrimidine core, as seen in this compound, allows for precise molecular tailoring to achieve desired potency, selectivity, and pharmacokinetic properties.
Core Molecular Profile of this compound
A precise understanding of a compound's fundamental identifiers is critical for regulatory compliance, literature tracking, and unambiguous communication in a research setting.
Structural and Identification Data
The essential identification and molecular properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| CAS Number | 1242336-56-6 | [6] |
| Molecular Formula | C₁₀H₁₃BrN₂S | [6] |
| Molecular Weight | 273.20 g/mol | [6] |
| Canonical SMILES | C1CCC(CC1)SC2=NC=C(C=N2)Br | |
| InChI Key | LWKBPXULGUZFPU-UHFFFAOYSA-N | |
| Typical Purity | ≥98% | [6] |
| Primary Application | Protein Degrader Building Block | [6] |
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.
| Property | Experimental Value / Prediction | Justification / Notes |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Data not available. Predicted to be a solid at room temperature. | Analogous compound 5-Bromo-2-(methylthio)pyrimidine has a melting point of 63-68 °C. The bulkier cyclohexyl group may lead to a higher melting point due to increased van der Waals forces.[7] |
| Boiling Point | Data not available. | High molecular weight and polarity suggest a high boiling point, likely >300 °C, with probable decomposition. |
| Solubility | Predicted to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols (MeOH, EtOH) and insoluble in water. | The large, nonpolar cyclohexyl and brominated pyrimidine moieties dominate the molecule's character, favoring solubility in organic solvents. |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. | [6] Stability is crucial; potential for slow oxidation of the thioether suggests storage under an inert atmosphere (N₂ or Ar) for long-term preservation of purity.[8] |
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The most logical and field-proven approach for this molecule is via nucleophilic aromatic substitution (SɴAr).
Proposed Synthetic Pathway
The synthesis proceeds by reacting a commercially available, activated pyrimidine with cyclohexyl mercaptan. The chloro- leaving group at the C2 position is highly activated towards substitution by the electron-withdrawing pyrimidine nitrogens.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~5-10 mL per mmol of starting material) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add cyclohexyl mercaptan (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Causality Insight: Using a slight excess of the mercaptan ensures complete consumption of the electrophile. K₂CO₃ is an effective and economical base to neutralize the HCl byproduct, driving the reaction to completion. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for thermal promotion if needed.
-
-
Reaction Monitoring: Stir the reaction mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-chloropyrimidine is fully consumed (typically 3-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench by pouring it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with saturated brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.
Quality Control and Characterization Workflow
Ensuring the identity and purity of the final compound is a critical, non-negotiable step.
Caption: A standard workflow for compound validation.
Spectroscopic Signature Analysis
-
Mass Spectrometry (MS): The primary use of MS is to confirm the molecular weight. In an ESI-MS experiment, the compound will show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 274.2. A crucial diagnostic feature is the isotopic pattern of bromine: there will be a second peak of nearly equal intensity at m/z 276.2, corresponding to the ⁸¹Br isotope.[9] This M/M+2 pattern is definitive for a monobrominated compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a structural fingerprint.
-
Pyrimidine Protons: Two singlets are expected in the aromatic region (~δ 8.5-9.0 ppm). The proton at C4 and the proton at C6 will appear as distinct singlets due to the lack of adjacent protons.
-
Cyclohexyl Protons: A series of complex, overlapping multiplets will be observed in the upfield region (~δ 1.2-4.0 ppm). The proton on the carbon directly attached to the sulfur (the α-proton) will be the most downfield of this group, likely appearing as a multiplet around δ 3.5-4.0 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Ten distinct signals are expected: four for the pyrimidine ring and six for the cyclohexyl ring.
Chemical Reactivity and Strategic Applications
The utility of this compound in drug discovery stems from its predictable and versatile reactivity at two key positions.
Core Reactivity Map
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5-Bromo-2-(cyclohexylthio)pyrimidine molecular weight and formula
An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Within this vital class of compounds, this compound has emerged as a significant building block, particularly in the innovative field of targeted protein degradation.[5] This guide provides an in-depth technical overview of its core properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound is a halogenated pyrimidine derivative featuring a cyclohexylthio substituent at the C2 position. The bromine atom at the C5 position and the thioether linkage provide two distinct, chemically versatile handles for subsequent synthetic modifications, making it a valuable intermediate in the construction of complex bioactive molecules.
Below is a diagram illustrating the chemical structure of the molecule.
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Solubility of 5-Bromo-2-(cyclohexylthio)pyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(cyclohexylthio)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to the successful development of robust chemical processes, including reaction, purification, and crystallization. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key building block in medicinal chemistry. Due to a lack of specific experimental data for this compound in publicly available literature, this document leverages established chemical principles, data from structurally analogous compounds, and theoretical frameworks to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for accurately determining its solubility in various organic solvents, providing a practical resource for researchers.
Introduction: The Strategic Importance of Solubility Data
This compound (C10H13BrN2S, M.W.: 273.2 g/mol ) is a substituted pyrimidine derivative.[1] Such heterocyclic compounds are of significant interest in drug discovery as scaffolds for a wide range of therapeutic agents. The selection of an appropriate solvent system is a critical decision in the development of any API, profoundly influencing process efficiency, yield, purity, and the final crystal form.[2][3][4] An understanding of the solubility of this compound is therefore not merely academic; it is a prerequisite for rational process design, enabling scientists to:
-
Optimize Reaction Conditions: Ensure reactants are in the solution phase for efficient conversion.
-
Develop Purification Strategies: Select solvents that allow for effective removal of impurities through techniques like crystallization or chromatography.
-
Control Crystallization: Manipulate supersaturation to control crystal size, morphology, and polymorphism, all of which impact downstream processing and bioavailability.[4]
-
Ensure Process Safety and Scalability: Choose solvents with favorable safety, environmental, and cost profiles.
This guide will provide a predictive analysis of the solubility of this compound, grounded in its physicochemical properties and supplemented with actionable experimental protocols.
Physicochemical Properties and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the molecules involved.[5][6]
2.1. Molecular Structure Analysis
-
Core Structure: A pyrimidine ring, which is a polar aromatic heterocycle.
-
Substituents:
-
A bromo group at the 5-position: This is an electron-withdrawing group that contributes to the molecule's polarity.
-
A cyclohexylthio group at the 2-position: This group consists of a nonpolar cyclohexyl ring and a sulfur atom. The bulky, nonpolar nature of the cyclohexyl group will significantly influence solubility, likely increasing its affinity for less polar solvents.
-
2.2. Predicted Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C10H13BrN2S | [1] |
| Molecular Weight | 273.2 g/mol | [1] |
| Polarity | Moderately polar | The polar pyrimidine ring and bromo group are offset by the large, nonpolar cyclohexyl moiety. |
| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donor capabilities. |
| Melting Point | Estimated to be a solid at room temperature. | Similar compounds like 5-Bromo-2-(methylthio)pyrimidine have a melting point of 63-68 °C. The larger cyclohexyl group may lead to a higher melting point due to increased van der Waals forces. |
2.3. Predicted Solubility Profile
Based on the analysis of its structure, the solubility of this compound in a range of common organic solvents is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Heptane, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Aromatic | Toluene, Xylene | Moderate | The aromatic pyrimidine ring may interact favorably with aromatic solvents, and the nonpolar cyclohexyl group will contribute to solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar compounds. 5-Bromopyrimidine is known to be soluble in chloroform.[7] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent that should be effective. Diethyl ether is less polar and may result in lower solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent and is expected to be a reasonable solvent for this compound. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate | While the pyrimidine nitrogen can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the molecule and the bulky nonpolar group may limit solubility in protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong, polar aprotic solvents. Related pyrimidine derivatives show good solubility in DMSO and DMF.[8] |
| Aqueous | Water | Very Low / Insoluble | The large, nonpolar cyclohexyl group and the lack of significant hydrogen bonding donation capability would make it poorly soluble in water, a common characteristic of many pyrimidine derivatives.[8] |
Experimental Determination of Solubility: A Standard Protocol
The following section provides a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[9]
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the solvent being tested). These will be used to generate a calibration curve.
-
HPLC Method Development: Develop a reliable HPLC method to quantify the concentration of the compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.
-
Addition of Solute: Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the solution has reached saturation.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC. Use the calibration curve to determine the concentration of this compound in the saturated solution.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Theoretical Framework for Rational Solvent Selection
Choosing the right solvent goes beyond simply dissolving the compound. For applications like crystallization, the ideal solvent system should exhibit a significant change in solubility with temperature or upon the addition of an anti-solvent.[3][9]
Caption: Logic diagram for solvent selection in crystallization.
For this compound, a good starting point for a cooling crystallization would be a solvent from the "Moderate to High" predicted solubility list (e.g., toluene, ethyl acetate, or MEK) that shows a steep solubility curve with decreasing temperature. Alternatively, for an anti-solvent crystallization, one could dissolve the compound in a solvent in which it is highly soluble (e.g., DCM or THF) and then add a miscible anti-solvent in which it has low solubility (e.g., heptane or hexane) to induce precipitation.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds, such as other brominated pyrimidines, should be used to guide handling procedures.[10][11]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]
-
Toxicology: Brominated organic compounds can be hazardous. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[12][13]
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Always consult the supplier-specific SDS before handling any chemical.
Conclusion
This technical guide provides a predictive and practical framework for understanding the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, actionable experimental protocol, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection. This foundational knowledge is paramount for the development of efficient, scalable, and robust chemical processes that are essential for advancing new therapeutic candidates from the laboratory to production.
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Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024, December 10). ACS Publications. [Link]
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Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. [Link]
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Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
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An In-depth Technical Guide on the Health and Safety of 5-Bromo-2-(cyclohexylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of the potential health and safety considerations for 5-Bromo-2-(cyclohexylthio)pyrimidine (CAS No. 1242336-56-6). As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information and recommendations herein are therefore based on an expert extrapolation from the safety data of structurally similar compounds. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment. All users must conduct their own risk assessments before handling this chemical.
Executive Summary: A Precautionary Approach
This compound is a specialized chemical entity, likely used in medicinal chemistry and drug discovery as a building block.[1] Given the absence of direct toxicological data, a highly conservative and precautionary approach to its handling is mandated. Analysis of analogous brominated pyrimidines with thioether or other functional groups at the 2-position consistently reveals a profile of significant potential hazards.[2][3] These include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as corrosive or irritant effects to the skin and eyes.[3][4] Therefore, it is prudent to handle this compound as a substance with a high degree of unknown toxicity and to implement rigorous safety controls to minimize all potential routes of exposure.
Presumed Hazard Profile based on Structural Analogs
The hazard profile for this compound has been extrapolated from the Safety Data Sheets of several structurally related compounds. The rationale is that the shared 5-bromopyrimidine core and the presence of a thio-linkage at the C2 position are likely to be the primary drivers of its toxicological properties.
Table 1: Extrapolated Hazard Identification and Classification
| Hazard Class | Presumed Classification & GHS Codes (H-Statements) | Basis for Extrapolation (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | 5-Bromo-2-(methylthio)pyrimidine[3], 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2], 5-Bromo-2-methylpyrimidine[4] |
| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2], 5-Bromo-2-methylpyrimidine[4] |
| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2], 5-Bromo-2-methylpyrimidine[4] |
| Skin Corrosion/Irritation | Category 1B/2 (H314: Causes severe skin burns and eye damage or H315: Causes skin irritation) | 5-Bromo-2-(methylthio)pyrimidine is classified as causing severe skin burns (H314)[3]. Other analogs are noted as skin irritants. A conservative approach assumes the potential for severe effects. |
| Serious Eye Damage/Irritation | Category 1 (H318: Causes serious eye damage) | 5-Bromo-2-(methylthio)pyrimidine is classified as causing serious eye damage[3]. This represents the most severe potential outcome and should be the guiding assumption. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | This is a common classification for fine chemical powders and is a prudent assumption. |
Signal Word: Danger [3]
Pictograms:
(Based on the most severe classifications of analogous compounds)
Causality of Hazards: The Role of the Pyrimidine Scaffold
The pyrimidine ring is a core component of nucleobases, but its derivatives can exhibit significant biological activity and toxicity.[5][6][7] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the presence of a bromine atom, can make the compound reactive towards biological nucleophiles. The thioether linkage, while generally stable, can be a site for metabolic activity. The lipophilic cyclohexyl group may enhance absorption through the skin and cellular membranes.
Self-Validating Safety Protocols: A Multi-Layered Defense
Given the presumed hazards, a multi-layered approach to safety is essential. Each step in the handling process should be designed to be self-validating, meaning that adherence to the protocol inherently minimizes risk.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.[8]
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area of the laboratory.
Personal Protective Equipment (PPE): The Last Line of Defense
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended. Dispose of gloves immediately after handling the compound.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.[2][3]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.[8]
-
Respiratory Protection: If there is any risk of the chemical fume hood failing or for emergency situations, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[2]
Diagram: PPE Donning and Doffing Workflow
Caption: PPE donning and doffing sequence for handling hazardous chemicals.
Experimental Protocols: Safe Handling and Emergency Procedures
Protocol for Weighing and Preparing Solutions
-
Preparation: Designate a workspace within the chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Tare: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust. Use a spatula and handle the container with care.
-
Dissolution: Place the weigh boat containing the chemical into the vessel that will be used for dissolution. Add the solvent to the vessel, ensuring the solid is rinsed into the solution.
-
Cleaning: Decontaminate the spatula and any other tools used. Dispose of the weigh boat and absorbent paper as hazardous waste.
Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]
Diagram: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EH&S) office for specific guidelines. Do not dispose of down the drain.[2]
Conclusion: A Commitment to Safety
The handling of novel chemical entities like this compound is integral to advancing scientific research. However, this pursuit must be balanced with an unwavering commitment to safety. By treating this compound with the caution afforded to substances with known, significant hazards, researchers can protect themselves and their colleagues. The protocols and information in this guide provide a framework for a robust safety culture when working with chemicals of unknown toxicological profiles.
References
- Barbieri, P., Bertazzoli, C., Di Marco, A., Fuoco, L., & Turolla, E. (1957). [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori, 43(4), 361–373.
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Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
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PubChem. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]
- Parvez, S., Rahim, F., Taha, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2847.
- Tsolaki, E., Tsolaki, I., Kompogennitaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. International Journal of Molecular Sciences, 24(9), 8344.
- Sajewicz, W., & Wroczyński, P. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica, 64(3), 253–258.
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- 7. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Introduction: Unveiling the Potential of 5-Bromo-2-(cyclohexylthio)pyrimidine
An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine for Researchers and Drug Development Professionals
This compound is a halogenated pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrimidine core, a bromine atom, and a cyclohexylthio substituent, make it a versatile building block for the synthesis of a wide array of more complex molecules. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular scaffolds. This guide provides a comprehensive overview of the commercial suppliers of this key research chemical, its applications, and a detailed experimental protocol for its use.
The Strategic Importance of Supplier Selection in Research and Development
The reliability and reproducibility of experimental results are paramount in scientific research and drug development. The quality of starting materials directly impacts the outcome of a synthetic route and, ultimately, the purity and biological activity of the final compound. Therefore, the careful selection of a commercial supplier for critical reagents like this compound is a crucial first step in any research endeavor. Key considerations include the supplier's reputation, the purity of the compound offered, the availability of comprehensive analytical data (such as Certificates of Analysis), and the scale at which the compound can be supplied.
Commercial Suppliers of this compound
A multitude of chemical suppliers offer this compound for research purposes. The following table provides a comparative overview of several prominent suppliers, highlighting key product specifications to aid researchers in making an informed decision.
| Supplier | Purity | Available Quantities | Additional Information |
| Merck (Sigma-Aldrich) | 97% | Research to bulk quantities | Provides a detailed specification sheet with physical and chemical properties. |
| Santa Cruz Biotechnology | >98% | Gram to kilogram scale | Offers a high-purity grade suitable for sensitive applications. |
| Biosynth | Not specified | Inquire for details | A well-established supplier of complex organic molecules. |
| Combi-Blocks | >98% | Milligram to multi-gram quantities | Specializes in providing building blocks for combinatorial chemistry. |
| VWR | Not specified | Various sizes available | Distributes chemicals from a wide range of manufacturers. |
| BLDpharm | 97% | Gram to kilogram scale | Offers competitive pricing and a broad product portfolio. |
| Chemspace | 95-98% | Small to large scale | A marketplace connecting researchers with a vast array of chemical building blocks. |
| Ark Pharm | >98% | Milligram to kilogram quantities | Focuses on providing novel and diverse chemical entities for drug discovery. |
| Fisher Scientific | 97% | Various pack sizes | A leading distributor of scientific research products. |
| TCI America | >98% | Gram to multi-kilogram scale | Known for its high-quality reagents and extensive catalog. |
Application in Suzuki-Miyaura Cross-Coupling Reactions: A Step-by-Step Protocol
The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other functional organic materials.
Experimental Workflow: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
An In-Depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: A Core Building Block for Targeted Protein Degradation
Foreword: The Dawn of a New Therapeutic Modality
In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, offering the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. At the heart of this revolution are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively destroy disease-causing proteins. The modular nature of PROTACs necessitates a robust toolbox of chemical building blocks to enable the rapid and efficient synthesis of degrader libraries. This guide focuses on one such critical component: 5-Bromo-2-(cyclohexylthio)pyrimidine .
Introduction to this compound: A Privileged Scaffold for Degrader Synthesis
This compound is a key heterocyclic building block designed for the synthesis of protein degraders.[1] Its structure combines a pyrimidine core, a versatile scaffold in medicinal chemistry, with two key functional handles: a bromine atom, which serves as a reactive site for cross-coupling reactions, and a cyclohexylthio ether, which can influence the molecule's physicochemical properties and potential interactions with target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂S |
| Molecular Weight | 273.2 g/mol |
| CAS Number | 1242336-56-6 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
The pyrimidine ring is a common motif in a multitude of FDA-approved drugs, particularly in oncology, where it is often found in the core of kinase inhibitors. This prevalence is due to the pyrimidine's ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pockets of kinases. Consequently, this compound is an ideal starting point for the "warhead" component of a PROTAC designed to target a specific kinase.
The Strategic Role of this compound in PROTAC Design
A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. This compound serves as a versatile precursor to the warhead-linker segment of a PROTAC.
The Pyrimidine Core: A Foundation for Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. By modifying the pyrimidine ring with various substituents, medicinal chemists can achieve high affinity and selectivity for a particular kinase. The 2-thioether linkage in this compound is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket within the enzyme's active site.
The Bromo Handle: A Gateway to Linker Attachment
The bromine atom at the 5-position of the pyrimidine ring is the key to this building block's utility in PROTAC synthesis. It provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile and efficient attachment of a chemical linker, which will ultimately be connected to the E3 ligase ligand. The choice of coupling reaction will depend on the functional group present on the linker.
The Cyclohexylthio Moiety: Modulating Physicochemical Properties
The cyclohexyl group is a bulky, lipophilic moiety that can significantly influence the properties of the final PROTAC molecule. Its presence can enhance binding affinity by occupying a hydrophobic pocket in the target protein. Furthermore, the cyclohexylthio group can impact the overall solubility, permeability, and metabolic stability of the PROTAC, all of which are critical parameters for its successful development as a therapeutic agent.
Synthetic Pathways: From Building Block to Functional Degrader
The synthesis of a PROTAC using this compound as a starting material typically involves a multi-step process. The following is a generalized, yet chemically sound, protocol for the synthesis of a hypothetical PROTAC targeting a kinase and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Synthesis of the Warhead-Linker Intermediate
The first step is the attachment of a linker to the pyrimidine core via a cross-coupling reaction. In this example, we will use a Suzuki coupling to attach a linker with a terminal alkyne.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.), the boronic acid or ester derivative of the alkyne-containing linker (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Base Addition: Add a base, such as sodium carbonate (2.0 eq.), to the reaction mixture.
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker intermediate.
Synthesis of the E3 Ligase Ligand-Linker Intermediate
In parallel, the E3 ligase ligand must be functionalized with a complementary reactive group. For this example, we will use a VHL ligand with a terminal azide. The synthesis of functionalized VHL ligands is well-documented in the literature.
Final PROTAC Assembly via Click Chemistry
The final step is the conjugation of the warhead-linker and E3 ligase ligand-linker intermediates. The alkyne and azide moieties are a perfect pair for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the warhead-linker intermediate (1.0 eq.) and the azide-functionalized VHL ligand (1.0 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Addition: Add a copper(II) sulfate solution (0.1 eq.) and a solution of a reducing agent, such as sodium ascorbate (0.2 eq.).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Purification: Upon completion, the PROTAC can be purified by preparative high-performance liquid chromatography (HPLC) to yield the final, highly pure product.
Diagram 1: Generalized PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Evaluation of PROTAC Efficacy: A Multi-Faceted Approach
Once the PROTAC has been synthesized and purified, its biological activity must be thoroughly evaluated. This involves a series of in vitro assays to confirm target engagement, induction of protein degradation, and cellular effects.
Target Engagement Assays
Before assessing degradation, it is crucial to confirm that the PROTAC binds to both the POI and the E3 ligase.
-
Biochemical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to the purified POI and E3 ligase.
-
Cellular Target Engagement Assays: In-cell target engagement can be measured using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.
Protein Degradation Assays
The primary function of a PROTAC is to induce the degradation of the POI.
-
Western Blotting: This is the most common method to visualize and quantify the reduction in POI levels after treating cells with the PROTAC.
-
Quantitative Mass Spectrometry: More advanced techniques like Tandem Mass Tagging (TMT) proteomics can provide a global view of protein level changes, confirming the selectivity of the PROTAC.
Table 2: Key Parameters for PROTAC Evaluation
| Parameter | Description | Typical Assay |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell ELISA |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | Western Blot, In-Cell ELISA |
| t₁/₂ | The time required to degrade 50% of the target protein. | Time-course Western Blot |
Cellular Phenotypic Assays
Ultimately, the degradation of the POI should lead to a desired biological outcome.
-
Cell Viability Assays: Assays such as MTT or CellTiter-Glo can be used to determine the effect of the PROTAC on the proliferation of cancer cells.
-
Functional Assays: Depending on the function of the POI, specific functional assays can be employed to measure the downstream consequences of its degradation (e.g., changes in gene expression, cell cycle arrest, or apoptosis).
Diagram 2: PROTAC Mechanism of Action and Evaluation
Caption: The mechanism of action and evaluation workflow for a PROTAC.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its inherent pyrimidine core provides a privileged scaffold for targeting a wide range of kinases, while the bromo functionality allows for straightforward linker attachment. The cyclohexylthio moiety offers an additional point of modification to fine-tune the physicochemical properties of the final PROTAC molecule. As the field of targeted protein degradation continues to expand, the availability of well-designed, functionalized building blocks like this compound will be paramount to accelerating the discovery of new and effective therapies for a host of human diseases.
References
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Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]
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A Technical Guide to the Biological Activities of Substituted Pyrimidines: From Core Principles to Therapeutic Applications
Abstract
The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry and drug development.[1][2][3] As an essential component of nucleic acids (cytosine, thymine, and uracil) and various vitamins, its derivatives are intrinsically biocompatible and possess a vast spectrum of pharmacological activities.[1][4][5] This in-depth guide provides a technical exploration of the diverse biological activities of substituted pyrimidines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate the rational design of novel pyrimidine-based therapeutics.
Introduction: The Privileged Pyrimidine Scaffold
The six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a privileged structure in medicinal chemistry.[3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, allows for favorable interactions with a multitude of biological targets, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The versatility of the pyrimidine core, which allows for substitution at various positions, has led to the development of a wide array of drugs with activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) applications.[1][2][3][4] This guide will delve into these key therapeutic areas, providing a comprehensive overview of the current landscape and future potential of substituted pyrimidines.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted pyrimidines are among the most successful classes of anticancer agents, targeting various mechanisms essential for tumor growth and survival.[6][7][8][9]
Mechanism of Action: Diverse Strategies Against Malignancy
The anticancer effects of pyrimidine derivatives are exerted through multiple mechanisms of action:[10]
-
Inhibition of DNA Synthesis: Many pyrimidine analogs act as antimetabolites. By mimicking natural pyrimidines, they are incorporated into cellular metabolic pathways and converted into fraudulent nucleotides. These nucleotide analogs then inhibit critical enzymes involved in DNA synthesis, leading to DNA damage and apoptosis.[11] A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[9][10][11]
-
Kinase Inhibition: A significant number of pyrimidine-based drugs function as protein kinase inhibitors.[10] These enzymes are often dysregulated in cancer, leading to uncontrolled cell proliferation. By targeting the ATP-binding site of kinases, these inhibitors block downstream signaling pathways. For instance, some pyrimidine derivatives show potent activity against receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[12]
-
Induction of Apoptosis: Certain novel pyrimidine derivatives have been shown to induce both early and late apoptosis in cancer cells, effectively triggering programmed cell death.[13]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, some substituted pyrimidines can halt the proliferation of cancer cells at various phases (G1, S, or G2/M).[13]
Structure-Activity Relationship (SAR) Insights
The anticancer potential of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[4][14] Modifications can significantly impact the molecule's affinity for its target, as well as its pharmacokinetic profile.[14]
| Substitution Pattern | Observed Anticancer Activity | Cancer Cell Lines | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | Thymidylate Synthase Inhibition | HCT-116, MCF-7, HepG2, PC-3 | [14] |
| Pyrimidine-benzimidazole hybrids | Cytotoxic Effects | Not specified | [14] |
| N4-phenyl substituted-6-(2,4-dichlorophenyl methyl)-7H-Pyrrolo[2,3-d] pyrimidine-2,4-diamines | General Anticancer Activity | Not specified | [6] |
| Pyrazolo [ 1, 5-a] pyrimidine derivatives | Potent Antitumor Activity | HepG2, MCF-7, HCL 116 | [6] |
Experimental Workflow: In Vitro Anticancer Drug Screening
A typical workflow for the initial screening of novel substituted pyrimidines for anticancer activity involves a series of well-established in vitro assays.[15][16][17]
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine derivatives for a specified incubation period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antiviral Activities
The pyrimidine scaffold is also a crucial component in the development of agents to combat infectious diseases.
Antibacterial and Antifungal Activity
Numerous pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[1][18][19][20] Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[21]
-
Mechanism of Action: A key mechanism for some pyrimidine analogues is the inhibition of thymidylate synthetase (ThyA), leading to "thymineless death" in bacteria.[22] Others may target different essential bacterial enzymes.
-
SAR: The presence of specific substituents, such as a p-methoxyphenyl group or a p-chloro phenyl group, on the pyrimidine nucleus has been shown to enhance antimicrobial activity.[19]
The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19]
-
Preparation of Dilutions: Prepare a series of dilutions of the test compounds in a suitable broth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Inoculate each tube with a standardized suspension of the target microorganism.
-
Incubation: Incubate the tubes under appropriate conditions (temperature and time).
-
Observation: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy, particularly against viruses like HIV, hepatitis B and C, and herpes viruses.[23][24]
-
Mechanism of Action: These compounds act as chain terminators during viral DNA or RNA synthesis. They are phosphorylated within the host cell to their active triphosphate form, which is then incorporated by viral polymerases into the growing nucleic acid chain, leading to the termination of replication.[24] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrimidine core are also crucial in anti-HIV therapy.[3]
-
Examples of Pyrimidine-Based Antiviral Drugs: Zidovudine (Retrovir) and Lamivudine (Epivir) are widely used in the treatment of HIV.[8][24]
Anti-inflammatory Activity
Substituted pyrimidines have emerged as promising anti-inflammatory agents, with some exhibiting efficacy superior to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[9][25][26][27]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators:[25]
-
Cyclooxygenase (COX) Inhibition: Similar to many NSAIDs, some pyrimidine derivatives inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[25][28]
-
Inhibition of Cytokines and Other Mediators: Pyrimidines can also suppress the expression and activity of other inflammatory mediators such as tumor necrosis factor-α (TNF-α), various interleukins, and nuclear factor κB (NF-κB).[25]
Caption: Mechanism of action for anti-inflammatory pyrimidines.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory potential of new compounds.
This is a widely used and reliable model for evaluating acute inflammation.[26][29][30][31]
-
Animal Grouping and Dosing: Divide rats into groups and administer the test pyrimidine compounds, a positive control (e.g., indomethacin), and a vehicle control orally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Central Nervous System (CNS) Activity
The pyrimidine nucleus is also found in compounds with significant CNS activity, including anticonvulsant and antidepressant effects.[2][3][4] The development of pyrimidine derivatives as CNS agents is an active area of research, with a focus on designing molecules that can effectively cross the blood-brain barrier and interact with specific neuronal targets.
Synthesis of Biologically Active Pyrimidines
The synthesis of substituted pyrimidines can be achieved through various methods. A common and versatile approach is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an amidine moiety, such as urea or thiourea.[1] For instance, the reaction of ethyl acetoacetate with acetamidine yields 4-hydroxy-2,6-dimethylpyrimidine.[1] Another well-known method is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[32]
Conclusion and Future Perspectives
Substituted pyrimidines represent a remarkably versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their inherent "drug-like" properties, ensures their continued prominence in drug discovery and development.[1][18][9][20] Future research will likely focus on the development of highly selective and potent pyrimidine derivatives that target specific disease pathways with minimal off-target effects. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation pyrimidine-based therapeutics.
References
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- An overview on synthesis and biological activity of pyrimidines - SciSpace. (n.d.).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 5-Bromo-2-(cyclohexylthio)pyrimidine, a valuable heterocyclic building block for drug discovery and medicinal chemistry.[1] The synthesis commences with the acid-catalyzed cyclocondensation of 2-bromomalonaldehyde and thiourea to yield the key intermediate, 5-bromo-2-mercaptopyrimidine. This is followed by a selective S-alkylation using a cyclohexyl halide under basic conditions to furnish the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into process optimization and safety considerations, tailored for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Strategy
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] The title compound, this compound, incorporates three key functionalities ripe for further chemical elaboration: the reactive bromine atom at the C5 position, suitable for cross-coupling reactions; the versatile pyrimidine core; and the cyclohexylthio group, which can influence lipophilicity and metabolic stability.
The synthetic strategy is designed for efficiency and reliability, proceeding in two distinct stages:
-
Pyrimidine Ring Formation: A condensation reaction between 2-bromomalonaldehyde and thiourea forms the 5-bromo-2-mercaptopyrimidine ring system. This reaction is a well-established method for constructing 2-thiopyrimidine scaffolds.[3][4]
-
S-Alkylation: The thiol group of the intermediate is selectively alkylated using a cyclohexyl halide to introduce the cyclohexylthio moiety. S-alkylation of 2-thiopyrimidines is a regioselective process favored under basic conditions.[5]
This approach utilizes readily available starting materials and employs robust chemical transformations, making it suitable for laboratory-scale synthesis.[6]
Reaction Mechanism and Scientific Rationale
Step 1: Formation of 5-Bromo-2-mercaptopyrimidine
The initial step is the condensation of 2-bromomalonaldehyde with thiourea. Thiourea acts as a binucleophile, providing two nitrogen atoms to form the pyrimidine ring.[7] The reaction is typically acid-catalyzed to activate the aldehyde carbonyls toward nucleophilic attack.
The mechanism proceeds as follows:
-
Initial Condensation: One of the amino groups of thiourea attacks a protonated carbonyl group of 2-bromomalonaldehyde, forming a carbinolamine intermediate, which then dehydrates to form a Schiff base.
-
Intramolecular Cyclization: The second amino group of the thiourea moiety attacks the remaining carbonyl group in an intramolecular fashion, leading to a dihydropyrimidine intermediate.
-
Aromatization: Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic 5-bromo-2-mercaptopyrimidine ring. This intermediate exists in tautomeric equilibrium between the thiol and thione forms.
Step 2: S-Alkylation of 5-Bromo-2-mercaptopyrimidine
The second step involves the nucleophilic substitution of a cyclohexyl halide with the 2-mercaptopyrimidine intermediate.
-
Deprotonation: In the presence of a base (e.g., K₂CO₃, NaH), the acidic thiol proton is removed, generating a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: This thiolate anion, a soft nucleophile, selectively attacks the electrophilic carbon of the cyclohexyl halide (e.g., cyclohexyl bromide) in an Sₙ2 reaction. This regioselectivity for S-alkylation over N-alkylation is a well-documented phenomenon for 2-thiopyrimidines.[5][8] This reaction yields the final product, this compound.
Visualized Synthetic Workflow
The overall synthetic pathway is illustrated below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-mercaptopyrimidine (Intermediate C)
Materials & Reagents
| Reagent/Solvent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Bromomalonaldehyde | 150.93 | 7.55 | 50.0 | 1.0 |
| Thiourea | 76.12 | 3.81 | 50.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
| Deionized Water | 18.02 | 500 mL | - | - |
| Ethanol | 46.07 | 50 mL | - | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromomalonaldehyde (7.55 g, 50.0 mmol) and thiourea (3.81 g, 50.0 mmol).
-
Add glacial acetic acid (100 mL) to the flask. Acetic acid serves as both the solvent and an acid catalyst for the condensation.[6]
-
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Dry the product under vacuum at 50 °C to a constant weight. The expected product is a pale yellow to off-white solid.
-
Expected Yield: 70-80%.
-
Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the intermediate.
-
Protocol 2: Synthesis of this compound (Product E)
Materials & Reagents
| Reagent/Solvent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 5-Bromo-2-mercaptopyrimidine | 207.05 | 8.28 | 40.0 | 1.0 |
| Cyclohexyl Bromide | 163.07 | 7.17 (5.2 mL) | 44.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.29 | 60.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 120 mL | - | - |
| Ethyl Acetate | 88.11 | 200 mL | - | - |
| Brine (Saturated NaCl) | - | 100 mL | - | - |
Procedure
-
To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-mercaptopyrimidine (8.28 g, 40.0 mmol) and anhydrous potassium carbonate (8.29 g, 60.0 mmol).
-
Add dry N,N-Dimethylformamide (DMF) (120 mL) via syringe. Stir the suspension vigorously.
-
Add cyclohexyl bromide (5.2 mL, 44.0 mmol) dropwise to the suspension at room temperature over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting mercaptopyrimidine is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield the final product as a white to off-white solid.
-
Expected Yield: 75-85%.
-
Final Product Confirmation: The structure and purity of this compound (CAS 1242336-56-6) should be confirmed by NMR spectroscopy, Mass Spectrometry, and HPLC analysis.[1]
-
Safety and Troubleshooting
-
Reagent Handling: 2-Bromomalonaldehyde is a reactive aldehyde and should be handled in a well-ventilated fume hood. It can be prone to polymerization, so it is best used fresh or stored under appropriate conditions.[9] Cyclohexyl bromide is a lachrymator and should be handled with care.
-
Reaction Monitoring: Incomplete conversion in Step 1 can often be resolved by extending the reflux time or adding a stronger acid catalyst, though this may increase side product formation.
-
Alkylation Issues: Low yields in Step 2 may be due to inactive (wet) K₂CO₃ or impure DMF. Ensure all reagents and solvents are anhydrous. If N-alkylation is observed, a less polar solvent or a bulkier base might be employed to favor S-alkylation.
-
Purification: The final product may require careful chromatography to separate it from any unreacted starting material or potential over-alkylation products.
References
-
Munikrishnappa, M., et al. (2021). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. ResearchGate. Available at: [Link]
- CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Hussain, S. M., et al. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473. Available at: [Link]
-
Wang, Z., et al. (2005). Study on the regioselective alkylation of 2-thiopyrimidine. Journal of Chinese Pharmaceutical Sciences, 14(1), 34-36. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Baghdad Science Journal, 7(2). Available at: [Link]
-
Hussain, S. M., et al. (2020). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Research J. Pharm. and Tech, 13(3), 1224-1226. Available at: [Link]
-
El-Gazzar, A. A., et al. (2009). Synthesis of new mercaptopyrimidines and thienopyrimidines. ResearchGate. Available at: [Link]
-
Aladdin Scientific. This compound, min 98%. Aladdin Scientific. Available at: [Link]
- CN110885284A. (2020). Synthesis method of 2-bromomalondialdehyde. Google Patents.
-
Kamal, A., et al. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(21), 5837-5840. Available at: [Link]
-
Nurbaev, K. I., et al. (2022). Alkylation of 2H (alkyl)-substituted pyrimidinones-4. European Scholar Journal, 3(11), 22-24. Available at: [Link]
-
Musorin, G. K., et al. (2020). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. ResearchGate. Available at: [Link]
-
Al-Ostath, A. I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 8. ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4 | European Scholar Journal [scholarzest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-(cyclohexylthio)pyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to strategically functionalize the pyrimidine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many drug candidates.[3] This reaction's tolerance of a wide range of functional groups, coupled with the stability and low toxicity of the requisite organoboron reagents, makes it an indispensable tool in modern organic synthesis.[3]
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(cyclohexylthio)pyrimidine, a versatile building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines, such as the title compound, highly reactive substrates for such transformations.[1][4]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity to ensure optimal results. Microwave irradiation can be a valuable tool to accelerate these reactions and improve yields.[1][3][6]
Protocol 1: Standard Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a standard procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times and potentially improved yields, microwave-assisted synthesis is a powerful alternative.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.025 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (3 mL)
-
Water (1 mL)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add acetonitrile and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-40 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common variables and their effects on the reaction outcome.
| Parameter | Variation | Rationale and Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), XPhosPdG2/XPhos | The choice of catalyst influences the rate of oxidative addition and reductive elimination. For challenging substrates, more advanced catalysts like those with bulky phosphine ligands (e.g., XPhos) may be necessary to prevent side reactions like debromination.[6] |
| Ligand | PPh₃, XPhos, SPhos | Electron-rich and bulky phosphine ligands can enhance catalyst activity and stability, leading to higher yields, especially with less reactive aryl chlorides or hindered substrates.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for a wide range of substrates.[2][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | The solvent system must be able to dissolve the reagents and facilitate the reaction. A mixture of an organic solvent and water is commonly used. The choice can influence reaction temperature and catalyst stability.[2][7] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of catalyst and high-purity, anhydrous solvents. Ensure thorough degassing of the reaction mixture. Consider a more active catalyst/ligand system. |
| Debromination of Starting Material | Catalyst deactivation or side reaction. | Switch to a more robust catalyst system, such as one with a biarylphosphine ligand (e.g., XPhos).[6] Lowering the reaction temperature may also help. |
| Formation of Homocoupled Byproducts | Side reaction of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring to minimize localized high concentrations. |
| Difficulty in Product Purification | Residual palladium or ligand byproducts. | Filter the crude reaction mixture through a pad of silica gel or celite before concentration. Use appropriate chromatographic techniques for purification. |
Visualization of the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of a diverse range of 5-aryl-2-(cyclohexylthio)pyrimidines. Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving optimal yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021, January 4).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.).
- Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature | Organic Letters - ACS Publications. (n.d.).
- Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water | Organometallics - ACS Publications. (n.d.).
- Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature. | Semantic Scholar. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine - Benchchem. (n.d.).
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).
- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (n.d.).
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (n.d.).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.).
- Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids | Semantic Scholar. (2009, September 1).
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (2025, November 23).
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (n.d.).
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines - Benchchem. (n.d.).
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Application Notes and Protocols for Nucleophilic Aromatic Substitution at the 2-Position of 5-Bromopyrimidines
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its prevalence in biologically active molecules, ranging from antiviral agents to kinase inhibitors, underscores the critical need for efficient and regioselective synthetic methodologies for its derivatization.[1][2][3] Among the various strategies, nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines is a paramount tool for introducing molecular diversity.[3][4] This guide provides an in-depth exploration of SNAr reactions specifically at the 2-position of 5-bromopyrimidines, a versatile building block that allows for sequential functionalization at two distinct sites.
The inherent electron deficiency of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms, renders it susceptible to nucleophilic attack.[3] When substituted with a halogen, such as in 5-bromo-2-chloropyrimidine, the C2 position becomes particularly activated for SNAr. This reactivity allows for the displacement of the chloro group by a wide array of nucleophiles, including amines, alkoxides, and thiolates, while leaving the C5-bromo position intact for subsequent transformations like palladium-catalyzed cross-coupling reactions.[4] This differential reactivity is a key strategic advantage in the construction of complex molecular architectures.[4]
This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various nucleophilic substitutions, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic aromatic substitution at the 2-position of a 5-bromopyrimidine derivative, such as 5-bromo-2-chloropyrimidine, proceeds through a well-established addition-elimination mechanism.[5][6] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[5][6]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This carbon is rendered electrophilic by the inductive effect of the adjacent nitrogen atoms and the chlorine leaving group. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.[8]
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which provides significant stabilization.[5] The presence of the electron-withdrawing bromo group at the 5-position can further contribute to this stabilization.
-
Elimination of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, in this case, a chloride ion. This elimination step is typically fast and irreversible.
Caption: Generalized workflow of the SNAr mechanism at the 2-position of 5-bromopyrimidines.
Factors Influencing Reactivity
Several factors govern the rate and success of SNAr reactions on 5-bromopyrimidines:
-
Nucleophilicity: Stronger nucleophiles generally react faster. The order of reactivity for common nucleophiles is typically thiols > amines > alkoxides.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[9][10] In some cases, protic solvents like ethanol or even water can be effective, particularly for amination reactions.[9]
-
Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product.
-
Catalysis: While many SNAr reactions on activated pyrimidines proceed without a catalyst, certain transformations can be facilitated by the addition of a base to deprotonate the nucleophile or by acid catalysis to further activate the pyrimidine ring through protonation.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution at the 2-position of 5-bromopyrimidines with various classes of nucleophiles.
Protocol 1: Amination of 5-Bromo-2-chloropyrimidine
This protocol describes the synthesis of 2-amino-5-bromopyrimidine, a key intermediate in the preparation of various biologically active compounds.[1]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Ammonia (e.g., 28-30% aqueous solution or ammonia in an organic solvent)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for filtration, silica gel for chromatography)
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in ethanol, add an excess of aqueous ammonia (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-amino-5-bromopyrimidine.
Note: For less nucleophilic amines, a base such as triethylamine or potassium carbonate may be added to scavenge the HCl generated during the reaction.[2] Microwave irradiation can also be employed to accelerate the reaction.[12]
Protocol 2: Alkoxylation of 5-Bromo-2-chloropyrimidine
This protocol outlines the synthesis of 2-alkoxy-5-bromopyrimidines, which are valuable intermediates in the synthesis of various pharmaceutical agents.[4]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Desired alcohol (e.g., benzyl alcohol)
-
A suitable base (e.g., sodium hydride, cesium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard reaction and work-up equipment
Procedure:
-
Under an inert atmosphere, suspend the base (e.g., sodium hydride, 1.2 eq) in the anhydrous solvent.
-
Slowly add the desired alcohol (1.1 eq) to the suspension at 0 °C and stir for 20-30 minutes to form the corresponding alkoxide.
-
Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Thiolation of 5-Bromo-2-chloropyrimidine
This protocol details the synthesis of 2-thio-5-bromopyrimidines, which are precursors to a variety of sulfur-containing heterocyclic compounds.[13]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Desired thiol (e.g., methyl mercaptan, thiophenol)
-
A suitable base (e.g., sodium thiomethoxide, sodium ethoxide)
-
An appropriate solvent (e.g., DMF, ethanol)
-
Standard reaction and work-up equipment
Procedure:
-
Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in the chosen solvent.
-
Add the thiol or its corresponding sodium salt (1.0-1.2 eq) to the solution.[14] If using the free thiol, a base such as sodium ethoxide can be added to generate the thiolate in situ.[15]
-
Heat the reaction mixture (e.g., to 50 °C or reflux) and monitor its progress by TLC.[14][15]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, chloroform).[14][15]
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.[14][15]
-
Purify the crude product by column chromatography or recrystallization.[14][15]
Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution at the 2-position of 5-bromopyrimidines with various nucleophiles as reported in the literature.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ammonia | aq. NH₃, Ethanol, reflux | 2-Amino-5-bromopyrimidine | ~70-80% | [16] |
| Methyl Mercaptan | NaSMe, DMF, 50 °C | 5-Bromo-2-(methylthio)pyrimidine | 75% | [14] |
| Thiophenol | Thiophenol, NaOEt, Ethanol, reflux | 2-Phenylthio-5-bromopyrimidine | 90% | [17] |
| Pyrimidine-2-thione | Pyrimidine-2-thione, NaOEt, Ethanol, reflux | 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine | 35% | [15] |
| Benzyl Alcohol | Benzyl alcohol, Cs₂CO₃, CH₃CN/DMF, RT | 2-(Benzyloxy)-5-bromopyrimidine | Not specified | [4] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile, low temperature, or inappropriate solvent. | Increase the reaction temperature, switch to a more polar aprotic solvent (e.g., DMF, DMSO), or use a stronger base to generate a more potent nucleophile. Microwave heating can also be beneficial. |
| Formation of side products | Reaction temperature is too high, or the substrate/product is unstable under the reaction conditions. | Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere if the reactants or products are sensitive to air or moisture. |
| Difficulty in product isolation | The product is highly polar or water-soluble. | Use a more polar eluent system for column chromatography or consider alternative purification methods such as reverse-phase chromatography or crystallization. |
| Disubstitution at both C2 and C5 | While less common for SNAr at the C5-bromo position, strong nucleophiles under forcing conditions could potentially lead to disubstitution. | Use a stoichiometric amount of the nucleophile and milder reaction conditions. The C5-bromo position is generally more amenable to cross-coupling reactions.[4] |
Conclusion
Nucleophilic aromatic substitution at the 2-position of 5-bromopyrimidines is a robust and highly versatile synthetic transformation that is fundamental to the construction of a diverse array of functionalized heterocyclic compounds. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful reaction in their synthetic endeavors. A thorough understanding of the underlying mechanism and the factors that influence reactivity is crucial for successful reaction design and optimization. The ability to selectively functionalize the 2-position while preserving the 5-bromo substituent for subsequent modifications makes 5-bromopyrimidines invaluable building blocks in the synthesis of complex molecules with potential therapeutic applications.
References
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Fichter, R., & Bonvicino, G. E. (1985). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education, 62(10), 905. [Link]
-
Larhed, M., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 2(11), 7843-7853. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
Kang, Y., et al. (2023). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Bioorganic & Medicinal Chemistry Letters, 80, 129107. [Link]
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Fichter, R., & Bonvicino, G. E. (1985). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education, 62(10), 905. [Link]
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Contreras, R., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 683. [Link]
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PrepChem. (n.d.). Synthesis of 2-Phenylthio-5-bromopyrimidine. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]
-
Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Moody, C. J., et al. (n.d.).
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Hartwig, J. F., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Journal of the American Chemical Society, 140(35), 10950-10954. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine.
-
MDPI. (2021). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]
-
MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
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Application Notes and Protocols: Selective Oxidation of the Cyclohexylthio Group in 5-Bromo-2-(cyclohexylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Sulfonylpyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] This structural feature allows pyrimidine derivatives to effectively interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2] The functionalization of the pyrimidine ring is a key strategy in drug discovery, and the introduction of a sulfonyl group at the 2-position has emerged as a particularly fruitful approach for enhancing the therapeutic potential of these molecules.
The oxidation of a thioether, such as the cyclohexylthio group in 5-Bromo-2-(cyclohexylthio)pyrimidine, to the corresponding sulfoxide and sulfone, represents a critical synthetic transformation. This oxidation dramatically alters the electronic and steric properties of the substituent, converting the thioether into a potent hydrogen bond acceptor and a potential leaving group for nucleophilic aromatic substitution. The resulting 5-bromo-2-(cyclohexylsulfonyl)pyrimidine and its sulfoxide precursor are valuable intermediates for the synthesis of novel drug candidates, particularly in the realm of oncology and inflammatory diseases.[3]
This comprehensive guide provides detailed protocols for the selective oxidation of this compound, offering insights into the underlying chemical principles and practical guidance for laboratory execution.
Reaction Mechanism: The Stepwise Oxidation of a Thioether
The oxidation of a thioether to a sulfoxide and subsequently to a sulfone proceeds in a stepwise manner. The sulfur atom in the thioether is nucleophilic and readily attacked by electrophilic oxygen sources.
In the first step, one equivalent of an oxidizing agent reacts with the thioether to form the corresponding sulfoxide. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether, but still susceptible to further oxidation. The addition of a second equivalent of the oxidizing agent converts the sulfoxide to the sulfone. The sulfone is generally stable to further oxidation under the same conditions.
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
The choice of oxidizing agent and the control of reaction stoichiometry are crucial for selectively obtaining either the sulfoxide or the sulfone.
Experimental Protocols
Protocol 1: Selective Oxidation to 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine using m-CPBA
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the controlled oxidation of thioethers to sulfoxides.[4][5] By using one equivalent of m-CPBA at low temperatures, the reaction can be selectively stopped at the sulfoxide stage.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (~77%, 1.05 eq) in DCM.
-
Slowly add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.[6]
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine.
Protocol 2: Oxidation to 5-Bromo-2-(cyclohexylsulfonyl)pyrimidine using Oxone®
Oxone®, a stable and easy-to-handle potassium peroxymonosulfate salt, is a powerful oxidizing agent capable of converting thioethers directly to sulfones.[7][8] Using an excess of Oxone® ensures the complete oxidation of the intermediate sulfoxide.
Materials:
-
This compound
-
Oxone® (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) at a concentration of approximately 0.1 M.
-
Add sodium bicarbonate (2.5 eq) to the solution to maintain a basic pH.
-
In a separate flask, prepare a solution of Oxone® (2.2 eq) in water.
-
Add the Oxone® solution to the stirred thioether solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, add water to dissolve the inorganic salts and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure 5-Bromo-2-(cyclohexylsulfonyl)pyrimidine.[9]
Caption: General experimental workflows for sulfoxide and sulfone synthesis.
Data Presentation: A Comparative Overview of Oxidation Protocols
| Parameter | Protocol 1: Sulfoxide Synthesis | Protocol 2: Sulfone Synthesis |
| Target Product | 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine | 5-Bromo-2-(cyclohexylsulfonyl)pyrimidine |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Oxone® (Potassium peroxymonosulfate) |
| Stoichiometry | ~1.05 equivalents | >2.0 equivalents |
| Solvent | Dichloromethane (DCM) | Methanol/Water |
| Temperature | 0 °C to room temperature | Room temperature |
| Typical Reaction Time | 1-3 hours | 2-6 hours |
| Work-up | Quenching, neutralization, extraction | Extraction |
| Key Advantage | Selective formation of the sulfoxide | High efficiency for sulfone formation |
Analytical Characterization and Monitoring
Consistent monitoring of the reaction and thorough characterization of the products are essential for ensuring the success of the synthesis.
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the disappearance of the starting material and the appearance of the more polar sulfoxide and sulfone products. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for precise determination of conversion and purity. A reverse-phase C18 column with a gradient of water and acetonitrile is a common setup.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the products. The protons on the carbons adjacent to the sulfur atom will exhibit a downfield shift upon oxidation to the sulfoxide and an even greater downfield shift for the sulfone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired products.
Applications in Drug Discovery and Development
The 5-bromo-2-sulfonylpyrimidine moiety is a privileged scaffold in modern drug discovery. The sulfone group acts as a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Furthermore, the sulfonyl group can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities at the 2-position of the pyrimidine ring.
This versatility has been exploited in the development of a wide range of therapeutic agents, including:
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.[2] The sulfonyl group can enhance binding affinity and selectivity.
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity.[11][12] The introduction of a sulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
-
Antiviral and Antimicrobial Agents: The pyrimidine scaffold is also found in numerous antiviral and antimicrobial drugs.[13][14][15]
The synthesis of 5-Bromo-2-(cyclohexylsulfonyl)pyrimidine and its sulfoxide precursor provides medicinal chemists with valuable building blocks for the rapid generation of compound libraries to explore structure-activity relationships and identify novel drug candidates.
References
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
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- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (n.d.). Benchchem.
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A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (n.d.). .
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(cyclohexylthio)pyrimidine
Introduction: The Strategic Value of the 2,5-Disubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[4][5]
This guide focuses on the synthetic utility of 5-Bromo-2-(cyclohexylthio)pyrimidine , a versatile building block for the creation of potent and selective kinase inhibitors. The 2,5-disubstituted pattern offers a strategic advantage in drug design:
-
The substituent at the 2-position , in this case, a cyclohexylthio group, can be tailored to occupy the hydrophobic region of the kinase ATP-binding pocket, influencing potency and selectivity.
-
The bromo group at the 5-position serves as a highly versatile synthetic handle for introducing a wide array of chemical diversity through modern cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the active site, enabling the fine-tuning of pharmacokinetic properties and target engagement.
Recent patent literature highlights the potential of 2,5-disubstituted pyrimidines in the development of next-generation therapeutics, including bifunctional compounds for targeted protein degradation of critical oncology targets like Cyclin-Dependent Kinase 2 (CDK2).
Strategic Considerations for Kinase Inhibitor Synthesis
The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation (C-C or C-N) at the C5-position.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, introducing aryl, heteroaryl, or vinyl groups. This is arguably the most versatile and widely used cross-coupling reaction in medicinal chemistry due to the commercial availability of a vast array of boronic acids and the reaction's broad functional group tolerance.[6][7]
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, introducing primary or secondary amines. This reaction is crucial for installing key hydrogen bond donors and acceptors that often form critical interactions with the "hinge region" of the kinase active site.[3][5]
The following sections provide detailed, field-proven protocols for these key transformations, adapted for the specific substrate, this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the method of choice for introducing aryl and heteroaryl moieties that can form crucial π-stacking or hydrophobic interactions within the kinase active site, or to extend into the solvent-exposed region to improve physicochemical properties.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable precatalyst like Pd(PPh₃)₄ or generating the active species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common practice. For heteroaromatic substrates, ligands like XPhos or SPhos can be beneficial due to their electron-richness and steric bulk, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A base is required to activate the boronic acid via the formation of a boronate complex, facilitating the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions with sensitive functional groups.[6][7]
-
Solvent: A polar aprotic solvent, often in combination with water, is typically used. Common choices include 1,4-dioxane, DMF, or toluene with an aqueous base solution. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting pyrimidine.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-aryl-2-(cyclohexylthio)pyrimidine product.
-
PART 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amino group at the C5-position is a common strategy for creating kinase inhibitors. The N-H of the amine can act as a hydrogen bond donor, forming a critical interaction with the hinge region of the kinase, a feature common to many potent inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium catalyst and a specialized phosphine ligand. The ligands are typically bulky and electron-rich, which facilitates the challenging C-N reductive elimination step. Common choices include Xantphos, RuPhos, or XPhos, often used with precatalysts like Pd₂(dba)₃ or Pd(OAc)₂.[5][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. These bases are highly moisture-sensitive and must be handled under an inert atmosphere.[5]
-
Solvent: Anhydrous, non-protic solvents are essential to prevent quenching the strong base. Toluene and 1,4-dioxane are the most common choices. It is critical to use anhydrous solvents to ensure high yields.[8]
Visualizing the Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions for optimal results.
-
Reaction Setup (under inert atmosphere, e.g., in a glovebox):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
-
Solvent Addition:
-
Seal the Schlenk tube with a septum. If not in a glovebox, evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1-0.2 M.
-
-
Reaction Execution:
-
Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system, to yield the pure N-substituted-5-amino-2-(cyclohexylthio)pyrimidine product.
-
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel pyrimidine derivatives must be evaluated for their ability to inhibit the target kinase. A common and robust method is the in vitro kinase assay.
Visualizing the Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay
This protocol provides a general framework for determining the IC₅₀ value of a synthesized compound against CDK2.[9][10][11]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
Prepare a solution of recombinant human CDK2/Cyclin A2 enzyme in assay buffer.
-
Prepare a solution containing the peptide substrate and ATP in assay buffer.
-
-
Assay Execution (in a 384-well plate):
-
Add a small volume (e.g., 5 µL) of each concentration of the test compound solution to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the kinase/substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding a detection reagent (e.g., Promega's Kinase-Glo®). This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from these assays allows for the development of a Structure-Activity Relationship (SAR) table. This is crucial for understanding how different chemical modifications at the C5-position affect inhibitory potency.
| Compound ID | R⁵ Substituent (from Coupling Partner) | Coupling Method | Target Kinase | IC₅₀ (nM) |
| Lead-01 | 4-methoxyphenyl | Suzuki-Miyaura | CDK2/Cyclin A2 | 150 |
| Lead-02 | 3-pyridyl | Suzuki-Miyaura | CDK2/Cyclin A2 | 85 |
| Lead-03 | anilino | Buchwald-Hartwig | CDK2/Cyclin A2 | 45 |
| Lead-04 | N-methylpiperazinyl | Buchwald-Hartwig | CDK2/Cyclin A2 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
This compound is a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura and Buchwald-Hartwig—provide robust and versatile methods for elaborating the C5-position of the pyrimidine core. This enables a systematic exploration of the structure-activity relationship, guiding the optimization of lead compounds. By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can leverage this building block to develop the next generation of targeted therapeutics for cancer and other proliferative diseases.
References
- Boschi, D., Tosco, P., Chandra, N., Chaurasia, S., Fruttero, R., Griffin, R., Wang, L. Z., & Gasco, A. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: A New Scaffold Endowed With Potent CDK2 Inhibitory Activity. European Journal of Medicinal Chemistry, 68, 333-338.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11493-11510.
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861.
- Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7586.
- Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 483-495.
- Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
- Wang, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
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-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. (2024). WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
- Zhang, H., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.
- Liu, Y., et al. (2022). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Medicinal Chemistry, 13(5), 586-595.
- Singh, U. P., & Bhat, H. R. (2022). Pyrimidine and its Fused Analogs: A Privileged Scaffold in Anticancer Drug Discovery. Current Organic Synthesis, 19(5), 462-487.
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Application Note: A Strategic Guide to the Development of Novel Anticancer Agents from the 5-Bromo-2-(cyclohexylthio)pyrimidine Scaffold
Abstract and Strategic Overview
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including many with potent anticancer properties.[1] Its significance is well-established, with derivatives demonstrating efficacy across a wide range of cancer cell lines.[1][2] Within this broad class, 2-thiopyrimidines and 5-bromopyrimidines have garnered particular interest for their diverse biological activities and potential as targeted therapeutic agents.[3][4] This application note provides a comprehensive, experience-driven guide for the rational design, synthesis, and biological evaluation of novel anticancer agents derived from the 5-Bromo-2-(cyclohexylthio)pyrimidine core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for identifying and optimizing lead compounds. This document outlines a complete workflow, from initial synthesis and derivatization to in vitro screening and target validation, providing researchers with the foundational protocols and strategic insights necessary to accelerate their drug discovery programs.
The Core Scaffold: this compound
The selection of this compound (CAS No. 1242336-56-6) as a starting scaffold is a strategic choice rooted in established medicinal chemistry principles.[5]
-
Chemical Structure: C₁₀H₁₃BrN₂S
-
Molecular Weight: 273.2 g/mol [5]
Rationale for Scaffold Selection:
-
The 2-(cyclohexylthio) Group: The thioether at the 2-position is a common feature in kinase inhibitors, providing a vector for interaction within the ATP-binding pocket. The cyclohexyl moiety imparts significant lipophilicity, which can be critical for cell membrane permeability and achieving effective intracellular concentrations.
-
The 5-Bromo Position: The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It provides an ideal reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of a wide array of chemical moieties. This is the cornerstone of a robust structure-activity relationship (SAR) study, allowing for the fine-tuning of pharmacological properties.[6][7][8]
Synthesis and Derivatization Strategy
The development of a successful anticancer agent begins with an efficient and flexible synthetic strategy. The proposed workflow focuses on the initial synthesis of the core scaffold followed by parallel derivatization to rapidly generate a library of diverse analogs.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 2-(alkylthio)pyrimidines.[9] The reaction proceeds via a nucleophilic aromatic substitution, where the thiolate anion of cyclohexyl mercaptan displaces the chlorine atom from a 2-chloropyrimidine precursor.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Cyclohexyl mercaptan
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add finely ground potassium carbonate (1.5 eq). This base is sufficient to deprotonate the thiol. For a more reactive approach, sodium hydride (1.1 eq) can be used, but requires greater caution.
-
Nucleophile Addition: Slowly add cyclohexyl mercaptan (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.
-
Causality Note: The gentle heating accelerates the substitution reaction. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation and leaving the thiolate nucleophile highly reactive.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 5-Bromo-2-chloropyrimidine spot is consumed.
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly pouring it into a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Workflow: Building the Analog Library
With the core scaffold in hand, the next phase involves creating a library of analogs by modifying the 5-position. This allows for a systematic exploration of the chemical space to identify substituents that enhance anticancer activity.
Caption: General workflow for synthesis and derivatization.
Biological Evaluation and Mechanistic Interrogation
A multitiered approach to biological evaluation is essential, beginning with broad cytotoxicity screening and progressing to specific target-based assays.
Hypothesized Mechanism of Action: Kinase Inhibition
Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] Specifically, 2-thiopyrimidines have shown activity against STAT3/STAT5a and other tyrosine kinases like Bcr-Abl.[3][4][10] We hypothesize that novel agents derived from the this compound scaffold will inhibit key oncogenic signaling pathways, such as the JAK-STAT pathway, which drives cell proliferation and survival.
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K-562 leukemia, MCF-7 breast, HT-29 colon)[10] and a normal cell line (e.g., WI-38 fibroblast) for selectivity assessment.
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom plates.
-
Synthesized compounds and a positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF).
-
Microplate reader (570 nm wavelength).
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Compound Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[3]
-
Causality Note: A 48-72 hour incubation period is typically sufficient for antiproliferative agents to exert their effects, covering at least two cell doubling times for most cancer cell lines.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Data Interpretation and SAR Analysis
Systematic analysis of the cytotoxicity data is crucial for identifying promising lead compounds and understanding the structure-activity relationship (SAR).
Quantitative Data Presentation
Summarize the IC₅₀ values in a clear, tabular format. This allows for direct comparison of the potency and selectivity of the synthesized analogs.
Table 1: Hypothetical Cytotoxicity Data for Novel Pyrimidine Analogs
| Compound ID | R-Group (at 5-position) | IC₅₀ K-562 (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ WI-38 (µM) | Selectivity Index (WI-38/MCF-7) |
| Core | -Br | > 100 | > 100 | > 100 | - |
| Analog-1 | -Phenyl | 15.2 | 20.5 | 85.1 | 4.15 |
| Analog-2 | -4-Fluorophenyl | 8.9 | 11.3 | 92.4 | 8.18 |
| Analog-3 | -4-Methoxyphenyl | 25.6 | 31.8 | > 100 | > 3.14 |
| Analog-4 | -4-Aminophenyl | 12.1 | 18.2 | 55.6 | 3.05 |
| Doxorubicin | - | 0.05 | 0.12 | 0.95 | 7.92 |
Structure-Activity Relationship (SAR) Insights
Caption: Logical flow of a Structure-Activity Relationship analysis.
Conclusion and Future Directions
This application note has outlined a robust and scientifically-grounded strategy for the development of novel anticancer agents from the this compound scaffold. By combining efficient synthesis, parallel derivatization, and a tiered biological screening approach, researchers can rapidly identify lead compounds with promising therapeutic potential.
Next Steps for Lead Compounds:
-
Target Validation: Perform in vitro kinase inhibition assays to confirm the hypothesized mechanism of action.
-
Lead Optimization: Synthesize a second-generation library focused around the most potent and selective hits to further improve activity and drug-like properties.
-
ADME/Tox Profiling: Evaluate metabolic stability, solubility, and preliminary toxicity of lead compounds.
-
In Vivo Studies: Advance the most promising candidates to animal models of cancer to assess in vivo efficacy and tolerability.
References
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THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). Journal of Emerging Technologies and Innovative Research, 10(9). Retrieved from [Link]
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This compound, min 98%, 1 gram. (n.d.). American Elements. Retrieved from [Link]
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Hassan, R. A., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-879. Retrieved from [Link]
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Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). Molecular Diversity. Retrieved from [Link]
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Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 438-452. Retrieved from [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). Biomolecules, 10(3), 433. Retrieved from [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][10]triazolo[1,5-a]pyrimidine Derivatives. (2024). Molecules, 29(5), 1081. Retrieved from [Link]
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A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Medicinal Chemistry, 29(18), 3209-3237. Retrieved from [Link]
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New Anticancer Agents: Structure-Activity Relationships. (2007). Archiv der Pharmazie, 340(11), 557-565. Retrieved from [Link]
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Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. (2021). Chemistry & Biology Interface, 11(5), 329-344. Retrieved from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5183. Retrieved from [Link]
-
Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. (2022). Molecules, 27(22), 7878. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3913. Retrieved from [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Drug Discovery of 5-Bromo-2-(cyclohexylthio)pyrimidine
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to their structural resemblance to nucleobases, which allows them to interact with a wide array of biological targets.[1][2][3] This structural motif is prevalent in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][4] The exploration of novel pyrimidine-containing compounds is a significant focus in the quest for next-generation antimicrobial drugs.[2][3][5]
This document provides a comprehensive guide for researchers on the application of 5-Bromo-2-(cyclohexylthio)pyrimidine (Figure 1) in antimicrobial drug discovery. We present detailed protocols for the synthesis, initial antimicrobial screening, cytotoxicity assessment, and preliminary mechanism of action studies for this compound.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃BrN₂S[6]
-
Molecular Weight: 273.2 g/mol [6]
-
CAS Number: 1242336-56-6[6]
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of a di-halogenated pyrimidine with cyclohexanethiol. The following protocol is adapted from established methods for the synthesis of similar thio-substituted pyrimidines.[7]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 5-bromo-2-chloropyrimidine and cyclohexanethiol.
Materials:
-
5-bromo-2-chloropyrimidine
-
Cyclohexanethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (1.0 eq) in DMF (10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Add cyclohexanethiol (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding deionized water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: In Vitro Antimicrobial Activity Screening
The initial evaluation of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[8] The broth microdilution method is a widely accepted and standardized technique for this purpose.[8][9]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the stock solution of this compound to the first well to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing only broth and the microbial inoculum (no compound).
-
Negative Control: Wells containing only broth (no compound, no inoculum).
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. A resazurin-based assay can also be used to determine cell viability.[10]
Data Presentation:
| Microorganism | Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | This compound | Hypothetical Value |
| Escherichia coli | ATCC 25922 | This compound | Hypothetical Value |
| Pseudomonas aeruginosa | ATCC 27853 | This compound | Hypothetical Value |
| Candida albicans | ATCC 90028 | This compound | Hypothetical Value |
Part 3: Cytotoxicity Assessment
A crucial step in early drug discovery is to evaluate the compound's toxicity towards mammalian cells to determine its therapeutic window.[11][12][13] A common and reliable method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[14]
Protocol 3: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| HEK293 | This compound | Hypothetical Value |
| HepG2 | This compound | Hypothetical Value |
Part 4: Preliminary Mechanism of Action (MoA) Studies
Identifying the molecular target of a novel antimicrobial is a critical but often challenging step in drug development.[15][16] A general workflow can be employed to narrow down the potential MoA.
Workflow for Preliminary MoA Investigation
The following diagram illustrates a logical workflow for the initial investigation into the mechanism of action of this compound.
Caption: Workflow for preliminary mechanism of action studies.
This workflow begins with the active compound and proceeds through a series of assays to determine which major cellular process is inhibited. For instance, pyrimidine derivatives have been known to target dihydrofolate reductase (DHFR), crucial for nucleic acid synthesis, or FtsZ, a protein essential for bacterial cell division.[1] Based on the results of these broad assessments, more specific target identification studies can be designed.
Conclusion
This compound presents a promising scaffold for the development of novel antimicrobial agents. The protocols and workflows detailed in this document provide a robust framework for the initial stages of its investigation, from synthesis and primary screening to preliminary safety and mechanism of action studies. A systematic approach, as outlined, is essential for efficiently evaluating the therapeutic potential of this and other novel chemical entities in the ongoing fight against antimicrobial resistance.
References
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- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
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- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Brominated Pyrimidines
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with brominated pyrimidine substrates. Pyrimidine scaffolds are of immense interest in medicinal chemistry and materials science, and their functionalization via C-C bond formation is a critical synthetic step. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind reagent selection, and practical, field-tested protocols. We aim to equip researchers with the knowledge to not only execute this reaction successfully but also to troubleshoot and adapt the methodology for their specific pyrimidine derivatives.
Introduction: The Significance of Arylated Pyrimidines
The pyrimidine nucleus is a cornerstone of numerous pharmaceutical agents and functional organic materials. Its electron-deficient nature and the specific spatial arrangement of its nitrogen atoms allow for critical hydrogen bonding interactions with biological targets. The direct arylation of a pyrimidine core via Suzuki-Miyaura coupling is one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]
However, the inherent electronic properties of pyrimidines can present challenges. The nitrogen atoms can coordinate to the palladium catalyst, potentially impeding its catalytic activity.[3] Furthermore, the reactivity of halogens on the pyrimidine ring is highly dependent on their position, making selective couplings a nuanced task.[4][5] This guide provides a detailed framework for navigating these challenges when using brominated pyrimidines as the electrophilic partner.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
A foundational understanding of the reaction mechanism is paramount for intelligent experimental design and troubleshooting. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[1][6][7][8]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate.[6][7] This is often the rate-limiting step, especially with electron-rich or sterically hindered substrates.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[6][7][9] The base reacts with the boronic acid to form a more nucleophilic boronate complex, facilitating the transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7][8]
Sources
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- 2. mdpi.com [mdpi.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
Experimental Procedure for the Synthesis of Pyrimidine-Based Anti-inflammatory Drugs
An Application Note for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Its prevalence in clinically approved anti-inflammatory drugs such as Tofacitinib and Proquazone underscores its significance.[3] This document provides a comprehensive guide for the synthesis and evaluation of pyrimidine-based anti-inflammatory agents. We delve into the fundamental mechanism of action, outline robust synthetic strategies with a focus on the Biginelli multicomponent reaction, provide a detailed, field-proven laboratory protocol, and discuss methods for evaluating biological activity. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical steps required to explore this promising class of compounds.
Introduction: The Pyrimidine Scaffold in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by targeting the cyclooxygenase (COX) enzymes.[4][5]
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a "privileged scaffold" in drug discovery due to its ability to interact with a multitude of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.[6][7] In the context of inflammation, pyrimidine derivatives have been shown to effectively inhibit key inflammatory mediators, including prostaglandins, cytokines like tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][6][8] Their structural versatility allows for fine-tuning of pharmacological properties to achieve desired potency and selectivity, making them a focal point of modern anti-inflammatory drug design.[8]
Core Mechanism of Action: Targeting Inflammatory Pathways
The primary anti-inflammatory mechanism of many pyrimidine-based drugs is the inhibition of cyclooxygenase (COX) enzymes.[4]
-
COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[9][10]
-
Therapeutic Goal: The ideal NSAID selectively inhibits COX-2 over COX-1, thereby reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[10][11] Many pyrimidine derivatives have been successfully designed as selective COX-2 inhibitors.[9][12][13]
-
Other Targets: Beyond COX enzymes, certain pyrimidine scaffolds have been engineered to inhibit other critical inflammatory mediators, such as TNF-α, a key cytokine in systemic inflammation.[8][14][15]
Below is a diagram illustrating the central role of COX-2 in the inflammatory cascade and its inhibition by pyrimidine-based agents.
Caption: Inhibition of the COX-2 pathway by pyrimidine-based drugs.
General Synthetic Strategy: The Biginelli Reaction
One of the most efficient and widely used methods for constructing the dihydropyrimidinone (DHPM) core, a common feature in many bioactive pyrimidines, is the Biginelli reaction.[16] This one-pot, three-component condensation reaction, first reported by Pietro Biginelli in 1891, involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (or thiourea).[17][18]
The reaction is typically acid-catalyzed and proceeds through a proposed mechanism involving an N-acyliminium ion intermediate.[17][18] The key advantages of this method are its operational simplicity, the ready availability of starting materials, and the ability to generate molecular diversity by varying the three components.[16][18]
Caption: Simplified workflow of the Biginelli multicomponent reaction.
Modern variations often employ Lewis acid catalysts or microwave irradiation to improve reaction times and yields, aligning with the principles of green chemistry.[18][19][20]
Detailed Experimental Protocol: Synthesis of a Model DHPM
This section provides a step-by-step protocol for the synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , a representative dihydropyrimidinone (DHPM), via a classic acid-catalyzed Biginelli reaction.
Part A: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Benzaldehyde | C₇H₆O | 106.12 | 2.12 g (2.0 mL) | 20.0 | 1.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 2.60 g (2.5 mL) | 20.0 | 1.0 |
| Urea | CH₄N₂O | 60.06 | 1.80 g | 30.0 | 1.5 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 10 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 3-4 drops | - | Catalyst |
Part B: Equipment
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Part C: Step-by-Step Procedure
-
Reactant Setup: In a 50 mL round-bottom flask, combine benzaldehyde (20.0 mmol), ethyl acetoacetate (20.0 mmol), urea (30.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a magnetic stir bar to the flask, followed by 3-4 drops of concentrated hydrochloric acid.
-
Causality Note: The acid acts as a Brønsted acid catalyst, protonating the aldehyde's carbonyl group to make it more electrophilic and facilitating the initial condensation with urea.[18]
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2). The disappearance of the benzaldehyde spot indicates reaction completion.
-
Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool it further in an ice bath for 30 minutes. A solid precipitate should form.
-
Causality Note: The product is significantly less soluble in cold ethanol than the starting materials, allowing it to crystallize out of the solution upon cooling.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature to form pure crystals. Filter the purified crystals and dry them in a vacuum oven.
-
Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Part D: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficient heating or reaction time. | Ensure the reaction is at a steady reflux. Extend the reaction time and monitor by TLC. |
| Inactive catalyst. | Use fresh, concentrated acid. Consider a Lewis acid catalyst like Yb(OTf)₃ for potentially higher yields.[18] | |
| Oily Product | Incomplete reaction or presence of impurities. | Ensure the reaction has gone to completion. Wash the crude product thoroughly with cold solvent. Recrystallize carefully. |
| Product Fails to Crystallize | Supersaturated solution or insufficient cooling. | Scratch the inside of the flask with a glass rod to induce crystallization. Cool for a longer period in the ice bath. |
In Vitro Evaluation of Anti-inflammatory Activity
Once synthesized and purified, the novel pyrimidine derivatives must be tested for their biological activity. A standard method is the in vitro cyclooxygenase (COX) inhibition assay.[12][21]
-
Assay Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to PGE2 by isolated COX-1 and COX-2 enzymes. The amount of PGE2 produced is typically quantified using an Enzyme Immunoassay (EIA) kit.[4]
-
Procedure Outline:
-
Prepare solutions of the test compound at various concentrations.
-
Incubate the test compound with recombinant human COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction and measure the concentration of PGE2 produced.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
-
Data Interpretation: The IC₅₀ values for both COX-1 and COX-2 are determined. A compound is considered a selective COX-2 inhibitor if its IC₅₀ for COX-2 is significantly lower than its IC₅₀ for COX-1. A selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is often calculated.
Example Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Synthesized DHPM | >100 | 1.5 | >66 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Indomethacin (Reference) | 0.1 | 5.2 | 0.02 |
Data are hypothetical for illustrative purposes.
Conclusion
The pyrimidine core remains a highly valuable scaffold for the development of novel anti-inflammatory agents. The Biginelli reaction offers a straightforward, efficient, and versatile synthetic route to access a diverse library of dihydropyrimidinone derivatives. The protocols and methodologies outlined in this guide provide a solid framework for the synthesis, purification, and initial biological evaluation of these compounds. By systematically exploring the structure-activity relationships, researchers can further optimize these scaffolds to develop next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
-
Ullah, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link][4][8]
-
Ciotta, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at: [Link][19]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link][17]
-
Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link][12][21]
-
Shaik, A. B., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][22]
-
Revesz, L., et al. (2006). Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][14]
-
Ullah, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link][18]
-
Hayrapetyan, S., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link][23]
-
Eldehna, W. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link][9]
-
Amr, A. E., et al. (2016). A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives. Science Alert. Available at: [Link][13]
-
Gulevich, A. V., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Available at: [Link][16]
-
YMER. (2023). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER. Available at: [Link][6]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link][1]
-
Taha, E. A., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry. Available at: [Link][10]
-
Patel, R. B., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link][24]
-
Revesz, L., et al. (2006). Development of N-2,4-Pyrimidine-N-phenyl-N′-phenyl Ureas as Inhibitors of Tumor Necrosis Factor Alpha (TNF-α) Synthesis. Part 1. ResearchGate. Available at: [Link][15]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link][3]
-
Pathak, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link][2]
-
Reddy, T. S., et al. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link][11]
-
Das, A., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Organic Synthesis. Available at: [Link][20]
-
Kumar, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds. Available at: [Link][25]
-
Al-Amiery, A. A., et al. (2023). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link][7]
-
Al-Ostath, R. A., et al. (2022). Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link][26]
-
Uddin, M. J., et al. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. International Journal of Molecular Sciences. Available at: [Link][27]
-
Gunaydin, C., & Bilge, S. S. (2018). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Modern Rheumatology. Available at: [Link][5]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 5-Bromo-2-(cyclohexylthio)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(cyclohexylthio)pyrimidine. This particular substrate presents unique challenges due to potential catalyst poisoning by the sulfur atom and steric hindrance from the cyclohexyl group. This resource is designed to help you overcome low yields and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific, common issues encountered during experiments in a question-and-answer format.
Q1: My reaction shows low to no conversion. The starting material is mostly recovered. What's going wrong?
Potential Causes & Solutions
This issue almost always points to a problem with the catalyst's activity. The primary culprits are catalyst poisoning, suboptimal reaction conditions, or an inactive catalyst precursor.
-
Cause 1: Catalyst Poisoning by Sulfur. The thioether moiety in your substrate is a well-known palladium catalyst poison.[1][2] The sulfur atom can coordinate strongly to the palladium center, leading to deactivation of the active Pd(0) species and halting the catalytic cycle.[3][4]
-
Solution: Employ Robust Ligands. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] You must use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands form stable, highly active monoligated palladium complexes that sterically shield the metal center and are less susceptible to inhibition by the sulfur atom.[3][5]
-
| Ligand Class | Recommended Ligands | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich; promote fast oxidative addition and reductive elimination, outcompeting catalyst deactivation.[5] |
| NHC Ligands | IPr, SIPr | Form very stable Pd-NHC complexes that are resistant to poisoning.[6] |
| Specialized Ligands | AntPhos, BI-DIME | Specifically designed for sterically demanding couplings and can be highly effective.[7][8] |
-
Cause 2: Inappropriate Base Selection. A base that is too weak may not activate the boronic acid efficiently to form the boronate anion [R-B(OH)₃]⁻, which is the key species in the transmetalation step.[9][10]
-
Cause 3: Insufficient Temperature. The combination of steric hindrance from the cyclohexyl group and the electron-deficient pyrimidine ring can make the oxidative addition step sluggish.
-
Solution: Increase Reaction Temperature. If you are running the reaction below 80 °C, consider increasing the temperature to 100-120 °C.[13][14][15] Higher temperatures can provide the necessary activation energy to overcome steric barriers.[16] Always monitor for potential substrate or product decomposition at elevated temperatures.
-
-
Cause 4: Oxygen Contamination. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no conversion.[17]
-
Solution: Rigorous Degassing. Ensure all solvents and the reaction vessel are thoroughly degassed. Use a freeze-pump-thaw technique for solvents or, at a minimum, sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][14] Assemble the reaction under a positive pressure of inert gas.
-
Troubleshooting Workflow: No Conversion
Here is a decision tree to guide your troubleshooting process for zero or very low conversion.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine. [18]2. Transmetalation : The organic group from the activated boronate species is transferred to the palladium center. [19]3. Reductive Elimination : The two organic groups on palladium couple to form the new C-C bond, regenerating the Pd(0) catalyst. [19]Poisoning : The lone pair on the sulfur atom of the cyclohexylthio group can coordinate to the electron-deficient Pd(0) center, forming a stable, off-cycle complex that is catalytically inactive. [3]
Q2: Which solvent system is best for this reaction?
There is no single "best" solvent, and screening is often necessary. Common and effective solvent systems include:
-
1,4-Dioxane/Water (e.g., 4:1 to 10:1 ratio): A very common and robust system for many Suzuki couplings. [11][19]* Toluene/Water: Another excellent choice, especially at higher temperatures. [14]* THF/Water: A good general-purpose solvent mixture. [3][14]* Anhydrous Solvents (Toluene, Dioxane, THF): Can be beneficial if protodeboronation is a significant issue. [20] Always ensure the solvent is rigorously degassed before use. [3]
Q3: Can I use a different halide on my pyrimidine?
Yes, the reactivity of the halide in Suzuki couplings generally follows the order I > Br > Cl > F. [18][21]Using 5-iodo-2-(cyclohexylthio)pyrimidine would likely lead to a faster reaction, potentially allowing for lower temperatures or catalyst loadings. [22]Conversely, using the corresponding chloride would be much more challenging and would almost certainly require a highly active catalyst system (e.g., a Pd-NHC catalyst). [21]
Experimental Protocols
General Protocol for Screening and Optimization
This protocol provides a starting point for the Suzuki coupling of this compound. It is intended to be adapted and optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the boronic acid/ester, and the base under an inert atmosphere (in a glovebox if possible).
-
Catalyst Addition: Add the palladium pre-catalyst.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times. [18][23]4. Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed or the reaction stalls.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.
References
- BenchChem Technical Support. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem.
- D.M. Knapp, et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- A.J.J. Lennox & G.C. Lloyd-Jones. (2013). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- J. Liu, et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- J. Liu, et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- A.J.J. Lennox & G.C. Lloyd-Jones. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- BenchChem Application Notes. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem Application Notes. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- M.L.N. Rao, et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Reddit User Compilation. (2022). (Hopefully) Everything about Suzuki cross-coupling. Reddit r/Chempros.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- M.L.N. Rao, et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- A.J.J. Lennox & G.C. Lloyd-Jones. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- T.J. Maimone, et al. (2016).
- M.L.N. Rao, et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- M.R. Netherton & G.C. Fu. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- A.C.S. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- A.C.S. Lima, et al. (2014). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- BenchChem Application Notes. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
- ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- P.R. Boruah, et al. (2015).
- BenchChem Technical Support. (2025). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- A.C.S. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- S. Shultis. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Reddit Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry.
- S.D. Walker, et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Reddit Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit r/chemistry.
- J.C.I.A. Lalonde, et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- W. Wang, et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- S.D. Walker, et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?
- S.D. Worrell, et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation in Pyrimidine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common and often frustrating side reaction of dehalogenation in palladium-catalyzed cross-coupling of pyrimidines. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to solve even the most challenging cases.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the dehalogenation side reaction.
Q1: What exactly is dehalogenation in the context of pyrimidine cross-coupling?
A1: Dehalogenation, or more specifically hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling where the halogen atom (Cl, Br, or I) on your pyrimidine starting material is replaced by a hydrogen atom.[1] This results in the formation of a simple pyrimidine byproduct instead of your desired coupled product, which directly reduces the reaction's yield and complicates purification.
Q2: What is the primary mechanism that causes dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive species can be generated through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[2][3] Once formed, the (Pyrimidine)Pd(II)-X intermediate can undergo reductive elimination with the hydride to yield the dehalogenated pyrimidine (Pyrimidine-H), regenerating the Pd(0) catalyst and perpetuating the unwanted cycle.[3]
Q3: Why do pyrimidine substrates seem particularly prone to this side reaction?
A3: Pyrimidines and other N-heterocycles present a unique challenge for several reasons. First, as electron-deficient aromatic systems, they are inherently more susceptible to side reactions.[1][4] Second, the nitrogen lone pairs in the pyrimidine ring can coordinate to the palladium center. This coordination can inhibit crucial steps in the desired catalytic cycle, such as reductive elimination, giving the competing dehalogenation pathway more time to occur.[1] For pyrimidines with an N-H bond, deprotonation by the base can further alter the electronic properties and reactivity, sometimes increasing the likelihood of dehalogenation.[5]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This guide is designed to help you diagnose and solve dehalogenation issues based on your experimental observations.
Observation 1: Significant formation (>10%) of the dehalogenated pyrimidine byproduct.
This is the most common issue. It suggests that the rate of the dehalogenation pathway is competitive with or even faster than the desired cross-coupling pathway. Your strategy should be to alter the reaction conditions to favor the productive cycle.
dot
Caption: Fig 1: Competing catalytic cycles.
Recommended Actions & The Rationale:
-
Optimize the Ligand: This is often the most impactful change.
-
Action: Switch from standard ligands like PPh₃ to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6]
-
Why it Works: These advanced ligands accelerate the rate-determining reductive elimination step (E → F in Fig 1) to form the desired product. By making the productive pathway kinetically faster, you effectively outcompete the dehalogenation side reaction.[1]
-
-
Re-evaluate the Base: The base is a frequent source of hydrides.
-
Action: If using a strong base like an alkoxide (e.g., NaOtBu), switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1]
-
Why it Works: Weaker, non-nucleophilic bases are less likely to react with the palladium complex to form palladium-hydride species, thus starving the dehalogenation cycle of its key reagent.[3]
-
-
Change the Solvent: Solvents can be insidious hydride donors.
-
Action: Replace protic solvents (e.g., methanol, ethanol) or water-miscible solvents known to undergo decomposition (e.g., DMF) with aprotic solvents like 1,4-dioxane, toluene, or THF.[1][7][8]
-
Why it Works: Aprotic solvents lack acidic protons and are generally more stable under catalytic conditions, minimizing their potential to act as a hydride source.[7]
-
-
Adjust the Temperature:
-
Action: Cautiously lower the reaction temperature in 10-15 °C increments.
-
Why it Works: Dehalogenation can sometimes have a lower activation energy than the desired coupling, especially if the coupling is sterically hindered. Lowering the temperature may slow the side reaction more significantly than the productive reaction. However, if the reaction is sluggish, lowering the temperature may worsen the issue (see Observation 2).
-
| Parameter | Recommended Change | Rationale |
| Ligand | Switch from PPh₃ to bulky, e⁻-rich phosphines (SPhos, XPhos) or NHCs. | Accelerates desired reductive elimination, outcompeting the side reaction.[1] |
| Base | Replace strong alkoxides (NaOtBu) with weaker inorganic bases (K₃PO₄, Cs₂CO₃). | Minimizes the formation of Pd-H species from the base.[1][3] |
| Solvent | Replace protic (alcohols) or unstable (DMF) solvents with aprotic options (Dioxane, Toluene, THF). | Removes a primary source of hydrides for the dehalogenation pathway.[7][8] |
| Temperature | Cautiously decrease temperature. | May disproportionately slow the rate of the dehalogenation side reaction. |
| Water | Use anhydrous conditions or carefully titrate the amount of water. | Excess water can be a proton/hydride source.[1][2] |
Table 1: Key Parameter Adjustments to Minimize Dehalogenation.
Observation 2: The reaction is sluggish or stalls, and dehalogenation increases with reaction time.
This scenario suggests that a step in the desired catalytic cycle, likely oxidative addition or transmetalation, is slow. This "stalling" gives the palladium intermediate more time to find a hydride source and undergo dehalogenation.
dot
Caption: Fig 2: Troubleshooting workflow for sluggish reactions.
Recommended Actions & The Rationale:
-
Use a More Active Catalyst System:
-
Action: If you are generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-formed, air-stable palladacycle pre-catalyst (e.g., SPhos-G3).
-
Why it Works: Pre-catalysts are designed to rapidly and quantitatively generate the active monoligated Pd(0) species. This ensures the desired catalytic cycle starts quickly and efficiently, minimizing the time available for side reactions.[1]
-
-
Increase Reaction Temperature:
-
Action: Carefully increase the reaction temperature. If using conventional heating, move from 80°C to 100-110°C. Microwave irradiation can also be highly effective for accelerating sluggish couplings.[9]
-
Why it Works: The desired cross-coupling reaction often has a higher activation energy barrier than dehalogenation. Increasing the temperature can provide the necessary energy to overcome this barrier and accelerate the productive pathway more than the side reaction.
-
-
Assess the Coupling Partner (Suzuki-Miyaura Specific):
-
Action: A slow transmetalation step can be a major bottleneck. Ensure your boronic acid or boronate ester is pure and has not degraded. In challenging cases, switching from a boronic acid to a more reactive organotrifluoroborate salt or a different cross-coupling reaction entirely (e.g., Stille coupling with an organostannane) may be necessary.
-
Why it Works: Slow transmetalation leaves the (Pyrimidine)Pd(II)-X intermediate lingering in the reaction mixture, making it highly vulnerable to interception by hydride sources. Using a more competent nucleophilic partner speeds up this step, pushing the catalytic cycle forward.[1]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a robust starting point for challenging couplings, incorporating best practices to minimize dehalogenation.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., SPhos-G3, 0.02 mmol, 2 mol%).
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL, 0.2 M). Seal the vessel and degas the mixture thoroughly by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.[1]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Component | Recommended Starting Conditions |
| Pyrimidine Halide | 1.0 equivalent |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) OR SPhos-G3 (2 mol%) |
| Base | K₃PO₄ (3.0 equivalents) |
| Solvent | 1,4-Dioxane or Toluene (0.1 - 0.2 M) |
| Temperature | 100 - 110 °C |
Table 2: Recommended Starting Conditions for Challenging Pyrimidine Couplings.
References
- Guram, A. S., et al. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Fairlamb, I. J., et al. (2011).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Nolan, S. P., et al. (2006). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. The Journal of Organic Chemistry.
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Daugulis, O., et al. (2021). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society.
- Lakrout, S., et al. (2011).
- Kapdi, A. R., et al. (2016). C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. Current Protocols in Nucleic Acid Chemistry.
- MDPI. (n.d.).
- Moody, C. J., et al. (2003).
- Kapdi, A. R., et al. (2014). Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. Chemistry – An Asian Journal.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry.
- Langer, P., et al. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry.
- de la Hoz, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Xu, P., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precis. Chem..
- Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Reddit. (2023). Suzuki proto-dehalogenation problem. Retrieved from [Link]
- Králová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
-
National Center for Biotechnology Information. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
PubMed. (2016). C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Guide to Identifying and Characterizing Impurities in 5-Bromo-2-(cyclohexylthio)pyrimidine Synthesis
Introduction
5-Bromo-2-(cyclohexylthio)pyrimidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including protein degraders.[1] The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2][3] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting common impurities encountered during the synthesis of this compound. We will explore the causality behind impurity formation and provide validated, step-by-step protocols for their systematic analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
Impurities can be broadly categorized as organic, inorganic, or residual solvents.[4][5] For this specific synthesis, organic impurities are the primary concern and typically arise from:
-
Starting Materials: Unreacted 2,5-dibromopyrimidine or an equivalent di-halo-pyrimidine starting material.
-
Intermediates: Incomplete reaction can leave behind synthetic intermediates.[2]
-
By-products: These result from side reactions inherent to the synthetic process. Common examples include over-alkylation (disubstitution) or competing nucleophilic attack from other species in the reaction mixture.[2][4]
-
Degradation Products: The final compound may degrade due to factors like oxidation of the thioether or hydrolysis.
Q2: Why is rigorous impurity profiling essential for this specific API intermediate?
Impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory agencies like the ICH.[6] For an intermediate like this compound, profiling is critical because:
-
Patient Safety: Impurities can have their own pharmacological or toxicological effects, potentially harming the patient.[2]
-
Product Efficacy: The presence of unwanted substances can reduce the concentration of the API, thereby lowering its therapeutic effect.[2]
-
Chemical Stability: Impurities can affect the stability and shelf-life of the final drug product.
-
Regulatory Compliance: The International Conference on Harmonisation (ICH) guidelines require that any impurity present at a level of 0.10% or higher be identified and characterized.[2]
Q3: What are the primary analytical techniques used to identify and characterize impurities in this synthesis?
A multi-technique approach is necessary for unambiguous impurity identification.[3][7] The most effective workflow includes:
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating, detecting, and quantifying impurities.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides crucial molecular weight information and fragmentation data for each impurity, offering initial clues to its identity.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, 1D (¹H, ¹³C) and 2D NMR experiments provide definitive structural elucidation of the impurity.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile organic impurities and residual solvents.[3][6]
Q4: How do I confirm the structure of an unknown impurity once I have the analytical data?
The gold standard for confirming an impurity's structure is to synthesize an authentic reference standard of the suspected compound.[3][7] This synthesized standard is then co-injected with the sample containing the impurity in an HPLC system. If the retention times match perfectly, and the spectroscopic data (MS, NMR) are identical, the structure is confirmed. This reference standard is then used for accurate quantification in routine quality control.[3][7]
Section 2: Troubleshooting Guide: From Synthesis to Characterization
This section addresses specific issues that may arise during the synthesis and provides a logical, evidence-based approach to resolving them.
Problem 1: The reaction is sluggish, and my TLC/HPLC analysis shows a complex mixture with a low yield of the desired product.
This common issue points to suboptimal reaction conditions or the prevalence of side reactions. The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient pyrimidine ring is attacked by the cyclohexanethiolate nucleophile.[10][11]
Potential Cause A: Incomplete Reaction or Poor Nucleophile Generation
-
Causality: The thiolate anion is a much stronger nucleophile than the neutral thiol. Incomplete deprotonation of cyclohexanethiol by the base (e.g., K₂CO₃, NaH) will result in a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base is strong enough to fully deprotonate the thiol. For thiols, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective.
-
Anhydrous Conditions: Water can hydrolyze strong bases and compete with the thiol as a nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.[12]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures may promote side reactions or degradation.[13] An optimal temperature must be determined empirically, typically monitored by TLC or HPLC.
-
Potential Cause B: Competing Side Reactions
-
Causality: The reactivity of the pyrimidine ring and the nucleophile can lead to several unwanted products.
-
Common Side Reactions:
-
Disubstitution: If the starting material is a dihalopyrimidine (e.g., 2,5-dibromopyrimidine), a second molecule of cyclohexanethiolate can displace the remaining bromine, leading to 2,5-bis(cyclohexylthio)pyrimidine.
-
Oxidation: The thioether product can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at high temperatures.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the nucleophile (typically 1.0-1.2 equivalents) to minimize disubstitution.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent oxidation of the sensitive thioether group.[12]
-
Caption: Synthetic pathway and common points of impurity formation.
Problem 2: An unknown peak is consistently observed in my HPLC chromatogram. How do I proceed with its identification?
A systematic approach is crucial for the efficient identification of unknown impurities. This workflow ensures that data is collected logically, leading to an unambiguous structural assignment.
Systematic Workflow for Impurity Identification
Caption: A systematic workflow for impurity identification and characterization.
Step-by-Step Protocol: Characterizing an Unknown Impurity
-
LC-MS Analysis:
-
Objective: To determine the molecular weight (MW) of the unknown impurity.
-
Procedure: Analyze the crude reaction mixture using an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peak will provide its MW. Compare this MW to potential side products (see Table 1). For example, a mass difference of +112 Da from the product could indicate a disubstitution.
-
-
Isolation of the Impurity:
-
Objective: To obtain a pure sample of the impurity for NMR analysis.[7]
-
Procedure: Use preparative HPLC or careful column chromatography to isolate the compound corresponding to the unknown peak. Collect fractions and analyze by analytical HPLC to confirm purity. Aim for >95% purity for unambiguous NMR results.
-
-
Structural Elucidation by NMR:
-
Objective: To determine the precise chemical structure.[9]
-
Procedure: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information on the number of protons, their chemical environment, and connectivity.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations to piece the molecular structure together.
-
-
-
Confirmation via Synthesis:
-
Objective: To definitively confirm the proposed structure.[3][7]
-
Procedure: Based on the proposed structure, devise a synthetic route to create an authentic sample. Analyze this reference standard using the same HPLC and spectroscopic methods. A perfect match in retention time and spectral data provides unequivocal proof of identity.
-
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Potential Impurity | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Likely Source / Key Identifier |
| Product | This compound | C₁₀H₁₃BrN₂S | 273.20 | Target Molecule |
| Starting Material | 2,5-Dibromopyrimidine | C₄H₂Br₂N₂ | 237.88 | Incomplete reaction; Detected by GC-MS or LC-MS. |
| Disubstitution Product | 2,5-bis(cyclohexylthio)pyrimidine | C₁₆H₂₂N₂S₂ | 322.55 | Over-reaction with nucleophile; MW is 113 Da higher than product, minus Br. |
| Oxidation Product | 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine | C₁₀H₁₃BrN₂OS | 289.20 | Air oxidation; MW is 16 Da higher than the product. |
Section 3: Key Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. It must be optimized and validated for your specific system and sample matrix.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Ramp linearly from 10% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve a known quantity of the sample (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for NMR Characterization
-
Objective: Prepare an isolated impurity for structural elucidation.
-
Procedure:
-
Ensure the isolated impurity is dry by placing it under high vacuum for several hours to remove residual chromatography solvents.
-
Weigh 5-10 mg of the pure, dry impurity directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the impurity's solubility and the absence of interfering solvent peaks.
-
Gently vortex or sonicate the tube to ensure complete dissolution.
-
The sample is now ready for ¹H, ¹³C, and 2D NMR analysis.
-
Conclusion
The control of impurities is a non-negotiable aspect of chemical synthesis in the pharmaceutical industry. For a critical intermediate like this compound, a proactive and systematic approach to impurity identification and characterization is essential. By understanding the potential side reactions, employing robust analytical techniques like HPLC and LC-MS, and utilizing definitive structural elucidation methods such as NMR, researchers can ensure the quality and consistency of their synthesis. This guide serves as a foundational resource to troubleshoot common issues and implement a scientifically sound workflow for impurity management, ultimately contributing to the development of safer and more effective medicines.
References
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities.
- International Journal of Pharmaceutical Sciences and Research. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
- W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
- Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
- BOC Sciences. (n.d.). CAS 1242336-56-6 this compound.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect.
- International Journal of Research Trends and Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- Molecules. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 3. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 4. ijrti.org [ijrti.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-(cyclohexylthio)pyrimidine by Column Chromatography
<-4>
Welcome to the technical support center for the chromatographic purification of 5-Bromo-2-(cyclohexylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during purification, ensuring you can achieve high purity and yield.
Section 1: Troubleshooting Guide
This section is formatted as a series of common problems followed by potential causes and actionable solutions.
Problem 1: My target compound, this compound, is not eluting from the column.
Potential Cause 1: Incorrect Solvent System The polarity of your mobile phase may be too low to effectively move the compound through the silica gel. This compound is a relatively nonpolar compound, but it still requires a certain level of polarity in the eluent to overcome its interaction with the stationary phase.
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the ethyl acetate concentration.
-
TLC Analysis is Key: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation and timely elution from the column.[1][2]
-
Methanol Purge: If you suspect your compound is still on the column after extensive elution with your primary solvent system, you can perform a "methanol purge" by flushing the column with 100% methanol. This highly polar solvent will strip most compounds from the silica gel.[3]
Potential Cause 2: Compound Degradation on Silica Gel While many brominated pyrimidines are stable on silica, there's a possibility of degradation, especially if the silica is acidic or if the compound is exposed to the stationary phase for an extended period.[4][5]
Solution:
-
Assess Stability with 2D TLC: To check for degradation, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in your chosen solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots.[3][4]
-
Deactivate the Silica Gel: If you confirm that your compound is degrading, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed in with your eluent (typically 0.1-1%). This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]
Problem 2: Poor separation between this compound and impurities.
Potential Cause 1: Inappropriate Solvent System The chosen mobile phase may not have the right selectivity to resolve your target compound from closely related impurities.
Solution:
-
Systematic TLC Screening: Screen a variety of solvent systems with different polarities and selectivities. Good starting points for pyrimidine derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1]
-
Fine-Tune Solvent Ratios: Once you have a promising solvent system, make small adjustments to the ratio of the solvents to optimize the separation. Even a slight change can significantly impact the resolution.
Potential Cause 2: Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation.
Solution:
-
Adhere to Proper Ratios: A general rule of thumb is to use a silica gel to crude sample weight ratio of 20:1 to 100:1.[1] For difficult separations, a higher ratio is recommended.
Potential Cause 3: Improper Column Packing or Sample Loading Air bubbles, cracks in the silica bed, or an uneven sample band can all lead to channeling and a significant loss of resolution.
Solution:
-
Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles. Both wet and dry packing methods can be effective if done carefully.[6]
-
Minimize Sample Band Volume: Dissolve your crude sample in the minimum amount of a suitable solvent, preferably the column eluent, for loading.[7] If the sample is not very soluble in the eluent, you can use a slightly more polar solvent or opt for a "dry loading" method.[7]
-
Dry Loading: For dry loading, dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[6][7]
Problem 3: The collected fractions of this compound show new spots on TLC after a day or two.
Potential Cause: Compound Instability in Solution Your purified compound may be unstable over time when dissolved in the elution solvent, potentially due to slow reaction with trace impurities or degradation upon exposure to light or air.
Solution:
-
Prompt Solvent Removal: Evaporate the solvent from the purified fractions as soon as possible after collection and analysis.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if it is a light-sensitive molecule.
-
Re-evaluate Purity: The appearance of new spots indicates that the initial "pure" fractions may have contained a reactive impurity that is catalyzing the degradation of your product.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most commonly used and generally effective stationary phase for the purification of pyrimidine derivatives like this compound.[1][9] Its polarity allows for good separation of compounds with varying functional groups. For specific cases where the compound shows instability on silica, neutral alumina can be a good alternative.[1]
Q2: How do I select the ideal mobile phase for my purification?
A2: The best way to select a mobile phase is through systematic screening using Thin Layer Chromatography (TLC).[1] For a relatively nonpolar compound like this compound, a good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A typical starting eluent could be 5% ethyl acetate in hexanes, with the polarity gradually increased as needed.[10]
Q3: What is the expected Rf value for this compound on a TLC plate?
A3: For an efficient separation using flash column chromatography, you should aim for an Rf value of approximately 0.2-0.4 for your target compound.[1][2] This Rf range provides a good balance between resolution from impurities and a reasonable elution time.
Q4: My compound is very nonpolar and has a high Rf even in 100% hexanes. What should I do?
A4: If your compound is very nonpolar, you may need to use a less polar stationary phase or a reversed-phase system. However, for normal-phase chromatography, you can try using a less polar solvent system, such as pure hexanes or a mixture of hexanes with a very nonpolar solvent like cyclohexane. If the separation from impurities is still challenging, a different purification technique like preparative HPLC might be necessary.[2]
Q5: What are some common impurities I might encounter during the synthesis and purification of this compound?
A5: Common impurities can include unreacted starting materials, such as 5-bromo-2-chloropyrimidine or cyclohexyl mercaptan, as well as byproducts from the reaction. Depending on the reaction conditions, you might also see impurities from over-alkylation or side reactions involving the pyrimidine ring.[10][11]
Section 3: Experimental Protocols and Data
Table 1: Recommended Column Chromatography Conditions for this compound Purification
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for broad applicability and good resolving power.[1] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 2-5% Ethyl Acetate) and gradually increase. This allows for the elution of nonpolar impurities first, followed by the target compound.[10] |
| TLC Visualization | UV lamp (254 nm) | Pyrimidine rings are typically UV active, allowing for easy visualization on TLC plates. |
| Optimal Rf | ~0.3 in 5% Ethyl Acetate/Hexanes | Provides a good starting point for column elution.[1][2] |
| Sample Loading | Dry loading or minimal solvent | Minimizes band broadening and improves separation efficiency.[7] |
Detailed Step-by-Step Protocol for Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives your target compound an Rf of 0.2-0.4.[2]
-
-
Column Packing (Wet Method):
-
Choose an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.[6]
-
Wash the column with several column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds.[6]
-
Collect fractions in an array of test tubes or vials.
-
Monitor the elution process by periodically checking the fractions by TLC.
-
-
Post-Purification:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Section 4: Visual Workflow
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
References
- Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Fisher Scientific. This compound, min 98%, 1 gram.
- ChemicalBook. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Smolecule. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.
- ResearchGate. Can anyone help with purifying product from reaction mixture with column chromatography?.
- Reddit. AskChem: Do primary bromides decompose on silica?.
- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Benchchem. Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine from 5-bromouracil: An In-depth Technical Guide.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3.
- National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Reddit. What compounds are unstable in a silica gel column (chromatography).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Bromo-2-(cyclohexylthio)pyrimidine under acidic and basic conditions
Welcome to the technical support center for 5-Bromo-2-(cyclohexylthio)pyrimidine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the lability of the C-S (thioether) bond connecting the cyclohexyl group to the pyrimidine ring. This bond is susceptible to cleavage under both strong acidic and basic conditions, leading to the formation of degradation products. A secondary concern, common to thioethers, is the potential for oxidation of the sulfur atom to a sulfoxide or sulfone, especially in the presence of oxidizing agents.
Q2: How does the pyrimidine ring influence the stability of the thioether linkage?
A2: The pyrimidine ring, being an electron-deficient heteroaromatic system, significantly influences the reactivity of the thioether bond. The two nitrogen atoms in the ring withdraw electron density, making the C2 carbon, to which the sulfur is attached, more electrophilic. This increased electrophilicity makes the C-S bond more susceptible to nucleophilic attack, which is a key step in its hydrolysis under both acidic and basic conditions.
Q3: What are the expected major degradation products under hydrolytic conditions?
A3: Under both acidic and basic hydrolytic stress, the primary degradation pathway is the cleavage of the thioether bond. This is expected to yield two main products: 5-bromo-2-hydroxypyrimidine and cyclohexanethiol .
Q4: Is this compound sensitive to light or temperature?
A4: While specific photostability data for this compound is not extensively published, halogenated aromatic and heteroaromatic compounds can be susceptible to photodecomposition. It is recommended to store the compound in a light-protected container. Regarding temperature, while the compound is stable at room temperature for storage, elevated temperatures will accelerate the rate of degradation, especially in the presence of acid or base.
Troubleshooting Guide
Problem 1: I am seeing an unexpected peak in my HPLC analysis after my reaction, which I suspect is a degradation product.
-
Possible Cause: Your reaction conditions may be too acidic or basic, causing hydrolysis of the this compound.
-
Troubleshooting Steps:
-
Characterize the Impurity: If you have access to LC-MS, analyze the unexpected peak to determine its molecular weight. A mass corresponding to 5-bromo-2-hydroxypyrimidine (m/z around 190/192 for the isotopic pattern of bromine) would strongly suggest hydrolysis.
-
pH Adjustment: If possible, adjust the pH of your reaction to be closer to neutral. If the reaction requires acidic or basic conditions, consider using milder reagents or reducing the reaction time and temperature.
-
Control Experiment: Run a control experiment with your starting material under the reaction conditions (solvent, temperature, acid/base) but without other reagents to confirm if the degradation is solely due to the conditions.
-
Problem 2: My reaction yield is consistently low, and I have a significant amount of starting material left, along with some unidentifiable byproducts.
-
Possible Cause: Incomplete reaction coupled with slow degradation of the starting material.
-
Troubleshooting Steps:
-
Purity Check of Starting Material: Before starting your reaction, verify the purity of your this compound using the HPLC method outlined in the "Experimental Protocols" section below. Ensure there are no significant pre-existing impurities.
-
Optimize Reaction Conditions: Focus on optimizing the reaction parameters for your desired transformation to proceed faster than the degradation. This could involve catalyst screening, changing the solvent, or adjusting the temperature.
-
Inert Atmosphere: If you suspect oxidative degradation (formation of sulfoxide or sulfone), perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Visualizing Degradation Pathways
The following diagram illustrates the proposed primary degradation pathways for this compound under acidic and basic conditions.
Caption: Proposed degradation pathways under acidic and basic conditions.
Quantitative Data Summary
While specific kinetic data for this compound is not available, the following table provides a qualitative summary of expected stability based on studies of analogous compounds.[1][2]
| Condition | Reagent Example | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic | 1M HCl, 1M H₂SO₄ | Low | Hydrolysis of Thioether |
| Weakly Acidic | Acetic Acid, pH 4-6 | Moderate | Slow Hydrolysis |
| Neutral | pH 7 | High | Generally Stable |
| Weakly Basic | NaHCO₃, pH 8-10 | Moderate | Slow Hydrolysis |
| Strongly Basic | 1M NaOH, 1M KOH | Low | Hydrolysis of Thioether |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a 1:1 mixture of acetonitrile:water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analyze by the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific equipment and degradation products.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Method Validation Notes:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is demonstrated by the separation of the main peak from all degradation product peaks. Peak purity analysis using a diode array detector is recommended.
References
- Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720-2724.
- Tidke, K. J., & Solanki, P. R. (n.d.).
- Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(7), 405-412.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 1045-1051.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- SGS. (n.d.).
- Shapiro, R., & Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10.
Sources
Technical Support Center: Managing Thioether Oxidation in 5-Bromo-2-(cyclohexylthio)pyrimidine Reactions
Welcome to the technical support center for the management of oxidation reactions involving 5-Bromo-2-(cyclohexylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and selective oxidation of this thioether to its corresponding sulfoxide, a critical transformation in the synthesis of various pharmacologically active molecules.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the oxidation of this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Conversion of the Starting Thioether
You've set up your reaction, but analysis shows a significant amount of unreacted this compound.
Potential Causes & Solutions
-
Insufficient Oxidant Stoichiometry: The molar ratio of the oxidizing agent to the thioether is a critical parameter.
-
Solution: Carefully re-calculate and ensure the correct stoichiometry of your oxidant. For many common oxidants like hydrogen peroxide or m-CPBA, a slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion.[1] However, be mindful that a large excess can lead to over-oxidation.
-
-
Inadequate Reaction Temperature: Oxidation reactions are often temperature-sensitive.
-
Solution: If the reaction is sluggish at lower temperatures, a modest increase may be necessary. However, this must be balanced against the risk of side reactions or over-oxidation. It is advisable to perform temperature scouting experiments to find the optimal balance.
-
-
Poor Reagent Quality: The oxidizing agent may have degraded over time.
-
Solution: Use a fresh, properly stored batch of the oxidizing agent. For instance, the concentration of hydrogen peroxide solutions can decrease over time, and peroxyacids like m-CPBA can lose their activity if not stored correctly.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Ensure the solvent is appropriate for the chosen oxidant and is of high purity. Some oxidations benefit from protic solvents, while others are more efficient in aprotic media. Also, check for the presence of peroxide impurities in solvents like ethers, which can act as unintended oxidants.[2]
-
Issue 2: Over-oxidation to the Sulfone Byproduct
Your reaction is proceeding, but you are observing the formation of the undesired 5-Bromo-2-(cyclohexylsulfonyl)pyrimidine.
Potential Causes & Solutions
-
Excessive Oxidant: This is the most common cause of sulfone formation.
-
Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for the second oxidation step to the sulfone.
-
Solution: Conduct the reaction at a lower temperature. Many selective thioether oxidations are performed at 0 °C or even lower to minimize over-oxidation.[1]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the slow conversion of the desired sulfoxide to the sulfone.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation.
-
-
Choice of Oxidant: Some oxidizing agents are more aggressive and less selective than others.
Issue 3: Difficulty in Isolating the Desired Sulfoxide
The reaction appears successful, but purification of the 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine is proving challenging.
Potential Causes & Solutions
-
Co-elution with Starting Material or Sulfone: The polarity of the thioether, sulfoxide, and sulfone can be similar, making chromatographic separation difficult.
-
Product Degradation on Silica Gel: Sulfoxides can sometimes be unstable on acidic silica gel.
-
Solution: Consider using neutral or basic alumina for chromatography.[6] Alternatively, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
-
Alternative Purification Methods: If chromatography is not effective, other techniques may be more suitable.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the oxidation of this compound.
Q1: What are the most common and effective oxidizing agents for the selective conversion of this compound to its sulfoxide?
A1: Several oxidizing agents can be used for this transformation, with the choice often depending on the desired selectivity, scale, and available resources. Some of the most common include:
-
Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant.[7][8] Catalysts are often required to achieve good selectivity and reaction rates.[9][10]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable reagent for this oxidation.[11] Careful control of stoichiometry and temperature is crucial to avoid over-oxidation.[1]
-
Oxone® (Potassium Peroxymonosulfate): A versatile and easy-to-handle solid oxidant that can provide good yields of sulfoxides.
-
Sodium Periodate (NaIO₄): Often used in a biphasic system, it can be a mild and selective oxidant for thioethers.
Q2: How can I effectively monitor the progress of the oxidation reaction?
A2: Regular monitoring is key to achieving high yields of the desired sulfoxide and minimizing byproduct formation. The following techniques are commonly used:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the products. The sulfoxide will typically have a lower Rf value than the starting thioether, and the sulfone will have an even lower Rf.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of the thioether, sulfoxide, and sulfone in the reaction mixture. This is the preferred method for precise reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify and quantify the components of the reaction mixture, confirming the molecular weights of the products.
Q3: What is the underlying mechanism of thioether oxidation?
A3: The oxidation of a thioether to a sulfoxide involves the addition of one oxygen atom to the sulfur atom. Further oxidation results in the addition of a second oxygen atom to form a sulfone. The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
Caption: Oxidation pathway of this compound.
Q4: Are there any safety precautions I should be aware of when performing these oxidation reactions?
A4: Yes, safety is paramount.
-
Peroxides: Organic peroxides like m-CPBA can be explosive, especially when impure or in concentrated form. They should be handled with care and stored appropriately.
-
Exothermic Reactions: Oxidation reactions can be exothermic. It is important to control the rate of addition of the oxidant and to have adequate cooling available.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile or hazardous reagents.
III. Experimental Protocols
Protocol 1: General Procedure for the Selective Oxidation of this compound to the Sulfoxide using m-CPBA
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.
-
Dissolve Substrate: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool Reaction: Cool the solution to 0 °C in an ice bath.
-
Prepare Oxidant Solution: In a separate flask, dissolve m-CPBA (1.1 eq) in the same solvent.
-
Slow Addition: Add the m-CPBA solution dropwise to the stirred solution of the thioether over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or HPLC.
-
Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine.
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol provides a starting point for developing an HPLC method to monitor the reaction.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
IV. Data Summary
The choice of oxidizing agent can significantly impact the selectivity of the reaction. The following table provides a qualitative comparison of common oxidants.
| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Notes |
| m-CPBA | 0 °C to room temp, 1.1 eq | Good to Excellent | Over-oxidation to sulfone is a common side reaction.[1] |
| Hydrogen Peroxide | Room temp to 50 °C, often with a catalyst | Variable | Can be highly selective with the right catalyst.[9][10] |
| Oxone® | Room temp, aqueous methanol | Good | A solid, easy-to-handle reagent. |
| Sodium Periodate | Room temp, biphasic | Excellent | Generally very mild and selective. |
V. Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in thioether oxidation.
VI. References
-
James, B. R., & Morris, R. H. (1980). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Journal of the Chemical Society, Chemical Communications, (19), 929-930. Available at: [Link]
-
Riley, D. P., & Correa, P. E. (1986). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). The Journal of Organic Chemistry, 51(10), 1563-1567. Available at: [Link]
-
Poole, K. M., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 21(15), 6040-6044. Available at: [Link]
-
Ashenhurst, J. (2023). Thiols and Thioethers. Master Organic Chemistry. Available at: [Link]
-
Correa, P. E., & Riley, D. P. (1985). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 50(10), 1787-1788. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. Available at: [Link]
-
Sankar, G., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(7), 1523-1529. Available at: [Link]
-
ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. Available at: [Link]
-
Schöneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. Available at: [Link]
-
Tikhonov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. Available at: [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution on Bromopyrimidines
Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions on bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these critical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring your experiments are both successful and efficient.
The pyrimidine core is a cornerstone in medicinal chemistry and agrochemicals.[1][2] Its functionalization via nucleophilic substitution is a key strategy for accessing novel compounds with desired biological activities. However, the reactivity of bromopyrimidines can be nuanced, influenced by the position of the bromine atom, the nature of the nucleophile, and the reaction conditions. This guide provides practical, field-proven insights to overcome common hurdles.
I. Understanding the Reactivity of Bromopyrimidines
The pyrimidine ring is electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr).[3][4] The positions on the ring (C2, C4, C5, and C6) exhibit different reactivities.
-
Positions 2, 4, and 6: These positions are electronically activated for nucleophilic attack due to the ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[3][5]
-
Position 5: This position is less reactive towards nucleophiles and more susceptible to electrophilic attack.[3][6]
The inherent reactivity of the C-Br bond is also a critical factor. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[7][8] This differential reactivity can be exploited for selective functionalization of polyhalogenated pyrimidines.[8]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Reaction Yield
A common frustration is observing poor conversion of your starting material. Several factors can contribute to this issue.
1.1 Inappropriate Reaction Type for the Substrate
-
Causality: A direct SNAr reaction may not be feasible for a bromopyrimidine that lacks sufficient activation, particularly at the 5-position.[9] The absence of strong electron-withdrawing groups ortho or para to the bromine atom leads to a high activation energy for the formation of the Meisenheimer complex.[9]
-
Solution: For unactivated bromopyrimidines, consider switching to a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination (for C-N bond formation), Suzuki-Miyaura coupling (for C-C bonds), or Sonogashira coupling (for C-C triple bonds).[9][10] These reactions proceed through different mechanistic pathways that do not rely on the formation of a Meisenheimer intermediate.
1.2 Catalyst Deactivation (for Cross-Coupling Reactions)
-
Causality: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][10][11][12] Impurities in reagents or solvents, as well as thermal degradation, can also cause the catalyst to precipitate as inactive palladium black.[9][11]
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[10][11][12] These ligands can shield the palladium center, preventing coordination with the pyrimidine nitrogen.[10]
-
Reagent Purity: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
-
Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[10] However, excessive catalyst can lead to more side reactions.[12]
-
1.3 Sub-optimal Reaction Temperature
-
Causality: The reaction temperature must be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting materials, product, or catalyst.[11]
-
Solution: Perform a temperature screen, typically from 80 °C to 120 °C, to find the optimal balance.[11] Microwave irradiation can sometimes offer rapid and efficient heating, leading to improved yields in shorter reaction times.[11]
Issue 2: Formation of Side Products and Poor Selectivity
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.
2.1 Competing Nucleophilic Attack at Multiple Sites
-
Causality: In polyhalogenated pyrimidines, the nucleophile may react at more than one halogen-substituted position, especially under harsh conditions.[8]
-
Solution: To achieve regioselectivity, leverage the differential reactivity of the halogens. For a bromo-iodopyrimidine, milder conditions (lower temperature, weaker base, shorter reaction time) will favor substitution at the more reactive iodo- position.[8] More forcing conditions can then be used to react at the bromo- position if desired.[8]
2.2 Hydrodehalogenation
-
Causality: This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur in palladium-catalyzed reactions, particularly during Buchwald-Hartwig aminations.[13] It can be promoted by the presence of water or other protic species.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly dried and degassed solvents.
2.3 Homocoupling of Boronic Acids (Suzuki Coupling)
-
Causality: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[7]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in your nucleophilic substitution reactions.
Caption: A troubleshooting workflow for optimizing nucleophilic substitution on bromopyrimidines.
III. Frequently Asked Questions (FAQs)
Q1: Which solvent should I choose for my reaction?
A1: The choice of solvent is critical and depends on the reaction type.
-
For SNAr reactions: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[14] They effectively solvate cations while leaving the nucleophile anion "bare" and more reactive.[14] Protic solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its reactivity.[14]
-
For Palladium-Catalyzed Cross-Coupling: Aprotic solvents such as toluene, 1,4-dioxane, and THF are commonly used.[7][14] In some cases, particularly for Suzuki couplings, a co-solvent like water is necessary.[11][14]
Q2: How do I select the right base for my reaction?
A2: The base plays a crucial role and its choice is highly reaction-dependent.
-
Suzuki Coupling: Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective as they facilitate the transmetalation step.[11]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required to deprotonate the amine. Common choices include NaOtBu and K₃PO₄.[11][15]
-
Sonogashira Coupling: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. This base also serves to neutralize the HX byproduct.[7]
-
SNAr with amine nucleophiles: An inorganic base like K₂CO₃ is often used to scavenge the HBr formed during the reaction.[16]
Q3: My reaction is sluggish. Should I increase the temperature or change the catalyst?
A3: Both are valid strategies, but a stepwise approach is recommended. First, try modestly increasing the temperature (e.g., by 10-20 °C), ensuring you do not exceed the decomposition temperature of your components. If the reaction is still slow, and you are performing a cross-coupling, optimizing the catalyst system is the next logical step. For Buchwald-Hartwig aminations, switching to a more electron-rich and bulky ligand can significantly accelerate the reaction.[17] For Suzuki couplings, a different palladium precatalyst or ligand may be required.[11]
Q4: Can I perform a nucleophilic substitution on a 5-bromopyrimidine?
A4: While direct SNAr at the 5-position is difficult due to a lack of electronic activation, it is not impossible, especially if the pyrimidine ring is further activated by other electron-withdrawing groups. However, a more reliable approach for functionalizing the 5-position is through palladium-catalyzed cross-coupling reactions.[2] The C-Br bond at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, enabling Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[2][7]
IV. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of a bromopyrimidine.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[11]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[11]
-
Base (e.g., NaOtBu, 1.4 equiv)[11]
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[7][11]
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand, and base.[11]
-
Add the bromopyrimidine and the amine.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11][15]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the C-C bond formation via Suzuki coupling.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[7][11]
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the bromopyrimidine, arylboronic acid, palladium catalyst, and base.[7]
-
Add the degassed solvent system.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[7][11]
-
Monitor the reaction by TLC or LC-MS.[7]
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography or recrystallization.[2]
Parameter Comparison for Key Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | XPhos, SPhos | XPhos, RuPhos, BINAP | Often none, or PPh₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA |
| Solvent | Dioxane/H₂O, Toluene | Toluene, Dioxane, THF | THF, DMF |
| Temperature | 80-110 °C | 80-110 °C | Room Temp to 80 °C |
| Co-catalyst | None | None | CuI |
This table provides general starting conditions that may require optimization.[7][10][11]
Reaction Pathway Visualization
Caption: Key reaction pathways for the functionalization of bromopyrimidines.
V. References
-
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. Available at:
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. Available at:
-
Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Comparative Guide - Benchchem. Available at:
-
Troubleshooting low yields in nucleophilic substitution of the 3-bromo position - Benchchem. Available at:
-
Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. Available at:
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4 - Benchchem. Available at:
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. Available at:
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. Available at: [Link]
-
Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols - Benchchem. Available at:
-
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem. Available at:
-
Pyrimidine - Wikipedia. Available at: [Link]
-
Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines - Benchchem. Available at:
-
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines - Benchchem. Available at:
-
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions - Benchchem. Available at:
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine - Benchchem. Available at:
-
Pyrimidine | PPTX - Slideshare. Available at: [Link]
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine | PPTX [slideshare.net]
- 6. Heterocyclic Bases [tud.ttu.ee]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for incomplete reactions of pyrimidine derivatives
Technical Support Center: Pyrimidine Synthesis
Guide: Troubleshooting Incomplete Reactions of Pyrimidine Derivatives
Introduction: The Challenge of Incomplete Conversion
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields and incomplete reactions.[2][3] This guide provides a systematic, experience-driven approach to diagnosing and resolving incomplete reactions, moving beyond simple procedural adjustments to explain the underlying chemical principles. Our goal is to empower researchers to not only solve the immediate problem but also to build a robust framework for future synthetic challenges.
Part 1: Initial Diagnosis - Is My Reaction Truly Incomplete?
Before embarking on extensive troubleshooting, it's critical to confirm that the reaction has stalled and to quantify the extent of the issue. A common pitfall is misinterpreting a slow reaction as a failed one.
Q1: What are the best methods to monitor the progress of my pyrimidine synthesis?
A1: The choice of analytical technique is crucial for accurate diagnosis. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product in near real-time.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the relative concentrations of reactants, products, and byproducts. It is excellent for complex reaction mixtures where TLC spots may overlap.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, helping to identify not only the desired product but also any intermediates or unexpected side products. It can be used quantitatively with an internal standard.[4]
-
Mass Spectrometry (MS): Offers high sensitivity for detecting products and byproducts, confirming molecular weights and aiding in structural elucidation, often in conjunction with LC (LC-MS).[4][6]
Data Presentation: Comparison of Monitoring Techniques
| Technique | Speed | Cost | Information Provided | Best For |
| TLC | Fast | Low | Qualitative (Presence/Absence) | Quick reaction checks, solvent system screening |
| HPLC | Moderate | High | Quantitative (Concentration) | Complex mixtures, purity analysis |
| NMR | Slow | High | Structural, Quantitative | Structure elucidation, identifying unknowns |
| LC-MS | Moderate | High | Molecular Weight, Structural | Identifying products/byproducts, high sensitivity |
Part 2: Troubleshooting Guide - A Mechanistic Approach
Once an incomplete reaction is confirmed, the investigation can begin. The following troubleshooting workflow provides a logical sequence of steps to identify and resolve the root cause.
Mandatory Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting incomplete pyrimidine reactions.
Q&A: Common Sticking Points and Solutions
Q2: My reaction has stalled with significant unreacted starting materials. What are the most likely causes related to my reagents?
A2: This is a classic problem that often points back to the fundamentals of the reactants themselves.
-
Causality - Purity: Impurities in starting materials, such as the aldehyde, β-ketoester, or urea/thiourea, can act as inhibitors or lead to unwanted side reactions.[3][7][8][9] For example, an oxidized aldehyde will not participate in the initial condensation step.
-
Action: Always use high-purity reagents. If in doubt, verify the purity by NMR or re-purify starting materials by distillation or recrystallization.[10]
-
-
Causality - Stoichiometry: Incorrect molar ratios are a frequent source of error. While a 1:1:1 ratio is standard for many three-component reactions like the Biginelli, the limiting reagent will obviously cap the maximum possible yield.[5]
-
Action: Carefully re-calculate and re-weigh all reactants. For some reactions, using a slight excess (1.2-1.5 equivalents) of one component, such as the urea or amidine, can drive the reaction to completion.[8]
-
-
Causality - Stability: Some reagents, particularly certain aldehydes, can be prone to self-condensation or polymerization under acidic or basic conditions, effectively removing them from the desired reaction pathway.[3]
-
Action: Add the sensitive reagent slowly to the reaction mixture or use a milder catalyst.[3]
-
Q3: I've confirmed my reagents are pure and stoichiometrically correct, but the reaction is still sluggish. How should I optimize the reaction conditions?
A3: Reaction conditions are the next logical area to investigate. Temperature, time, and solvent play a synergistic role in reaction success.
-
Causality - Temperature: Many pyrimidine syntheses, especially the final cyclization and dehydration steps, have a significant activation energy barrier.[3][7] Insufficient temperature can cause the reaction to stall at an intermediate stage.
-
Action: Gradually increase the reaction temperature while monitoring by TLC. For many classical syntheses, heating to reflux in a solvent like ethanol is common.[3] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by providing efficient and rapid heating.[8]
-
-
Causality - Solvent: The solvent's polarity can profoundly impact reaction rates by affecting the solubility of reactants and stabilizing intermediates.[3] Polar solvents are generally preferred for reactions like the Biginelli synthesis.[3]
-
Action: If reactants are not fully dissolved, consider switching to a more polar solvent (e.g., from THF to ethanol or acetonitrile). In some cases, solvent-free conditions can be highly effective.[8][11][12] Ensure the solvent is dry, as water can interfere with acid catalysts or hydrolyze intermediates.[8]
-
Q4: My reaction uses a catalyst, but the yield is very low. How do I troubleshoot catalyst-related issues?
A4: The catalyst is often the key to unlocking a successful reaction. Its choice and handling are critical.
-
Causality - Catalyst Choice & Activity: The catalyst's role is to facilitate key steps, such as the formation of an N-acyliminium ion intermediate in the Biginelli reaction.[13] A catalyst that is too weak may not be effective, while one that is too harsh can promote side reactions.[3] Reusable catalysts can lose activity over time.[7][9]
-
Action: Screen different catalysts. While classical methods use Brønsted acids like HCl, a wide array of more efficient Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) and organocatalysts have been developed.[3][8] Ensure the catalyst is active; if it's old or has been exposed to air, its efficacy may be compromised.
-
-
Causality - Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to a slow or incomplete reaction, while excess catalyst can promote unwanted side pathways like polymerization.[8]
-
Action: Optimize the catalyst loading. Start with a standard catalytic amount (e.g., 1-10 mol%) and perform small-scale experiments to find the optimal concentration for your specific substrates.[14]
-
Q5: My analysis (HPLC/NMR) shows the formation of significant byproducts instead of my desired pyrimidine. What's happening?
A5: The formation of byproducts indicates that a competing reaction pathway is occurring at a comparable or faster rate than your desired synthesis.
-
Causality - Knoevenagel Condensation: In the Biginelli reaction, the aldehyde can react directly with the β-ketoester in an acid- or base-catalyzed Knoevenagel condensation.[13] This forms an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently, thus consuming your starting materials.[9][13]
-
Causality - Hantzsch Dihydropyridine Synthesis: At elevated temperatures, urea can decompose to form ammonia. The ammonia can then participate in a Hantzsch-type reaction with two equivalents of the β-ketoester and one equivalent of the aldehyde to form a 1,4-dihydropyridine (DHP) byproduct.[9]
-
Action: To minimize these side reactions, carefully control the reaction temperature; lower temperatures often disfavor the Hantzsch pathway.[9] Modifying the order of addition—for instance, adding the urea last—can sometimes reduce its decomposition.[9] The choice of catalyst can also significantly influence the selectivity between the desired and undesired pathways.[9]
-
Mandatory Visualization: Competing Reaction Pathways
Caption: Competing Biginelli and Knoevenagel reaction pathways.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Catalyst-Screened Biginelli Reaction
This protocol provides a framework for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and can be adapted for catalyst optimization.
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).[7]
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., anhydrous ethanol, 5 mL). Add the catalyst to be screened (e.g., sulfated zirconia, 50 mg, or a Lewis acid like FeCl₃, 10 mol%).[7][9]
-
Reaction: Stir the mixture at the desired temperature (e.g., 60°C or reflux).[9]
-
Monitoring: Monitor the reaction's progress every 30-60 minutes by taking a small aliquot and analyzing it via TLC.[7][9]
-
Workup: Upon completion (as determined by TLC, typically 2-4 hours), cool the reaction mixture to room temperature.[7][9] If a solid product has precipitated, filter the mixture and wash the solid with a small amount of cold ethanol.[7] If the product is in solution, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[7]
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the baseline). Mark spots for your starting materials and the reaction mixture.
-
Spotting:
-
Dissolve a tiny amount of each starting material in a suitable solvent (e.g., ethyl acetate) to create reference solutions.
-
Spot each reference solution onto its designated mark on the baseline.
-
Using a capillary tube, take a small aliquot from the reaction mixture and spot it onto the plate.[4]
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent), such as a 7:3 mixture of hexane:ethyl acetate.[7] Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[4] The disappearance of starting material spots and the appearance of a new product spot indicates the reaction is proceeding.
References
- BenchChem Technical Support Team. (2025, December). methods for monitoring the progress of pyrimidine reactions. BenchChem.
- BenchChem Technical Support Team. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]
- BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (n.d.). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (n.d.).
- BenchChem Technical Support Team. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst amount and solvent in the synthesis of pyrimidine-2-one 8a a. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
How to monitor the progress of a reaction involving 5-Bromo-2-(cyclohexylthio)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for monitoring reactions involving the versatile building block, 5-Bromo-2-(cyclohexylthio)pyrimidine. As a Senior Application Scientist, my goal is to synthesize established analytical principles with field-proven insights to help you navigate the complexities of your experiments. The protocols and advice herein are designed to be a self-validating system, empowering you to make informed decisions based on robust data.
The structure, this compound (MW: 273.2 g/mol , CAS: 1242336-56-6), presents unique characteristics for reaction monitoring.[1] The brominated pyrimidine core is an excellent handle for cross-coupling reactions, while the cyclohexylthio group contributes to its lipophilicity and provides a soft sulfur atom that can, in some cases, interact with catalytic metals. Understanding how to track the consumption of this starting material and the formation of your desired product is paramount for optimizing reaction conditions, maximizing yield, and ensuring purity.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during reaction monitoring. The answers are framed to not only solve the immediate issue but also to explain the underlying chemical principles.
Question 1: My reaction has stalled. TLC and HPLC show significant starting material remaining, and the product peak is no longer growing. What are the likely causes?
This is a common issue, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Several factors could be at play:
-
Catalyst Deactivation: Palladium catalysts, frequently used for these transformations, can be sensitive. The presence of oxygen, even in trace amounts, can lead to the formation of palladium black (inactive Pd(0) aggregates) or inactive Pd(II) species.[3] Furthermore, the thioether moiety on your substrate could, in some instances, act as a ligand and poison the catalyst, although this is less common with robust modern ligand systems.
-
Solution: Ensure your reaction setup is rigorously degassed (e.g., via multiple vacuum/inert gas cycles or by bubbling argon through the solvent for an extended period).[3] If you suspect catalyst death, a second charge of the catalyst and ligand under a positive pressure of inert gas can sometimes restart the reaction.
-
-
Reagent Instability: In Suzuki couplings, boronic acids can be susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved to form an Ar-H bond.[4][5] This side reaction is often accelerated by elevated temperatures and certain basic conditions.
-
Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.
-
-
Base Insolubility or Inappropriateness: The base is critical for the transmetalation step in many cross-coupling reactions. If the base (e.g., K₃PO₄, K₂CO₃) is not finely powdered or is poorly soluble in the reaction medium, it can lead to slow and incomplete reactions.[3]
-
Solution: Finely grind the base before adding it to the reaction. For anhydrous couplings with bases like K₃PO₄, adding a few equivalents of water can sometimes dramatically improve reproducibility and reaction rate.[3]
-
Question 2: My TLC plate shows streaking or spots that are too close together (low ΔRf). How can I improve the separation?
Poor TLC resolution is a frequent challenge that hinders accurate reaction monitoring. Here’s how to diagnose and fix it.[6]
-
Cause: Improper Solvent System Polarity: If both starting material and product spots are very high on the plate (Rf > 0.8), the eluent is too polar. If they are stuck on the baseline (Rf < 0.1), it is not polar enough. If the spots are smeared or streaking, the polarity might be causing solubility issues on the silica plate.[6]
-
Solution: The key is to find a solvent system where your target compound has an Rf of approximately 0.2-0.4.[7] For a typical Suzuki coupling product of this compound, which is more nonpolar than the starting material, you will need to adjust your solvent system accordingly. Start with a nonpolar system like 9:1 Hexanes:Ethyl Acetate and gradually increase the proportion of the more polar solvent.
-
-
Cause: Acidic or Basic Nature of Compounds: Pyrimidine derivatives can be basic. If your compounds are interacting strongly with the acidic silica gel, it can cause streaking.[6]
-
Solution: Add a small amount (0.5-1%) of a modifier to the eluent. For basic compounds, add triethylamine (Et₃N). For acidic compounds (like a boronic acid starting material), add acetic acid (AcOH).[6] This neutralizes active sites on the silica and leads to sharper, more defined spots.
-
Table 1: Example TLC Solvent Systems for Pyrimidine Derivatives
| Compound Type | Starting Solvent System (v/v) | Optimization Strategy |
| Nonpolar Products | 95:5 Hexanes:EtOAc | Increase EtOAc for higher Rf |
| Moderately Polar | 70:30 Hexanes:EtOAc | Adjust ratio for optimal separation |
| Polar Starting Materials | 50:50 Hexanes:EtOAc or 98:2 DCM:MeOH | Decrease Hexanes or increase MeOH for higher Rf |
Question 3: I see a new, unexpected spot in my crude reaction analysis. How do I identify it?
Unexpected spots are common and are usually byproducts. For a Suzuki coupling involving this compound, the most likely culprits are:
-
Protodeboronation Product: The boronic acid reagent can lose its boron group and be replaced by a hydrogen atom.[5]
-
Dehalogenation Product: The starting material can lose its bromine atom, resulting in 2-(cyclohexylthio)pyrimidine. This occurs when the palladium intermediate reacts with a hydrogen source in the mixture instead of the boronic acid.[8]
-
Homocoupling Product: Two molecules of the boronic acid can couple together, especially if oxygen is present in the reaction.[8]
Identification Workflow:
Frequently Asked Questions (FAQs)
Question 1: What are the most suitable techniques for monitoring a reaction with this compound?
The choice of technique depends on your specific needs—speed, precision, or structural information.[6]
-
Thin-Layer Chromatography (TLC): Best for rapid, qualitative checks. It's inexpensive and allows you to quickly visualize the disappearance of starting material and the appearance of the product. It is the go-to method for determining if a reaction is complete.[2][9]
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. By creating a calibration curve, you can determine the exact percentage conversion and product yield. It provides better resolution than TLC. Reversed-phase columns (like C8 or C18) are typically effective for pyrimidine derivatives.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your starting material and product are sufficiently volatile and thermally stable. Its primary advantage is the mass spectrometer detector, which can help identify byproducts by their mass-to-charge ratio and fragmentation patterns.[10][11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While not a real-time monitoring tool for multiple time points, taking an NMR of the crude reaction mixture after workup is an excellent way to determine the ratio of product to remaining starting material by integrating characteristic peaks.
Question 2: How do I set up a reliable TLC monitoring experiment?
A reliable TLC analysis requires a systematic approach.
The "Co-spot" (co) lane is crucial.[6] If the product spot has an Rf value very close to the starting material (SM), the co-spot lane will show a single elongated spot or two overlapping spots. If they are well-separated, the co-spot lane will show two distinct spots, confirming you can resolve the two species.
Question 3: Can you provide a starting point for an HPLC method?
Certainly. A reversed-phase HPLC method is the most common choice for compounds of this type.
Experimental Protocol: General HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient is often best to resolve starting materials and products with different polarities.
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid or TFA.
-
-
Gradient: Start with a higher concentration of Solvent A and ramp up to a higher concentration of Solvent B over 10-15 minutes. A typical gradient might be 5% B to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both reactant and product absorb, often around 254 nm or 265 nm for pyrimidines.[12]
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a larger volume of a suitable solvent (e.g., 1 mL of ACN or MeOH). Filter through a 0.45 µm syringe filter before injection to protect the column.
Table 2: Expected HPLC Elution Behavior
| Compound | Expected Retention Time | Rationale |
| This compound | Shorter | Generally more polar than the coupled product. |
| Suzuki-Coupled Product (e.g., with Phenylboronic Acid) | Longer | The addition of an aryl group increases hydrophobicity, leading to stronger interaction with the C18 stationary phase. |
| Boronic Acid Reagent | Very Short | Typically highly polar and will elute quickly. |
References
- BenchChem. (2025). Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 4-(bromomethyl)-N,N-dimethylaniline.
- Merck Millipore. (n.d.). Separation of pyrimidine derivatives.
- Molecules. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). methods for monitoring the progress of pyrimidine reactions.
- Scilit. (1968).
- Analytical and Bioanalytical Chemistry. (n.d.).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- PMC. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram.
- Analytical and Bioanalytical Chemistry. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3.
- PubMed. (n.d.).
- PubMed. (2019).
- Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Palladium Catalyst Removal in Pyrimidine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of palladium catalysts from pyrimidine reaction products. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of pyrimidine-containing active pharmaceutical ingredients (APIs), ensuring the final product is free of residual palladium is a critical, yet often challenging, step.
The Challenge with Pyrimidines
Pyrimidines, and other nitrogen-containing heterocycles, present a unique challenge in palladium removal. The lone pair of electrons on the nitrogen atoms can act as ligands, forming stable complexes with palladium. This chelation can keep the palladium solubilized in the reaction mixture, rendering simple filtration methods ineffective.[1] This guide will walk you through various strategies to overcome this and other common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my initial attempts at palladium removal (e.g., simple filtration) failing for my pyrimidine product?
A1: As mentioned, the nitrogen atoms in the pyrimidine ring can chelate with palladium, forming soluble complexes that pass through standard filtration media.[1] This is a common issue with nitrogen-containing compounds. To effectively remove the palladium, you will likely need to employ methods that can break these complexes or use materials with a higher affinity for palladium than your product.
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Under the ICH Q3D guidelines, palladium is classified as a Class 2B element.[2] The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration.[3] This often translates to a concentration limit of 10 ppm for an oral drug product with a maximum daily dose of 10 grams.[3]
Q3: How can I accurately quantify the amount of residual palladium in my product?
A3: The industry-standard methods for quantifying trace amounts of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[4][5] These techniques offer high sensitivity and are essential for final quality control of APIs.[5] For more rapid, in-process checks, fluorescent and colorimetric methods are also available.[4][6]
Q4: I've heard of "palladium black" formation. What is it and how do I deal with it?
A4: "Palladium black" is finely divided, metallic palladium that can precipitate out of the reaction mixture, especially if the reaction is exposed to oxygen.[3][7] While it is insoluble, its fine particulate nature can make it difficult to remove with standard filter paper. A common and effective method for removing palladium black is to filter the reaction mixture through a pad of Celite®.[3][8]
Troubleshooting Guide
Issue 1: High levels of residual palladium detected after initial workup and filtration.
-
Possible Cause: Strong chelation of palladium by the pyrimidine product.
-
Solutions:
-
Employ a Metal Scavenger: This is often the most effective approach. Scavengers are materials with functional groups that have a high affinity for palladium.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[1][9]
-
Optimize Reaction Conditions: In some cases, adjusting the reaction conditions, such as solvent or temperature, can influence the state of the palladium and make it easier to remove.
-
Issue 2: Significant product loss during the palladium removal step.
-
Possible Cause: Non-specific adsorption of the pyrimidine product onto the purification medium, a known issue with activated carbon.[1][10]
-
Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.
-
Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding of your specific product.
-
Consider a Flow Chemistry Setup: Passing the product solution through a cartridge packed with a scavenger can improve efficiency and reduce contact time, potentially lowering product loss.[11]
-
Issue 3: Inconsistent results with scavenger resins.
-
Possible Cause: The effectiveness of a scavenger can be influenced by several factors including the solvent, temperature, and the specific palladium species present.
-
Solutions:
-
Optimize Scavenging Conditions: Experiment with different temperatures (e.g., room temperature vs. 50 °C) and treatment times (e.g., 4 hours vs. 18 hours).[10][11]
-
Solvent Selection: The choice of solvent can impact the scavenger's performance.[12]
-
Scavenger Screening: Perform a small-scale screen of different types of scavengers to identify the most effective one for your specific reaction.
-
Palladium Removal Method Selection
The choice of palladium removal method depends on several factors, including the scale of the reaction, the nature of the palladium species, and the desired level of purity. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for palladium removal.
Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol (-SH) | ~1.2[13] | Versatile, robust, effective for various Pd species.[14] | Can sometimes affect product purity.[10] |
| SiliaMetS® DMT | 2,4,6-Trimercaptotriazine | Varies | Preferred for hindered Pd complexes.[14] | May have lower capacity than other scavengers. |
| QuadraSil™ AP | Aminopropyl (-NH2) | ~2.0[15] | Fast scavenging kinetics.[16] | May be less effective for certain Pd species. |
| QuadraSil™ MP | Mercaptopropyl (-SH) | ~1.2[15] | High affinity for a broad range of soft metals.[17] | May have slower kinetics than amine-based scavengers. |
| Activated Carbon | N/A (Adsorption) | N/A | Low cost, effective for many Pd species.[9][10] | Can cause significant product loss due to non-specific adsorption.[10] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve Crude Product: Dissolve the crude pyrimidine product in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol).
-
Add Scavenger Resin: Add the selected scavenger resin (typically 4-10 equivalents relative to the initial amount of palladium catalyst). For initial screening, a weight/weight ratio of scavenger to crude product can also be used (e.g., 0.15 w/w).[11][13]
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a predetermined time (e.g., 4-18 hours).[10][11]
-
Filter the Mixture: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent.
-
Concentrate and Analyze: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the resulting product for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][10]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
-
Rinse and Concentrate: Rinse the Celite® pad with the solvent to recover any adsorbed product. Combine the filtrate and rinsings, and concentrate.
-
Analyze: Submit a sample of the purified product for palladium analysis by ICP-MS.
Mechanism of Action: Thiol-Based Scavenger
The following diagram illustrates the proposed mechanism of palladium capture by a thiol-functionalized silica scavenger. The soft sulfur atom of the thiol group acts as a strong ligand for the soft palladium metal center, forming a stable complex and effectively removing it from the solution.
Caption: Palladium chelation by a thiol scavenger.
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). EAG Laboratories. [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]
-
SiliCycle SiliaMetS Metal Scavengers. Element Lab Solutions. [Link]
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Technology Networks. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Removal of palladium (Pd) from palladium catalyst using for Activated Carbon as efficient adsorbents. Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
- Method of removing palladium.
Sources
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- 2. qbdgroup.com [qbdgroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. arborassays.com [arborassays.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cphi-online.com [cphi-online.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. silicycle.com [silicycle.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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- 17. benchchem.com [benchchem.com]
Validation & Comparative
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-2-(cyclohexylthio)pyrimidine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone of molecular characterization. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-Bromo-2-(cyclohexylthio)pyrimidine (CAS No. 1242336-56-6), a valuable building block in medicinal chemistry, particularly for novel protein degraders.[1]
While specific, published spectra for this exact compound are not widely available, this guide synthesizes data from analogous structures and foundational NMR principles to present a robust, predictive interpretation. This comparative approach not only facilitates the identification of this compound but also equips researchers with the causal logic needed to interpret spectra of related substituted pyrimidines.
Molecular Structure and Predicted Spectral Features
The structure of this compound comprises two key functionalities that dictate its NMR spectrum: a disubstituted pyrimidine ring and a cyclohexyl group linked via a sulfur atom.
-
5-Bromopyrimidine Ring: This heteroaromatic system is electron-deficient due to the two nitrogen atoms. The presence of an electron-withdrawing bromine atom at the C5 position and an electron-donating thioether at the C2 position creates a distinct electronic environment.
-
Cyclohexylthio Group: The saturated carbocyclic ring introduces a complex set of aliphatic signals. The sulfur atom's electronegativity primarily influences the proton and carbon at its point of attachment (C1').
Based on this structure, we can anticipate specific regions and patterns in both the ¹H and ¹³C NMR spectra.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).
A. Aromatic Region (Pyrimidine Protons)
The pyrimidine ring contains two protons at the C4 and C6 positions. Due to the molecule's symmetry, these protons are chemically equivalent.
-
Expected Chemical Shift (δ): ~8.5 - 8.8 ppm
-
Expected Multiplicity: Singlet (s)
-
Integration: 2H
Expert Rationale: Protons on unsubstituted pyrimidine resonate between δ 7.3 and 9.3 ppm. In 5-bromopyrimidine, the two equivalent protons at C4 and C6 are deshielded and appear as a singlet at approximately 8.8 ppm.[2] The introduction of the electron-donating cyclohexylthio group at the C2 position is expected to provide a slight shielding effect, shifting this peak slightly upfield. Therefore, a sharp singlet integrating to two protons in the δ 8.5-8.8 ppm range is a key identifier for this compound.
B. Aliphatic Region (Cyclohexyl Protons)
The cyclohexyl ring presents a more complex set of signals. At room temperature, the rapid chair-to-chair interconversion often leads to averaged signals and broad, overlapping multiplets.
-
H1' (methine proton α to sulfur):
-
Expected Chemical Shift (δ): ~3.5 - 4.0 ppm
-
Expected Multiplicity: Multiplet (m) or tt (triplet of triplets)
-
Integration: 1H
-
Causality: The C1' proton is directly attached to the carbon bonded to the electronegative sulfur atom, causing a significant downfield shift compared to other cyclohexyl protons. In cyclohexanethiol, this proton appears around δ 2.79 ppm.[3][4] The attachment to the electron-withdrawing pyrimidine ring will further deshield this proton, pushing it further downfield into the δ 3.5-4.0 ppm range.
-
-
H2' to H6' (remaining methylene protons):
-
Expected Chemical Shift (δ): ~1.2 - 2.2 ppm
-
Expected Multiplicity: A series of broad, overlapping multiplets
-
Integration: 10H
-
Causality: These ten protons reside in a shielded, aliphatic environment. Their signals are typically complex due to multiple small coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons. Resolving individual assignments within this cluster usually requires 2D NMR techniques.
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
A. Aromatic Region (Pyrimidine Carbons)
-
C2 (thioether-substituted):
-
Expected Chemical Shift (δ): ~170 - 175 ppm
-
Rationale: The carbon atom in a pyrimidine ring attached to a sulfur atom is significantly deshielded and typically appears far downfield. This signal is a hallmark of 2-thiopyrimidines.[5]
-
-
C4 & C6:
-
Expected Chemical Shift (δ): ~157 - 159 ppm
-
Rationale: These carbons are adjacent to ring nitrogens and are expected to be nearly equivalent, potentially appearing as a single, intense peak. In 5-bromopyrimidine, these carbons resonate around 158.8 ppm.[6]
-
-
C5 (bromo-substituted):
-
Expected Chemical Shift (δ): ~115 - 120 ppm
-
Rationale: The carbon atom directly bonded to bromine experiences a shielding effect (the "heavy atom effect"), causing it to appear significantly upfield compared to other aromatic carbons. This is a highly characteristic signal.
-
B. Aliphatic Region (Cyclohexyl Carbons)
Due to the symmetry of the cyclohexyl ring, four distinct signals are expected.
-
C1' (α to sulfur):
-
Expected Chemical Shift (δ): ~45 - 50 ppm
-
Rationale: This carbon is deshielded by the attached sulfur atom. In (cyclohexylthio)silane derivatives, this carbon appears around δ 42 ppm.[7] The connection to the pyrimidine system will likely shift it slightly further downfield.
-
-
C2' & C6':
-
Expected Chemical Shift (δ): ~32 - 35 ppm
-
-
C3' & C5':
-
Expected Chemical Shift (δ): ~26 - 28 ppm
-
-
C4':
-
Expected Chemical Shift (δ): ~25 - 26 ppm
-
Comparative Data Summary
The following table summarizes the predicted NMR data for this compound. This serves as a guide for researchers to compare against their experimentally obtained spectra.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Multiplicity | |
| Pyrimidine Ring | ||
| H4, H6 | 8.5 - 8.8 | s |
| C2 | - | - |
| C4, C6 | - | - |
| C5 | - | - |
| Cyclohexyl Group | ||
| H1' | 3.5 - 4.0 | m |
| H2'-H6' | 1.2 - 2.2 | m |
| C1' | - | - |
| C2', C6' | - | - |
| C3', C5' | - | - |
| C4' | - | - |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following self-validating protocol is recommended. The causality behind each step is explained to foster a deeper understanding.
Workflow Diagram
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound. The higher concentration is beneficial for the ¹³C experiment, which is inherently less sensitive.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube and cap it.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to maximize its homogeneity across the sample. This is a critical step for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for nearly complete relaxation of protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required. Start with 1024 scans and increase if necessary.
-
Relaxation Delay (D1): Use a longer relaxation delay of 5 seconds to aid in the quantitative accuracy of signals, especially for quaternary carbons which relax slowly.
-
-
Data Processing:
-
Apply Fourier transformation to convert the raw data (FID) into a frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure the spectrum is properly aligned and flat.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[8]
-
For the ¹H spectrum, integrate all signals to determine the relative ratio of protons.
-
References
-
Yokoyama, S., Yamaizumi, Z., Nishimura, S., & Miyazawa, T. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Nucleic Acids Research, 6(7), 2611–2626. Available: [Link]
-
Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Available: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. Available: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclohexyl mercaptan(1569-69-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
A Researcher's Guide to FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, the structural elucidation of pyrimidine derivatives is a critical step in understanding their biological activity. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for probing the molecular vibrations of these heterocyclic compounds. This guide provides an in-depth, comparative analysis of the FTIR spectra of various pyrimidine derivatives, grounded in experimental data and established scientific principles. We will explore the causal relationships behind spectral features and provide actionable protocols to empower your research.
The Foundational Principles: Why FTIR for Pyrimidine Analysis?
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, forms the core of numerous biologically significant molecules, including nucleobases like cytosine, thymine, and uracil.[1][2] The functionalization of this ring with various substituent groups gives rise to a vast library of derivatives with diverse pharmacological properties, from anticancer to antimicrobial agents.[3]
FTIR spectroscopy is particularly well-suited for the analysis of these compounds because it directly probes the vibrational modes of the molecule's covalent bonds.[2][4] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the presence of characteristic functional groups and gain insights into the overall molecular structure.[2][5] The resulting FTIR spectrum serves as a unique molecular "fingerprint," allowing for both qualitative identification and, in some cases, quantitative analysis.[5]
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The quality of an FTIR spectrum is intrinsically linked to the meticulousness of the experimental procedure. The following protocol for solid-state analysis using the KBr pellet method is designed to ensure reproducibility and minimize artifacts.
Step-by-Step Protocol for KBr Pellet Preparation and FTIR Analysis
-
Sample and KBr Preparation:
-
Thoroughly dry the pyrimidine derivative sample and spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual moisture. Moisture can introduce broad O-H stretching bands in the 3400 cm⁻¹ region, potentially obscuring N-H stretching vibrations.
-
Transfer the dried materials to a desiccator to cool to room temperature.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, grind a small amount of the pyrimidine derivative (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 3-5 minutes until a homogenous, fine powder is obtained. This ensures even distribution of the sample within the KBr matrix, which is transparent to infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing, which minimizes light scattering and improves spectral quality.
-
-
FTIR Spectrometer Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Record a background spectrum of the empty sample holder. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
Logical Workflow for FTIR Analysis
Caption: Structural relationships and key FTIR bands of pyrimidine derivatives.
Conclusion: From Spectrum to Structure
FTIR spectroscopy is an indispensable tool for the structural characterization of pyrimidine derivatives. By understanding the fundamental principles of molecular vibrations and adopting a systematic, comparative approach to spectral interpretation, researchers can confidently elucidate the structures of novel compounds. This guide has provided a framework for conducting and interpreting FTIR analyses, empowering you to accelerate your research and development efforts in the exciting field of medicinal chemistry.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
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Cho, Y., Che, S., & Kim, S. (2020). Anharmonic Vibrational Modes of Nucleic Acid Bases Revealed by 2D IR Spectroscopy. Journal of the American Chemical Society. [Link]
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Heidari, A. (2016). Vibrational Spectroscopy of Nucleic Acids. Austin Publishing Group. [Link]
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
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Experimental methods in chemical engineering: Fourier transform infrared spectroscopy—FTIR. ResearchGate. [Link]
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Techniques and Experimental Setup. Refubium - Freie Universität Berlin. [Link]
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Development of Vibrational Frequency Maps for Nucleobases. PubMed Central. [Link]
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Applying Vibrational Spectroscopy to the Study of Nucleobases – Adenine as a Case-Study. CiteSeerX. [Link]
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Vibrational motions of bases of nucleic acids as revealed by neutron inelastic scattering and resonance Raman spectroscopy. 1. Adenine and its deuterated species. The Journal of Physical Chemistry. [Link]
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Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-(cyclohexylthio)pyrimidine and Its Products
For researchers, scientists, and drug development professionals, the precise structural elucidation and impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Bromo-2-(cyclohexylthio)pyrimidine is a key building block in medicinal chemistry, valued for its utility in creating complex molecular architectures through functionalization of its bromine and thioether moieties.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, metabolite identification, and quality control. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound and its potential reaction products, grounded in established principles and experimental insights.
Physicochemical Properties and Expected Mass Spectral Features
This compound possesses a molecular formula of C₁₀H₁₃BrN₂S and a monoisotopic mass of approximately 272.00 g/mol .[1] Its structure incorporates three key features that dictate its mass spectral behavior: a pyrimidine ring, a bromine atom, and a cyclohexylthioether group.
A hallmark of bromine-containing compounds in mass spectrometry is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown analyte.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical and depends on the analyte's properties and the chromatographic method employed. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each with distinct advantages.
| Ionization Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Suitable for GC-MS analysis, assuming sufficient volatility and thermal stability. | Provides detailed structural information through reproducible fragmentation patterns. | The molecular ion may be weak or absent for some compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.[3] | Highly suitable for LC-MS analysis. The molecule has heteroatoms that can be protonated. | Soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, preserving the molecular weight information.[3] | Can be susceptible to matrix effects.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte. | A good alternative to ESI for LC-MS, particularly for less polar compounds. | Less prone to matrix effects than ESI and suitable for a broader range of compound polarities.[5][6] | Can be less sensitive than ESI for some compounds and may induce more fragmentation. |
Expert Insight: For routine analysis and identification, LC-ESI-MS is often the preferred method due to its soft ionization, which ensures the observation of the molecular ion, and its compatibility with a wide range of analytes. However, for a comprehensive understanding of the molecule's structure, GC-EI-MS provides invaluable fragmentation data. A dual-source instrument capable of switching between ESI and APCI can offer maximum flexibility in method development.[5]
Fragmentation Pathways: Predicting the Mass Spectrum
Understanding the fragmentation patterns is key to structural elucidation. Based on the structure of this compound and established fragmentation rules for similar compounds, we can predict the major fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion will undergo significant fragmentation.
Caption: Predicted EI fragmentation of the parent compound.
-
Loss of Cyclohexene: A common fragmentation pathway for cyclohexyl ethers and thioethers is the loss of a neutral cyclohexene molecule (C₆H₁₀) via a McLafferty-type rearrangement, leading to a prominent fragment ion.
-
Loss of Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical (Br•), yielding a fragment ion without the characteristic bromine isotopic pattern.
-
Cleavage of the C-S Bond: The bond between the pyrimidine ring and the sulfur atom can cleave, generating charged fragments corresponding to the bromopyrimidine moiety and the cyclohexylthio group. Alpha-cleavage adjacent to the sulfur atom is a dominant fragmentation pathway for thioethers.
Collision-Induced Dissociation (CID) in LC-MS/MS
In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected and fragmented. The fragmentation is typically less extensive than in EI.
Caption: Predicted CID fragmentation of the protonated molecule.
-
Loss of Cyclohexene: Similar to EI, the loss of neutral cyclohexene is a highly probable fragmentation pathway.
-
Cleavage of the C-S Bond: This will also be a major fragmentation route, leading to the formation of the cyclohexylthio cation.
Analysis of Potential Products
During synthesis or under metabolic conditions, this compound can undergo several transformations. Mass spectrometry is an ideal tool to identify these products.
| Potential Product | Structure | Expected [M+H]⁺ (m/z) | Key Diagnostic Fragments |
| Sulfoxide | 5-Bromo-2-(cyclohexylsulfinyl)pyrimidine | 289/291 | Loss of OH, Loss of cyclohexene |
| Sulfone | 5-Bromo-2-(cyclohexylsulfonyl)pyrimidine | 305/307 | Loss of SO₂, Loss of cyclohexene |
| Debrominated Product | 2-(Cyclohexylthio)pyrimidine | 195 | Loss of cyclohexene |
| Hydroxylated Product | 5-Bromo-2-(hydroxycyclohexylthio)pyrimidine | 289/291 | Loss of H₂O, Loss of hydroxycyclohexene |
| Nucleophilic Substitution Product (e.g., with methoxide) | 5-Methoxy-2-(cyclohexylthio)pyrimidine | 225 | Loss of cyclohexene |
Expert Insight: The oxidation of the thioether to the corresponding sulfoxide and sulfone is a common metabolic pathway and a potential degradation product. These transformations result in mass shifts of +16 and +32 Da, respectively, which are easily detectable by mass spectrometry. Nucleophilic aromatic substitution (SNAr) can also occur, where the bromine atom is displaced by a nucleophile.[7][8] The pyrimidine ring's nitrogen atoms activate the ring for such reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound.
GC-MS Analysis
Caption: GC-MS experimental workflow.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain working standards at desired concentrations (e.g., 1, 10, 100 µg/mL).
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile.
-
Prepare working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7-7.1 min: 95% to 5% B.
-
7.1-9 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions (Hypothetical):
-
Parent Compound: 273.0 -> 191.0 (Loss of cyclohexene)
-
Sulfoxide Product: 289.0 -> 207.0 (Loss of cyclohexene)
-
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that can be effectively addressed using a combination of GC-MS and LC-MS techniques. The characteristic bromine isotopic pattern provides a clear marker for the parent compound and its brominated products. A thorough understanding of the predictable fragmentation pathways, including the loss of cyclohexene and cleavage of the C-S bond, is essential for confident structural elucidation. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize this important synthetic intermediate and its related products, ensuring the integrity and quality of their drug development endeavors.
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Lin, Y., et al. (2021). Biosynthesis of the sactipeptide Ruminococcin C by the human microbiome: Mechanistic insights into thioether bond formation by radical SAM enzymes. PNAS, 118(15), e2018998118. Available at: [Link]
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Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry, 14(11), 603-608. Available at: [Link]
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Sinninghe Damsté, J. S., et al. (2001). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 15(2), 368-374. Available at: [Link]
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Cherng, Y-J. (2002). Efficient nucleophilic substitution reactions of pyrimidyl and pyrazyl halides with nucleophiles under focused microwave irradiation. Tetrahedron, 58(5), 887-890. Available at: [Link]
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Kovács, B., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 46(4), 383-390. Available at: [Link]
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Zhao, R., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 256-267. Available at: [Link]
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Agilent Technologies. (2021). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Available at: [Link]
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Wardencki, W., & Zygmunt, B. (2003). Sulfur Compounds: Gas Chromatography. Encyclopedia of Separation Science. Available at: [Link]
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Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 31(1), 1-13. Available at: [Link]
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Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Available at: [Link]
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Drew, A. E., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056-12071. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Available at: [Link]
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Flamini, R., et al. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry, 32(19), 1695-1705. Available at: [Link]
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Robertson, T., et al. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. University of Nebraska Medical Center. Available at: [Link]
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Freeman, F., et al. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A, 112(11), 2323-2336. Available at: [Link]
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OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Available at: [Link]
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Bernardes, G. J. L., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(4), 1048-1053. Available at: [Link]
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Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Available at: [Link]
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Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212013. Available at: [Link]
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Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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NIST. (n.d.). Pyrimidine, 5-bromo-. NIST Chemistry WebBook. Available at: [Link]
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Ashenhurst, J. (2023). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
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Cremonesi, A., et al. (2020). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinica Chimica Acta, 507, 187-195. Available at: [Link]
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Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212013. Available at: [Link]
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Vaskevych, A. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Available at: [Link]
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NIST. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST Chemistry WebBook. Available at: [Link]
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A Comparative Guide to the Reactivity of Halogenated Pyrimidines: A Handbook for Synthetic Strategy
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines are indispensable building blocks in this endeavor, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation. The choice of halogen—fluorine, chlorine, bromine, or iodine—is a critical strategic decision that profoundly impacts reaction pathways, conditions, and outcomes. This guide provides an in-depth comparison of the reactivity of 5-bromopyrimidines with other halogenated pyrimidines, supported by experimental data, to inform the rational design of synthetic routes.
Fundamental Principles of Halogenated Pyrimidine Reactivity
The reactivity of a halopyrimidine is primarily dictated by two interdependent factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the electron-deficient pyrimidine ring. Understanding these principles is key to predicting reaction outcomes and selecting the optimal substrate.
The Influence of the Halogen: A Tale of Two Reaction Classes
The reactivity order of the halogen substituent is not absolute; it is fundamentally dependent on the reaction mechanism.
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The generally accepted order of reactivity is I > Br > Cl >> F .[1][2] This trend is inversely correlated with the C-X bond dissociation energy (C-I: ~213 kJ/mol, C-Br: ~285 kJ/mol, C-Cl: ~327 kJ/mol, C-F: ~485 kJ/mol).[3] The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the C-X bond.[1] A weaker bond, like C-I, is broken more easily, facilitating a faster reaction, often at lower temperatures.[1] Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are more challenging and often require specialized, bulky, and electron-rich ligands to promote the difficult oxidative addition step.[1][4] Fluoropyrimidines are generally considered unreactive in these transformations.[1][5]
For Nucleophilic Aromatic Substitution (SNAr) Reactions: The reactivity trend often inverts to F > Cl > Br > I .[4] In SNAr, the rate-determining step is the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[6] Highly electronegative halogens, like fluorine, are better at stabilizing this intermediate through induction, thus lowering the activation energy and accelerating the reaction.[7] Therefore, in stark contrast to cross-coupling, a C-F bond is the most activated towards SNAr.
The Influence of Position: An Electronic Tug-of-War
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is not uniform across the ring, leading to a distinct hierarchy in positional reactivity. For oxidative addition in cross-coupling reactions, the general order is C4(6) > C2 > C5 .[1] The C4 and C6 positions are most activated as they are para and ortho to the ring nitrogens, respectively, making them the most electron-poor and susceptible to palladium insertion. The C2 position is also activated, while the C5 position, being meta to both nitrogens, is the least electron-deficient and therefore the least reactive of the three.[1]
Caption: Logical flow for selecting a synthetic strategy based on halogen and position.
Comparative Reactivity in Key Transformations
The following sections provide a direct comparison of halogen reactivity at the 5-position of the pyrimidine ring, which is a common and synthetically important location for substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between a halide and an organoboron reagent.[8] The reactivity of 5-halopyrimidines follows the established trend for cross-coupling reactions.
| Halogen at C5 | Relative Reactivity | Typical Conditions & Observations |
| Iodo (I) | Very High | Reactions often proceed at room temperature or with mild heating. Catalyst loading can sometimes be reduced. High yields are common.[1] |
| Bromo (Br) | High (Workhorse) | Considered the "gold standard" for a balance of reactivity and stability. Typically requires heating (80-120 °C) with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[9] Gives consistently high yields across a broad scope of boronic acids.[9][10] |
| Chloro (Cl) | Moderate to Low | Significantly less reactive than 5-bromopyrimidines.[2] Requires more forcing conditions: higher temperatures, longer reaction times, and specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging C-Cl bond activation.[5] |
| Fluoro (F) | Inert | Generally unreactive under standard Suzuki-Miyaura conditions due to the very strong C-F bond.[5] |
Table 1. Comparative performance of 5-halopyrimidines in Suzuki-Miyaura coupling.
Sonogashira Coupling
This reaction forms a C-C bond between a halide and a terminal alkyne, and it is crucial for synthesizing alkynylpyrimidines.[11] The reactivity order mirrors that of the Suzuki coupling.
| Halogen at C5 | Relative Reactivity | Typical Conditions & Observations |
| Iodo (I) | Very High | Most reactive substrate. Coupling often proceeds efficiently at room temperature using a standard Pd/CuI catalyst system.[12] |
| Bromo (Br) | High | Highly reliable substrate. Generally requires mild heating. The standard catalyst system of a Pd(0) source, a copper(I) co-catalyst, and an amine base is effective.[1] |
| Chloro (Cl) | Low | Requires more forcing conditions, including higher temperatures and potentially more robust catalyst systems. Side reactions can be more prevalent.[13] |
Table 2. Comparative performance of 5-halopyrimidines in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds, widely used to create aryl amines.[14][15] The choice of halogen is critical for success.
| Halogen at C5 | Relative Reactivity | Typical Conditions & Observations |
| Iodo (I) | Very High | Readily undergoes amination under mild conditions. However, the high reactivity can sometimes lead to side reactions. |
| Bromo (Br) | High | Excellent substrate for Buchwald-Hartwig amination. Couples with a wide range of primary and secondary amines using standard palladium catalysts and ligands like BINAP or Xantphos.[16] |
| Chloro (Cl) | Moderate to Low | Much more challenging to activate than the C-Br bond.[4] Requires the use of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type ligands) and strong bases (e.g., NaOtBu, LiHMDS) to achieve good yields.[17] |
Table 3. Comparative performance of 5-halopyrimidines in Buchwald-Hartwig amination.
Experimental Protocols & Workflows
To provide a practical context, this section details a representative protocol for the Suzuki-Miyaura coupling of 5-bromopyrimidine and illustrates the general workflow for palladium-catalyzed reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
This protocol is a self-validating system for the synthesis of 5-phenylpyrimidine, adapted from established procedures.[9]
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromopyrimidine, phenylboronic acid, and potassium phosphate.
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed again by bubbling inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically >15 hours).[9]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.[18]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-phenylpyrimidine product.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling. The initial Oxidative Addition step is where the C-X bond strength plays its critical role, making this step easier for I > Br > Cl.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
The choice between 5-bromo-, 5-chloro-, 5-iodo-, and 5-fluoropyrimidines is a strategic decision that should be guided by the intended chemical transformation.
-
For rapid, high-yielding cross-coupling reactions under the mildest conditions , 5-iodopyrimidines are the substrate of choice.
-
For a balance of excellent reactivity, substrate stability, and cost-effectiveness in cross-coupling , 5-bromopyrimidines represent the industry workhorse and a reliable starting point for most synthetic campaigns.[2][8]
-
When seeking to perform selective, sequential cross-couplings or when the bromo-analogue is unavailable , 5-chloropyrimidines are a viable, albeit more challenging, option. Their use necessitates careful selection of advanced catalyst systems.[5]
-
For SNAr reactions , the reactivity trend is reversed. While the C5 position is generally poor for SNAr, if designing a molecule with multiple halogens, a fluorine atom at an activated position (C2, C4, C6) would be the most reactive leaving group for this specific transformation.
By understanding the fundamental principles of C-X bond activation and the electronic nature of the pyrimidine ring, researchers can harness the distinct reactivity of each halogenated pyrimidine to build complex molecular architectures with greater precision and efficiency.
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Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. ACS Publications. Available at: [Link]
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Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
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Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
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Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine. Elsevier. Available at: [Link]
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Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Institutes of Health. Available at: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
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The Stille Reaction. Myers Group, Harvard University. Available at: [Link]
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Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed. Available at: [Link]
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-(cyclohexylthio)pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 5-Bromo-2-(cyclohexylthio)pyrimidine analogs. While direct and comprehensive SAR studies on this exact series are limited in publicly available literature, by examining related compounds, we can infer critical insights into how structural modifications are likely to influence their biological activity, particularly as kinase inhibitors.
The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Pyrimidine-based molecules have proven to be particularly adept at targeting the ATP-binding site of kinases, and the strategic placement of various substituents can dramatically alter their potency and selectivity.[1] This guide will synthesize findings from studies on 2-thiopyrimidines, 5-halopyrimidines, and other related analogs to construct a predictive SAR model for the this compound series.
Core Structure and Key Modification Points
The fundamental structure of the compounds discussed herein is this compound. The key points for SAR exploration are modifications to the pyrimidine core (beyond the existing substitutions), alterations of the cyclohexyl group, and, to a lesser extent, replacement of the bromine atom.
Structure-Activity Relationship Analysis
The Pyrimidine Core: A Foundation for Kinase Inhibition
The pyrimidine ring itself is a critical pharmacophore, often mimicking the adenine base of ATP to bind within the kinase hinge region. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, anchoring the inhibitor to the protein.
The 2-Thioether Linkage: Influence of the Cyclohexyl Moiety
The 2-position of the pyrimidine ring is frequently substituted to interact with the solvent-exposed region of the ATP-binding pocket. The introduction of a thioether linkage, as in our core structure, provides a flexible yet stable connection for a variety of substituents.
The cyclohexyl group is a lipophilic moiety that can occupy hydrophobic pockets within the kinase active site. The SAR of related 2-thiopyrimidine derivatives suggests that the nature of the group attached to the sulfur atom is a key determinant of activity.
-
Lipophilicity and Bulk: The bulky and hydrophobic nature of the cyclohexyl ring is likely to be a significant contributor to binding affinity. Modifications that alter this lipophilicity can be expected to impact potency. For instance, replacing the cyclohexyl group with smaller alkyl chains may lead to a decrease in activity if a large hydrophobic pocket is present in the target kinase. Conversely, the introduction of polar groups on the cyclohexyl ring could enhance solubility and potentially introduce new hydrogen bonding interactions, which may or may not be favorable depending on the specific kinase.
-
Conformational Rigidity: The relatively rigid chair conformation of the cyclohexyl ring can be advantageous for binding, as it reduces the entropic penalty upon binding to the target.
The 5-Bromo Substituent: Enhancing Potency and Selectivity
Halogen atoms, particularly bromine, at the 5-position of the pyrimidine ring are a common feature in potent kinase inhibitors. The 5-bromo substituent can influence activity through several mechanisms:
-
Hydrophobic Interactions: The bromine atom can form favorable hydrophobic interactions with amino acid residues in the ATP-binding site.
-
Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with a Lewis basic atom (such as an oxygen or nitrogen) on the protein. This can significantly enhance binding affinity and selectivity.
-
Electronic Effects: The electron-withdrawing nature of bromine can modulate the electron density of the pyrimidine ring, potentially influencing its hydrogen bonding capabilities.
Studies on other 5-halopyrimidine derivatives have shown that the nature of the halogen can be critical. Generally, potency increases in the order of Cl < Br < I, suggesting that the size and polarizability of the halogen are important for optimal interactions.
Comparative Performance and Alternative Scaffolds
While specific comparative data for this compound analogs is scarce, we can draw parallels from broader studies on pyrimidine-based kinase inhibitors. For instance, in the development of CDK inhibitors, various substitutions at the 2- and 5-positions of the pyrimidine ring have been explored, with different combinations leading to varying degrees of potency and selectivity.[2]
Alternative scaffolds that have shown promise as kinase inhibitors include pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are also ATP isosteres.[3] The choice of scaffold often depends on the specific kinase being targeted and the desired selectivity profile.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on established methods for similar compounds.
General Synthesis of 5-Bromo-2-(substituted-thio)pyrimidine Analogs
A common synthetic route to this class of compounds involves the reaction of a 2-mercaptopyrimidine with an appropriate alkyl halide.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromo-2-mercaptopyrimidine
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5-Bromo-2-mercaptopyrimidine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of the synthesized analogs against a target kinase, a biochemical assay is typically employed. The ADP-Glo™ Kinase Assay is a common method.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™) [4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the pyrimidine analogs against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the test compound or control, and the recombinant kinase. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural components of the this compound scaffold and their likely roles in kinase inhibition based on inferred SAR.
Caption: Key structural features and their predicted roles in kinase inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related pyrimidine derivatives, the 5-bromo substituent is anticipated to be crucial for high potency, likely through halogen bonding and hydrophobic interactions. The 2-cyclohexylthio group is predicted to occupy a hydrophobic pocket in the kinase active site, and modifications to this group could be a key strategy for optimizing selectivity and physicochemical properties. Further empirical studies are necessary to validate these hypotheses and to fully elucidate the SAR of this compound class against specific kinase targets. The experimental protocols provided in this guide offer a framework for such investigations.
References
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Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15, 677-694. [Link]
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El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Siddiqui, A. A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11957. [Link]
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Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]
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Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Lee, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(1), 167-171. [Link]
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A Senior Application Scientist's Guide to In Vitro Biological Activity Screening of Novel Pyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, including anticancer agents like 5-Fluorouracil and various kinase inhibitors.[1][2] The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds that can interact with a wide array of biological targets. Consequently, the initial in vitro screening of novel pyrimidine derivatives is a critical step in identifying promising therapeutic leads.
This guide provides an in-depth comparison of standard in vitro assays for evaluating the anticancer and antimicrobial activities of novel pyrimidine compounds. It is designed to offer not just protocols, but the underlying rationale, enabling researchers to make informed decisions and generate robust, reproducible data.
Part 1: Anticancer Activity Screening
A primary focus for novel pyrimidine compounds is the discovery of anticancer agents.[1] The initial screening phase typically involves assessing a compound's ability to inhibit cancer cell growth or induce cell death. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency.[3] Two widely adopted, reliable, and complementary colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
The Rationale: Choosing Between MTT and SRB Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method that measures cell viability based on mitochondrial metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
The Sulforhodamine B (SRB) assay , in contrast, measures cell density by quantifying total cellular protein content.[7] The bright pink SRB dye binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] Because it measures total protein, it is less susceptible to interference from compounds that might affect mitochondrial function without immediately killing the cell, offering a different but equally crucial perspective on cytotoxicity.[8][9]
Key Consideration: Running both assays can provide a more comprehensive picture. A compound might inhibit mitochondrial function (low viability in MTT) before it leads to a significant loss of cellular protein (higher viability in SRB). This discrepancy itself can be informative about the compound's mechanism of action.
Comparative Performance of Novel Pyrimidines
To illustrate the data generated from these assays, the table below presents hypothetical results for two novel pyrimidine compounds (PY-1, PY-2) against two common cancer cell lines, MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma), benchmarked against the established chemotherapeutic agent, 5-Fluorouracil.
| Compound | Cell Line | Assay | IC50 (µM) |
| PY-1 | MCF-7 | MTT | 8.5 |
| SRB | 10.2 | ||
| A-549 | MTT | 12.3 | |
| SRB | 15.1 | ||
| PY-2 | MCF-7 | MTT | 2.1 |
| SRB | 2.5 | ||
| A-549 | MTT | 3.8 | |
| SRB | 4.0 | ||
| 5-Fluorouracil (Reference) | MCF-7 | MTT | ~5.0 |
| A-549 | MTT | ~7.5 |
Note: IC50 values for 5-Fluorouracil are approximate and can vary between studies.
From this data, PY-2 emerges as a significantly more potent candidate than the reference drug, exhibiting lower IC50 values across both cell lines and assay types.
Step-by-Step Experimental Protocols
Scientific integrity demands protocols that are self-validating. This is achieved through the inclusion of appropriate controls and adherence to optimized procedures.
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells in 100 µL of complete culture medium at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO, same concentration as in the highest compound dose) and an untreated control (medium only).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.[12][13]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound components.[12][14] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12] Place on an orbital shaker for 5-10 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[12][14]
-
Data Analysis: Calculate cell viability relative to the control and determine the IC50 value.
Mechanistic Insight: Targeting Cyclin-Dependent Kinases (CDKs)
Many pyrimidine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs).[15][16] CDKs are serine/threonine kinases that are essential for regulating cell cycle progression.[17] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[18][19] The CDK4/6-Rb pathway, in particular, is a critical checkpoint for entry into the S phase of the cell cycle and is frequently disrupted in cancer.[19]
Caption: Inhibition of the CDK4/6 pathway by a novel pyrimidine compound.
Part 2: Antimicrobial Activity Screening
The pyrimidine scaffold is also prevalent in antimicrobial agents. The primary goal of in vitro antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[20]
The Standard: Broth Microdilution Method
The broth microdilution method is a standardized, quantitative technique for determining the MIC of an antimicrobial agent.[20][21] It involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized concentration of the microorganism.[22]
Comparative Performance of Novel Pyrimidines
The table below shows hypothetical MIC values for our novel compounds against a common Gram-negative bacterium, Escherichia coli, compared to the widely used antibiotic Ciprofloxacin.
| Compound | Microorganism | MIC (µg/mL) | Interpretation (based on Cipro scale) |
| PY-1 | E. coli (ATCC 25922) | 16 | Resistant |
| PY-2 | E. coli (ATCC 25922) | 0.5 | Susceptible |
| Ciprofloxacin (Reference) | E. coli (ATCC 25922) | ≤1 | Susceptible[23] |
Note: The interpretation for the novel compounds is based on the established breakpoints for Ciprofloxacin against E. coli.[23]
In this screen, PY-2 demonstrates promising antibacterial activity, with an MIC value indicating susceptibility.
Step-by-Step Experimental Protocol
-
Prepare Compound Plate: In a 96-well plate, prepare serial two-fold dilutions of the test compounds in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). For example, from 128 µg/mL down to 0.25 µg/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[20][22]
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to the final required concentration for testing.
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[20]
Part 3: Overall Screening Workflow
A logical and efficient workflow is essential for screening novel compounds. The process typically moves from broad primary screens to more specific secondary and mechanistic assays.
Caption: A generalized workflow for in vitro screening of novel compounds.
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Assessing the Cytotoxicity of 5-Bromo-2-(cyclohexylthio)pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Strategic modifications of the pyrimidine ring have yielded a plethora of derivatives with potent pharmacological activities, including anticancer properties.[3][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on assessing the cytotoxicity of a specific subclass: 5-Bromo-2-(cyclohexylthio)pyrimidine derivatives.
While direct experimental data for this exact molecular entity is emerging, this guide will establish a robust framework for its evaluation by drawing comparisons with structurally related 2-thio-substituted and 5-halogenated pyrimidine analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key cytotoxicity assays, and explore the potential mechanisms of action based on established structure-activity relationships (SAR).
The Rationale for Investigating this compound Derivatives
The design of these derivatives is rooted in established medicinal chemistry principles. The pyrimidine ring itself is a cornerstone of nucleobases, making its analogs potential antimetabolites that can interfere with DNA and RNA synthesis in rapidly proliferating cancer cells.[6][7]
-
The 5-Bromo Substitution: Halogenation at the C5 position of the pyrimidine ring is a well-known strategy to enhance anticancer activity. The bromine atom, with its specific van der Waals radius and electronegativity, can influence the molecule's binding affinity to target enzymes and its metabolic stability.[8] For instance, the widely used anticancer drug 5-fluorouracil leverages a halogen at this position to inhibit thymidylate synthase, a critical enzyme in DNA synthesis.[9] Studies on compounds like 5-bromo-1-mesyluracil have demonstrated inhibitory effects on DNA and RNA synthesis in cancer cells.[10]
-
The 2-(cyclohexylthio) Group: The introduction of a thioether linkage at the C2 position, particularly with a bulky lipophilic group like cyclohexyl, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The sulfur atom can engage in specific interactions with biological targets, and the cyclohexyl group can enhance membrane permeability and hydrophobic interactions within target binding pockets.[8][11] Research on 2-alkylthio-pyrimidines has shown promising antitumor activity.[12]
Comparative Cytotoxicity of Structurally Related Pyrimidine Derivatives
To contextualize the potential cytotoxicity of this compound, it is instructive to examine the reported activities of analogous compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-thio and 5-halo-substituted pyrimidine derivatives against several human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[13][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Active in NCI-60 screen | [13] |
| 2-Thioxo-pyrimidine | 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone (10a) | HCT-116 (Colon) | 10.72 | [14] |
| HepG-2 (Liver) | 18.95 | [14] | ||
| Pyrrolo[2,3-d]pyrimidine | Compound 14a | MCF-7 (Breast) | 1.7 | [15] |
| Compound 16b | MCF-7 (Breast) | 5.7 | [15] | |
| Compound 18b | MCF-7 (Breast) | 3.4 | [15] | |
| Pyridine Derivatives | Compound 5i | HepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast) | 1-5 | [16] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MCF-7 (Breast) | 43.4 | [17] |
| MDA-MB-231 (Breast) | 35.9 | [17] | ||
| Compound 4d | MCF-7 (Breast) | 39.0 | [17] | |
| MDA-MB-231 (Breast) | 35.1 | [17] |
Note: This table presents a selection of data from the cited literature and is intended to be illustrative of the cytotoxic potential of related compound classes.
Experimental Workflow for Assessing Cytotoxicity
A multi-pronged approach is essential to comprehensively evaluate the cytotoxic profile of a novel compound. The following workflow outlines a logical sequence of experiments, from initial screening to mechanistic investigation.
Caption: A tiered experimental workflow for assessing the cytotoxicity of novel compounds.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying necrotic and late apoptotic cells.[14]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][14][16] This can reveal if the compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Potential Mechanisms of Action and Signaling Pathways
Based on the structure of this compound and the known mechanisms of related compounds, several potential pathways for its cytotoxic action can be hypothesized.
Caption: Potential signaling pathways affected by this compound derivatives.
Further investigations, such as Western blotting for key proteins in apoptotic and cell cycle pathways, and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action.
Conclusion
The assessment of this compound derivatives as potential cytotoxic agents requires a systematic and multi-faceted approach. By leveraging a combination of in vitro cytotoxicity assays, this guide provides a comprehensive framework for characterizing the anticancer potential of this promising class of compounds. The comparative analysis with structurally related molecules, coupled with detailed experimental protocols, offers a solid foundation for researchers to embark on the evaluation of these and other novel pyrimidine derivatives in the quest for more effective cancer therapies.
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2020). PMC. Retrieved January 15, 2026, from [Link]
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Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Pyrimidine Nucleoside Analogs in Cancer Treatment. (2008). PubMed. Retrieved January 15, 2026, from [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). PMC. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-2-(cyclohexylthio)pyrimidine
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 5-Bromo-2-(cyclohexylthio)pyrimidine is a key building block in the synthesis of various biologically active compounds. Its purity directly influences reaction yields, impurity profiles, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this critical intermediate.
The Primary Method: Reversed-Phase HPLC
For compounds like this compound, which possess both non-polar (cyclohexylthio) and moderately polar (bromopyrimidine) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for purity determination.[1][2]
The Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity.[3] The stationary phase, typically silica particles chemically bonded with non-polar alkyl chains (e.g., C18), retains hydrophobic compounds. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compounds.[4] Less hydrophobic impurities will elute first, followed by the main compound, and finally any more hydrophobic impurities, as the organic content of the mobile phase increases.[3][4]
Self-Validating Experimental Protocol for Purity Assessment
This protocol is designed to be robust and self-validating by incorporating system suitability checks, as recommended by international guidelines like the ICH Q2(R1).[5][6][7]
Instrumentation:
-
HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Reagents and Materials:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound, certified purity.
-
Sample: Synthesized this compound.
Chromatographic Conditions:
| Parameter | Condition | Causality and Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution for a standard 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | The pyrimidine ring is a strong chromophore, providing high sensitivity at this wavelength. DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity with the risk of column overloading. |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B | A gradient is crucial for eluting both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, ensuring a comprehensive impurity profile. |
Methodology:
-
System Suitability Test (SST):
-
Prepare a solution of the reference standard at approximately 1.0 mg/mL.
-
Inject the standard solution five times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This step validates that the system is performing correctly before analyzing any samples.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample solution.
-
The purity is calculated using the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard for each impurity would be needed to calculate relative response factors.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Comparative Analysis with Alternative Techniques
While HPLC is the primary method, other techniques offer complementary information or advantages in specific scenarios.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration.[8][9] The signal intensity is directly proportional to the number of nuclei, making it a powerful tool for purity determination without needing a reference standard of the analyte itself.[8][10]
Advantages over HPLC:
-
No Reference Standard Needed: Provides an absolute purity value (assay) without requiring a pre-characterized standard of the target compound.[8][10]
-
Structural Information: Simultaneously confirms the structure of the main component and can help identify impurities.
-
Detects Non-Chromophoric Impurities: Can quantify impurities that lack a UV chromophore and would be invisible to a UV detector in HPLC.
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.
-
Higher Cost & Complexity: Requires access to high-field NMR instrumentation and specialized expertise.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12][13] Samples are vaporized and separated based on their boiling points and interactions with a stationary phase in a long column.[13] The separated components are then fragmented and detected by a mass spectrometer, providing a unique mass spectrum "fingerprint" for identification.[12]
Advantages over HPLC:
-
Superior for Volatile Impurities: The ideal method for identifying and quantifying volatile organic compounds (e.g., residual solvents from synthesis).
-
High Identification Power: The mass spectrum provides definitive structural information for unknown impurities.
Limitations:
-
Thermal Instability: Not suitable for this compound if it is thermally labile or not sufficiently volatile, which is likely given its molecular weight of 273.2 g/mol .[14] Degradation in the hot injector port can lead to inaccurate results.
-
Derivatization Often Required: Non-volatile compounds may require chemical derivatization to become suitable for GC analysis, adding complexity.
Data-Driven Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis. The table below provides a semi-quantitative comparison.
| Parameter | RP-HPLC (UV Detection) | qNMR | GC-MS |
| Primary Application | Purity & Impurity Profiling | Absolute Purity (Assay) & Structure | Volatile Impurities & Identification |
| Selectivity/Resolution | Excellent | Good (depends on spectral dispersion) | Excellent |
| Sensitivity (LOD/LOQ) | High (ppm level)[15] | Moderate (typically >0.1%) | Very High (ppb level for volatiles) |
| Quantification Accuracy | High (with standards) | Very High (Primary Method)[16] | High (with standards) |
| Structural Information | None (retention time only) | Excellent | Excellent (via mass spectra) |
| Throughput | High | Low to Medium | High |
| Instrumentation Cost | Medium | High | Medium to High |
| Sample Constraints | Must be soluble and have a UV chromophore | Must be soluble | Must be volatile and thermally stable |
Decision Logic for Method Selection
The following diagram illustrates a logical path for selecting the appropriate analytical technique.
Caption: Decision tree for selecting a purity analysis method.
Conclusion and Recommendations
For the routine quality control and purity assessment of synthesized this compound, Reversed-Phase HPLC with UV detection is the most suitable and recommended technique . It offers an unparalleled combination of resolution, sensitivity, and throughput for detecting process-related impurities.[17][18] Its performance is robust and provides the necessary data for batch release and further process development.
Quantitative NMR serves as a powerful orthogonal method.[19] It should be employed to establish the absolute purity of a primary reference standard or to investigate discrepancies found in HPLC results. Its ability to provide structural confirmation and quantify components without standards makes it invaluable for method validation and troubleshooting.[20]
GC-MS is a specialized tool that should be used adjunctively to HPLC. Its primary role in this context is to test for residual solvents, which are common process impurities that HPLC may not effectively separate or detect.
By employing these techniques strategically—HPLC as the workhorse, qNMR for primary standard characterization, and GC-MS for specific volatile impurity analysis—researchers and drug development professionals can ensure a comprehensive and accurate understanding of the purity of this compound, safeguarding the integrity of their downstream applications.
References
-
Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
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AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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Aladdin Scientific. (n.d.). This compound, min 98%. Retrieved from [Link]
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ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy? Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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A Comparative Guide to Docking Studies of Pyrimidine Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine and its derivatives represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their versatile structure has been successfully exploited to design inhibitors for a multitude of biological targets, particularly in oncology and infectious diseases. Computational methods, specifically molecular docking, have become indispensable in the rational design and optimization of these pyrimidine-based drug candidates.
This guide provides an in-depth, objective comparison of docking studies involving pyrimidine derivatives with key protein targets. We will delve into the nuances of these computational experiments, supported by experimental data, to offer a clear perspective on their performance and predictive power. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of in-silico drug design.
The Power of Prediction: Why Dock Pyrimidine Derivatives?
The pyrimidine core is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds and engage in various non-covalent interactions within protein active sites.[1] Molecular docking allows for the virtual screening of large libraries of pyrimidine derivatives, predicting their binding affinities and modes of interaction with a target protein before committing to costly and time-consuming synthesis and in vitro testing.[2][3] This computational pre-assessment is crucial for prioritizing lead compounds and guiding further optimization efforts.
Comparative Docking Performance: Case Studies
To illustrate the practical application and comparative performance of docking studies, we will examine two well-established and highly relevant protein targets in drug discovery: Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).
Epidermal Growth Factor Receptor (EGFR): A Key Target in Oncology
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development. Pyrimidine-based molecules have emerged as a prominent class of EGFR inhibitors.
A comparative analysis of docking studies reveals a strong correlation between the predicted binding affinities (docking scores) and the experimentally determined inhibitory activities (IC50 values) for various pyrimidine derivatives targeting EGFR.
| Pyrimidine Derivative Class | Specific Compound/Modification | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Interactions | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild-Type) | -8.9 | 37.19 | Hydrogen bonds with Met793 and Thr790; hydrophobic interactions with Leu718, Val726, Ala743, and Leu844. | [4] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | -8.1 | 204.10 | Reduced affinity due to steric hindrance from the methionine residue. | [4] |
| Pyrimidine Derivatives | Compound 7 | EGFR Kinase Domain | -8.8 | Not Specified | Hydrogen bonds with the hinge region; interactions with the DFG motif. | [4] |
| Pyrimidine Derivatives | Compound 12 | EGFR Kinase Domain | -8.4 | Not Specified | Similar to Compound 7 with varied hydrophobic contacts. | [4] |
| Pyrazoline and Pyrimidine Derivatives | Compound 5Bii | EGFR Kinase | -9.5 (approx.) | 89% inhibition at 50 µM | Hydrogen bonds with key residues in the ATP-binding pocket. |
Analysis: The data consistently demonstrates that lower docking scores (more negative values), indicative of stronger predicted binding, generally correspond to lower IC50 values, signifying higher potency. The docking poses reveal critical interactions, such as hydrogen bonding with the hinge region residue Met793, which are known to be crucial for EGFR inhibition. The ability of docking simulations to predict the decreased affinity of inhibitors for mutant forms of EGFR, like the T790M "gatekeeper" mutation, further underscores the utility of this computational approach.
Dihydrofolate Reductase (DHFR): A Target for Antimicrobial Agents
DHFR is an essential enzyme in the folate metabolic pathway, crucial for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it an effective target for antibacterial and anticancer drugs. Pyrimidine-based compounds, particularly 2,4-diaminopyrimidines, are a well-established class of DHFR inhibitors.
| Pyrimidine Derivative Class | Specific Compound/Modification | Target Protein | Docking Score (kcal/mol) | Experimental MIC (µg/mL) | Key Interactions | Reference |
| Pyrimidine-clubbed Benzimidazole | Compound 29 | S. aureus DHFR | -8.2 | 8 | Hydrogen bonds with Asp27 and Phe92; hydrophobic interactions with the binding pocket. | |
| Pyrimidine-clubbed Benzimidazole | Compound 33 | E. coli DHFR | -7.9 | 16 | Similar interaction pattern to Compound 29 with slight variations in geometry. | |
| Substituted Pyrimidine-2,4-diamines | Various | P. falciparum DHFR | - | Ki 1.3-243 nM | Hydrogen bonding with Asp54 and Ser108; pi-pi stacking with Phe58. |
Analysis: Docking studies of pyrimidine derivatives with DHFR from different organisms highlight the potential for designing species-specific inhibitors. The predicted binding modes consistently show key interactions with conserved residues in the active site, such as the acidic residue (Asp27 in S. aureus) that forms a salt bridge with the protonated pyrimidine ring. The correlation between docking scores and antimicrobial activity (MIC values) provides a rational basis for the development of novel anti-infective agents.
A Practical Guide to Performing Molecular Docking Studies
The following is a generalized, step-by-step protocol for conducting a molecular docking study of a pyrimidine derivative with a target protein. This workflow is based on commonly used software such as AutoDock Vina.
Experimental Protocol: Molecular Docking Workflow
-
Protein and Ligand Preparation:
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges to the protein atoms.
-
Ligand Structure Generation: Draw the 2D structure of the pyrimidine derivative and convert it to a 3D structure.
-
Ligand Optimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
-
Docking Simulation:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. The Lamarckian Genetic Algorithm is a commonly used and effective search algorithm.
-
Setting Docking Parameters: Specify the number of docking runs, the population size for the genetic algorithm, and the maximum number of energy evaluations.
-
Execution: Run the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
-
Analysis of Results:
-
Binding Energy Evaluation: Analyze the docking results, which typically include the binding energy (in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Pose Visualization and Interaction Analysis: Visualize the top-ranked docking poses in complex with the protein. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Validation (Optional but Recommended): If a co-crystallized ligand is available, perform a re-docking experiment. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.
-
Caption: A generalized workflow for molecular docking studies.
Choosing the Right Tool: A Comparison of Docking Software
The choice of docking software can significantly impact the outcome and reliability of a docking study.[5] Several programs are available, each with its own algorithms, scoring functions, and performance characteristics.
| Software | Key Features | Strengths | Limitations |
| AutoDock Vina | Open-source, widely used, good balance of speed and accuracy. | Free to use, large user community, generally good for virtual screening. | May be less accurate for certain systems compared to commercial software. |
| GOLD | Commercial, known for its genetic algorithm and handling of ligand flexibility. | High accuracy in pose prediction, good for detailed binding mode analysis. | Requires a commercial license, can be computationally intensive. |
| Glide (Schrödinger) | Commercial, part of a comprehensive drug discovery suite, hierarchical docking protocol. | High accuracy and reliability, well-validated for a wide range of targets. | Expensive commercial license, steep learning curve. |
| MOE (Chemical Computing Group) | Commercial, integrated environment for molecular modeling, flexible docking algorithms. | Versatile, good for both rigid and flexible docking, user-friendly interface. | Commercial license required. |
A review of benchmarking studies for kinase inhibitors suggests that commercial software like Glide and GOLD often exhibit higher accuracy in predicting binding poses compared to some open-source alternatives.[5] However, AutoDock Vina remains a powerful and widely used tool, particularly for large-scale virtual screening campaigns where computational efficiency is a key consideration. The choice of software should be guided by the specific research question, available computational resources, and the desired level of accuracy.
Visualizing the Interaction: A Pyrimidine Derivative in the EGFR Active Site
The following diagram illustrates a representative binding mode of a pyrimidine-based inhibitor within the ATP-binding pocket of the EGFR kinase domain.
Caption: Key interactions of a pyrimidine inhibitor in the EGFR active site.
Conclusion and Future Perspectives
Molecular docking has proven to be a powerful and predictive tool in the discovery and development of pyrimidine-based therapeutics. The comparative analysis of docking studies with key protein targets like EGFR and DHFR demonstrates a strong correlation between in-silico predictions and experimental observations. By understanding the principles of molecular docking, following robust protocols, and selecting the appropriate software, researchers can significantly accelerate the identification of promising drug candidates.
As computational power continues to increase and docking algorithms become more sophisticated, the predictive accuracy of these methods is expected to further improve. The integration of molecular dynamics simulations and more advanced scoring functions will likely provide an even more detailed and accurate picture of the dynamic interactions between pyrimidine derivatives and their biological targets, paving the way for the design of next-generation therapeutics with enhanced potency and selectivity.
References
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102.
- Ghahremanpour, M. M., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
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Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
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IJNRD. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. Retrieved from [Link]
- Al-Anazi, M. R., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103522.
- Al-Omair, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9363.
- Rana, A., et al. (2019). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
-
National Center for Biotechnology Information. (n.d.). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Bromo-2-(cyclohexylthio)pyrimidine
As a Senior Application Scientist, my primary goal extends beyond enabling your research; it includes ensuring that every stage of the scientific process, from experiment to disposal, is conducted with the highest standards of safety and environmental stewardship. The principle of "cradle-to-grave" responsibility for chemicals is paramount in a modern laboratory. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-2-(cyclohexylthio)pyrimidine, ensuring the safety of your team and compliance with regulatory standards.
The disposal procedure for any chemical is dictated by its fundamental structure and resulting reactivity. This compound is a complex molecule with three key features that define its waste profile: a brominated pyrimidine ring, a sulfur-containing thioether linkage, and its overall organic nature. Each of these characteristics necessitates a specific handling and disposal pathway.
Part 1: Hazard Identification and Risk Assessment
Before handling waste, it is crucial to understand the material's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally similar compounds, such as 5-Bromo-2-(methylthio)pyrimidine and other halogenated pyrimidines. The primary risks are associated with its classification as a halogenated organic compound and its potential biological activity.
Upon thermal decomposition, for instance during improper incineration, this compound can release highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas[1][2]. This is a key reason why it cannot be treated as general chemical waste.
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Aspect | Description | Recommended Handling & PPE |
| Chemical Classification | Halogenated Organic Compound. Sulfur-containing heterocyclic compound. | Segregate from non-halogenated waste streams. Store away from incompatible materials like strong acids, bases, and oxidizing agents[3][4]. |
| Acute Toxicity | Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled, based on data for similar brominated pyrimidines[5][6]. | Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[1][2]. All handling of the solid or its solutions should occur in a certified chemical fume hood. |
| Irritation | Likely to cause skin and eye irritation[6][7][8]. | Avoid all personal contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention[2][9]. |
| Environmental Hazard | Do not allow the product to enter drains or waterways. The ecological impact has not been fully investigated, but pyrimidine derivatives can be biologically active[1][2][10]. | Prevent release into the environment. All waste and contaminated materials must be collected for controlled disposal. |
Part 2: The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste . The bromine atom classifies it unequivocally in this category[11].
Causality Behind Segregation: Halogenated and non-halogenated waste streams are disposed of differently, primarily through high-temperature incineration. Halogenated compounds require specialized incinerators equipped with "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing halogenated waste into a non-halogenated drum can render the entire container unsuitable for standard incineration, leading to significant cost increases and potential regulatory violations[4][12].
The following workflow provides a self-validating system for ensuring proper waste segregation in the laboratory.
Caption: Waste Segregation Workflow for Organic Compounds.
Part 3: Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal of this compound and associated waste.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the following:
-
A fully buttoned laboratory coat.
-
Chemical splash goggles or safety glasses with side shields.
-
Double-layered nitrile gloves or other chemically resistant gloves.[3]
Step 2: Waste Collection and Containerization
-
Select the Correct Container: Use a dedicated hazardous waste container designated for halogenated organic solids or halogenated organic liquids , depending on the form of the waste. These containers should be made of a compatible material, such as polyethylene, as halogenated compounds can degrade and produce acids that corrode metal cans over time[3]. The container must have a secure, tight-fitting lid[13].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department[12].
-
Identify Contents: Clearly list all chemical constituents on the tag, writing out the full chemical name: "this compound". Do not use abbreviations or chemical formulas[13]. If it is a solution, list the solvent(s) and estimate the percentage of each component.
-
Add Waste: Carefully transfer the waste into the container inside a chemical fume hood to minimize inhalation exposure and contain any dust[1].
-
Secure the Container: Keep the container tightly closed at all times, except when actively adding waste[12][13]. Store the container in a designated Satellite Accumulation Area (SAA) within the lab, ensuring it is segregated from incompatible materials and in secondary containment[12].
Step 3: Managing Contaminated Materials
Any item that comes into direct contact with this compound is considered hazardous waste and must be disposed of accordingly. This includes:
-
Gloves, Weighing Papers, and Pipette Tips: Place these items in a sealed, labeled plastic bag and then into the designated solid hazardous waste container.
-
Empty Reagent Bottles: The original product container is not truly "empty." It should be managed as hazardous waste. Tightly cap the bottle and place it in the solid hazardous waste stream, or follow your specific institutional guidelines for empty chemical container disposal. Do not rinse the bottle into the sink.
-
Contaminated Glassware: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) in a fume hood. This rinsate is now halogenated organic liquid waste and must be collected in the appropriate liquid waste container.
Step 4: Accidental Spill Cleanup
For small spills of solid material:
-
Alert Personnel: Notify others in the lab and restrict access to the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the PPE detailed in Step 1.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust[1][9].
-
Collect Material: Carefully sweep or scoop the material into a sealable bag or container[1][2].
-
Label and Dispose: Label the bag as "Spill Debris: this compound" and dispose of it as halogenated solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. The used towels are also hazardous waste.
For larger spills, evacuate the area and contact your institution's EHS emergency line immediately[13].
Step 5: Arranging for Final Disposal
Once your waste container is nearly full (approximately ¾ capacity), submit a chemical waste collection request to your institution's EHS department or designated hazardous waste management provider[12]. Laboratory personnel should never attempt to transport, treat, or dispose of hazardous waste themselves. Always engage a licensed, professional disposal company[1].
By adhering to this structured protocol, you ensure that your work with this compound is conducted safely from its initial use to its final, responsible disposal, upholding the integrity of your research and the safety of your workplace.
References
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HAZARDOUS WASTE SEGREGATION Guide. Bucknell University. [Link]
-
Halogenated Solvents Safety Plan. Washington State University, Environmental Health & Safety. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-(cyclohexylthio)pyrimidine
Welcome to your essential guide for the safe handling of 5-Bromo-2-(cyclohexylthio)pyrimidine. As researchers dedicated to advancing drug development, our most critical asset is our own well-being. The protocols outlined here are designed not as a mere checklist, but as a comprehensive safety system. Understanding the why behind each step is paramount to fostering a culture of safety and ensuring the integrity of our research. This guide synthesizes hazard data with field-proven best practices to provide a clear, actionable plan for minimizing risk.
Foundational Knowledge: Hazard Assessment
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. While a complete toxicological profile for this compound is not fully established, data from structurally similar compounds, such as 5-Bromo-2-(methylthio)pyrimidine, provide a strong basis for our safety protocols.
Key hazards associated with analogous compounds include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with some derivatives.[1][2]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.
These classifications are the causal basis for the stringent protective measures that follow. We must operate under the assumption that this compound shares these hazardous properties.
The Core Protocol: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and potential exposure. Its selection and use must be deliberate and correct.
Eye and Face Protection: Your First Line of Defense
Direct ocular exposure is a high-consequence risk. Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all activities in the laboratory where this chemical is present.
-
Recommended for Liquid Handling: When handling solutions, weighing the solid, or any activity with a risk of splashing, chemical safety goggles are required.
-
Maximum Protection: For tasks involving larger quantities or significant splash potential (e.g., during reaction quenching or transfers), a full-face shield must be worn in addition to safety goggles.
Causality: The pyrimidine structure and bromine substituent can cause significant irritation or corrosive damage to the delicate tissues of the eye. A multi-layered approach ensures protection from various exposure scenarios, from airborne particulates to direct liquid splashes.
Skin and Body Protection: An Impermeable Barrier
Dermal contact is a primary route of exposure. Protective garments must be selected for chemical resistance and worn correctly.
-
Gloves: Chemically resistant nitrile gloves are the standard.[3][4] Always double-glove when handling this compound.[5] Before use, visually inspect gloves for any signs of degradation or puncture. If contact occurs, remove gloves immediately using the proper technique, wash your hands, and don fresh gloves. Studies show that even routine movements can affect the protective integrity of disposable gloves, shortening breakthrough times, making diligent changes essential.[6]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure cuff is mandatory. This protects against incidental contact and prevents the contamination of personal clothing.
-
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.
Respiratory Protection: Controlling the Unseen Hazard
Inhalation of fine chemical dust is a significant risk that must be mitigated through engineering controls and, when necessary, respiratory protection.
-
Primary Engineering Control: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood.[7] This is the most effective way to prevent respiratory exposure.
-
Respiratory Masks: If a fume hood is not available or during a large-scale cleanup of a spill, a NIOSH-approved respirator with P3 cartridges for toxic dust is required. Proper fit-testing and enrollment in a respiratory protection program are mandatory for respirator use.
Operational and Disposal Plans: A Step-by-Step Guide
This workflow is designed as a self-validating system to ensure safety from preparation through disposal.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical waste management is a legal and ethical requirement.[8]
-
Containerization:
-
Solid Waste: All solid waste, including contaminated weigh paper, gloves, and disposable labware, must be placed in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8][10]
-
Sharps: Needles or contaminated glassware must be disposed of in a designated sharps container.[9]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][11] Abbreviations are not acceptable.
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.[11]
-
Pickup: Schedule waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain under any circumstances.[7][11]
Emergency Procedures: Planning for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Spill: Evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) can absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the lab and contact EHS immediately.[7]
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage/Inventory | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Not required (if sealed) | Lab Coat |
| Weighing Solid Compound | Safety Goggles | Double Pair Nitrile Gloves | Required: Chemical Fume Hood | Lab Coat |
| Handling Solutions/Transfers | Safety Goggles | Double Pair Nitrile Gloves | Required: Chemical Fume Hood | Lab Coat |
| Large Scale Work / Reaction Quench | Face Shield + Safety Goggles | Double Pair Nitrile Gloves | Required: Chemical Fume Hood | Lab Coat |
| Spill Cleanup | Face Shield + Safety Goggles | Double Pair Nitrile Gloves | Required: NIOSH-approved Respirator | Lab Coat, Shoe Covers (opt.) |
This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is not just about compliance; it is about a shared commitment to the safety of ourselves and our colleagues.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- Laboratory Waste Disposal Handbook. University of Essex.
- How To Dispose Of Lab Chemicals. (2020-02-27).
- Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
- 5-BROMO-2-(METHYLTHIO)
- 5-Bromo-2-(methylthio)
- 5-Bromo-2-(methylthio)
- 5-Bromo-2-chloropyrimidine - Safety D
- 5-Bromopyrimidine - Safety D
- 5-Bromo-2-fluorobenzonitrile - Safety D
- 5-Bromo-2-cyano-3-nitropyridine - Safety D
- 1-Bromo-2-cyclohexylbenzene - Safety D
- 5-Bromo-2-chloropyrimidine - Safety D
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Guide to Nitrile Gloves Chemical Resistance | Glove Comp
- Chemical resistance of Nitrile gloves. (2004-10-06). Photrio.com Photography Forums.
- Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024-09-14). AIBON SAFETY.
- 5-Bromo-2-Deoxyuridine (BrdU)
- 5-bromo-2-thiophenecarbaldehyde - Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gloves.com [gloves.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. uwyo.edu [uwyo.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
